Sakuranin
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-29-12-6-15-18(13(25)8-14(30-15)10-2-4-11(24)5-3-10)16(7-12)31-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,14,17,19-24,26-28H,8-9H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMMBQHELYZIW-YMTXFHFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967363 | |
| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-39-5 | |
| Record name | Sakuranin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 407308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAKURANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YX7QWM4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Sakuranin?
An In-depth Technical Guide to the Chemical Structure of Sakuranin
Introduction
This compound is a naturally occurring flavanone, a subclass of flavonoids, predominantly found in plants of the Prunus species, such as cherry trees.[1] It exists as the 5-O-glucoside of sakuranetin, its aglycone form.[1] Structurally, it is a flavanone glycoside where sakuranetin is attached to a beta-D-glucopyranosyl residue at the 5-position through a glycosidic linkage.[2][3] this compound and its aglycone have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development, due to their diverse biological activities. These activities include anticancer, anti-inflammatory, and antioxidant properties.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological signaling pathways associated with this compound, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
This compound's core is the sakuranetin molecule, which features a classic flavanone structure: two fused rings (A and C) and a phenyl ring (B) attached at the C-2 position.[5] This is then glycosylated at the C-5 position. The key identifiers and structural details are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[2] |
| CAS Number | 529-39-5[1][2][6] |
| Molecular Formula | C₂₂H₂₄O₁₀[1][2][6][7] |
| SMILES | COC1=CC2=C(C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C(=C1)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[2] |
| InChI Key | NEPMMBQHELYZIW-YMTXFHFDSA-N[1][2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 448.42 g/mol | [1][2][6] |
| Melting Point | 210-212 °C | [6] |
| Boiling Point | 780.2 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.507 g/cm³ (Predicted) | [6] |
| Water Solubility | 1.12 g/L (Predicted) | [8] |
| pKa (Strongest Acidic) | 9.47 (Predicted) | [8] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound. While comprehensive experimental protocols for the acquisition of these spectra are detailed in primary research literature, summarized data is available.
| Spectrum Type | Data Availability |
| ¹³C NMR | A ¹³C NMR spectrum for the aglycone, sakuranetin, has been reported.[9] Public databases also list ¹³C NMR data for this compound.[2] |
| Mass Spectrometry | Mass spectral data for this compound is available in specialized databases.[10] |
Note: The detailed experimental parameters for the referenced spectroscopic data, such as solvent, concentration, and instrument settings, are not fully available in the aggregated search results but can be found in the cited primary literature.
Synthesis and Biosynthesis
Biosynthesis
In plants, this compound is derived from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the flavanone naringenin. Naringenin is then methylated by the enzyme naringenin 7-O-methyltransferase (NOMT) to form sakuranetin.[11][12] In the final step, sakuranetin is glycosylated to yield this compound. The biosynthetic pathway of its aglycone, sakuranetin, has been successfully engineered in microorganisms like Saccharomyces cerevisiae for de novo production from glucose.[13]
Chemical Synthesis
The chemical synthesis of this compound typically involves the synthesis of its aglycone, sakuranetin, which can be prepared from the more abundant citrus flavanone, naringenin.[5] The process involves selective methylation of naringenin at the 7-hydroxyl group. Following the synthesis of sakuranetin, a glycosylation step is performed to introduce the glucose moiety at the 5-position, yielding this compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential as an anticancer agent by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][14]
Anticancer Activity
Research has shown that this compound can inhibit the proliferation, migration, and invasion of cancer cells.[4][15] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and autophagy.
Key Signaling Pathways
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to a decrease in cancer cell viability.[4][14] It downregulates the expression of key proteins in this pathway.[14]
-
p53/mTOR Pathway: In human bladder cancer cells, this compound has been found to trigger autophagy by activating the p53 tumor suppressor and subsequently inhibiting the mTOR pathway.[15] This dual action helps to suppress malignant behaviors in cancer cells.[15]
Cited Experimental Protocols
The investigation of this compound's biological effects relies on a variety of established experimental techniques. While full, detailed protocols are found within the primary research articles, this section outlines the purpose of key methodologies cited in the literature.
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It was employed to demonstrate that this compound inhibits the proliferation of human oropharyngeal squamous carcinoma cells in a dose-dependent manner.[14]
-
Transwell Chamber Assay: This method is used to evaluate cell migration and invasion. Studies utilized this assay to show that this compound significantly inhibits these processes in cancer cells.[14]
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It was instrumental in revealing this compound's mechanism of action by showing its effects on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR and p53 pathways, such as p-p53, p53, p-mTOR, and mTOR.[14][15]
-
Flow Cytometry (Annexin V/FITC Staining): This method is used to detect apoptotic cells. It was used to confirm that this compound induces apoptosis in cancer cells.[14]
Conclusion
This compound is a flavonoid glycoside with a well-defined chemical structure and promising biological activities, particularly in the realm of oncology. Its ability to modulate critical signaling pathways like PI3K/AKT/mTOR highlights its potential as a lead compound for the development of novel therapeutic agents. The established methods for its synthesis and the growing understanding of its mechanisms of action provide a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the core chemical and biological information on this compound, providing a valuable resource for researchers and professionals dedicated to advancing drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound - Wikidata [wikidata.org]
- 8. Showing Compound this compound (FDB005846) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. mzCloud – this compound [mzcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. sakuranetin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. De novo biosynthesis of sakuranetin from glucose by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sakuranin: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakuranin, a flavonoid glycoside, has emerged as a promising natural compound with significant anti-cancer potential. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activity in cancer cells. It consolidates current research findings, presenting a detailed overview of its impact on key cellular processes including apoptosis, cell cycle progression, and metastasis. The guide elucidates the modulation of critical signaling pathways, primarily the p53/mTOR and PI3K/AKT/mTOR axes, and also explores its influence on the MAPK pathway. Furthermore, this document furnishes detailed experimental protocols for key assays and presents quantitative data in structured tables to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex interactions involved in this compound's anti-neoplastic effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound, the O-glucoside of sakuranetin, is a flavanone found in various plant species, including Prunus spp.[1]. Emerging evidence strongly suggests that this compound exerts potent anti-cancer effects across a range of malignancies by targeting fundamental cellular processes that drive tumorigenesis and progression. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing a detailed technical resource for the scientific community.
Cytotoxicity and Anti-proliferative Effects
This compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
Quantitative Data: IC50 Values
The cytotoxic efficacy of this compound and its aglycone, Sakuranetin, has been evaluated in several cancer cell lines. The following table summarizes the reported IC50 values.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| This compound | A549 | Lung Cancer | 74.22 µg/mL | Not Specified | [2] |
| This compound | T24 | Bladder Cancer | 18.6 mg/mL | 24 hours | [3] |
| This compound | T24 | Bladder Cancer | 6.8 mg/mL | 48 hours | [3] |
| This compound | T24 | Bladder Cancer | 7.8 mg/mL | 72 hours | [3] |
| Sakuranetin | B16BL6 | Melanoma | Cytotoxic at 15 µmol/L | 72 hours | [4] |
| Sakuranetin | Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Potent Inhibition | Not Specified | [4] |
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, primarily driven by the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer models.
This compound-induced apoptosis is mediated through both intrinsic and extrinsic pathways. In oropharyngeal squamous carcinoma cells, this compound treatment leads to the activation of caspase-3 and caspase-9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2[5]. Furthermore, it causes a significant decrease in the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway[5]. In lung cancer cells, this compound induces apoptotic nuclear changes and increases the production of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis[2].
This protocol outlines the general steps for quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24, 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Lower-left quadrant (Annexin V-/PI-): Live cells.
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells.
-
-
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. This compound has been demonstrated to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.
In lung cancer A549 cells, treatment with this compound leads to a significant arrest of cells in the G2/M phase of the cell cycle[2]. This arrest prevents the cells from proceeding to mitosis, thus halting their division.
This protocol provides a general method for analyzing the cell cycle distribution of this compound-treated cancer cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound has shown promising anti-metastatic properties by inhibiting cell migration and invasion.
In bladder cancer T24 cells, this compound significantly represses cell migration and invasion[3]. This is associated with a reduction in the protein level of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion[3][6]. Similarly, in lung cancer cells, this compound treatment resulted in a significant decrease in cell migration and invasion[2].
This assay is used to assess the effect of this compound on cancer cell migration and invasion.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel, a basement membrane extract. For migration assays, the insert is not coated.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound at various concentrations to the upper chamber with the cells.
-
Incubation: Incubate the plate to allow for cell migration or invasion through the porous membrane towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.
Modulation of Signaling Pathways
This compound exerts its anti-cancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.
p53/mTOR Signaling Pathway
The p53 tumor suppressor and the mTOR (mammalian target of rapamycin) signaling pathway are critical regulators of cell growth, proliferation, and survival.
In human bladder cancer T24 cells, this compound activates the p53/mTOR pathway[3]. This activation is characterized by a significant upregulation of both total p53 and phosphorylated p53 (p-p53) levels, alongside a decrease in the ratio of phosphorylated mTOR (p-mTOR) to total mTOR[3]. The activation of p53 and subsequent inhibition of mTOR signaling by this compound leads to the induction of autophagy, which in turn contributes to the suppression of malignant behaviors, including proliferation, migration, and invasion, and the promotion of apoptosis[3].
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.
This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in oropharyngeal squamous carcinoma cells[5]. This inhibition is evidenced by a decrease in the expression of key proteins in this pathway[5]. Molecular docking studies have confirmed strong binding interactions of this compound with PI3K, AKT, and mTOR, further supporting its role in modulating this cascade[2]. The inhibition of this pro-survival pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects. Sakuranetin, the aglycone of this compound, also inhibits the PI3K/AKT signaling pathway in melanoma cells[4].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in regulating cell proliferation, differentiation, and apoptosis.
In melanoma cells, sakuranetin inhibits the ERK1/2 signaling pathway, a key component of the MAPK cascade[4]. Molecular docking studies also indicate a strong binding affinity of this compound to ERK, suggesting its potential to modulate this pathway in other cancers as well[2].
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is a standard technique to detect and quantify specific proteins in a sample, making it ideal for studying the effects of this compound on signaling pathways.
-
Protein Extraction: Treat cancer cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p-p53, mTOR, p-mTOR, PI3K, AKT, p-AKT, ERK, p-ERK) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some flavonoids have demonstrated anti-angiogenic properties. While direct and extensive studies on this compound's anti-angiogenic effects are limited, its known inhibitory actions on pathways like PI3K/AKT and its impact on MMPs suggest a potential role in inhibiting angiogenesis. The expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, is often regulated by these pathways. Further research is warranted to fully elucidate this compound's anti-angiogenic mechanism.
In Vivo Efficacy
Preclinical in vivo studies provide crucial evidence for the therapeutic potential of anti-cancer compounds.
Xenograft Mouse Model of Lung Cancer
In a xenograft model using A549 lung cancer cells, oral administration of this compound at a dose of 200 mg/kg resulted in a significant reduction in tumor volume and weight[2].
Quantitative In Vivo Data
| Cancer Type | Animal Model | This compound Dose | Reduction in Tumor Volume | Reduction in Tumor Weight | Reference |
| Lung Cancer | Xenograft (A549 cells) | 200 mg/kg | 90% | 72% | [2] |
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity through a multi-pronged mechanism of action that includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate critical signaling pathways such as p53/mTOR and PI3K/AKT/mTOR underscores its potential as a therapeutic agent. The promising in vivo data further supports its development as a novel anti-cancer drug.
Future research should focus on:
-
Comprehensive in vivo studies in a wider range of cancer models to validate its efficacy and determine optimal dosing and treatment schedules.
-
Detailed investigation into its anti-angiogenic properties.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Exploration of combination therapies with existing chemotherapeutic agents to assess potential synergistic effects.
-
Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible benefits for cancer patients.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 2. sid.ir [sid.ir]
- 3. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Deep Dive into the Bioactive Potential of Sakuranin and Its Aglycone, Sakuranetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of the biological activities of the flavonoid glycoside, Sakuranin, and its aglycone, Sakuranetin. While structurally related, these compounds exhibit distinct pharmacological profiles, warranting a detailed examination for their potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities. Among these, the flavanone Sakuranetin and its glycosidic form, this compound, have garnered significant interest within the scientific community. This compound, first isolated from the bark of Prunus pseudo-cerasus, is the 5-O-glucoside of Sakuranetin.[1] Sakuranetin, the aglycone, is found in various plants and acts as a phytoalexin in rice.[1][2] The structural difference between these two molecules—the presence or absence of a glucose moiety—profoundly influences their bioavailability and, consequently, their biological actions. This guide aims to dissect and compare the reported bioactivities of this compound and Sakuranetin, providing a granular look at their mechanisms of action and therapeutic potential.
Comparative Biological Activities: Quantitative Data
The following tables summarize the quantitative data on the biological activities of Sakuranetin and this compound, primarily focusing on their anticancer, antiparasitic, and antiviral properties.
Table 1: Anticancer Activity of Sakuranetin
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HCT-116 | Human Colon Carcinoma | MTT Assay | 68.8 ± 5.2 µg/mL | [3] |
| B16BL6 | Melanoma | MTT Assay | Cytotoxic at 15 µmol/L | [3] |
| ESCC | Esophageal Squamous Cell Carcinoma | Not Specified | Potent Inhibition | [2] |
| Colo 320 | Colon Cancer | Not Specified | Active | [2] |
Table 2: Antiparasitic Activity of Sakuranetin
| Parasite | Disease | Assay | IC50 Value (µg/mL) | Reference |
| Leishmania (L.) amazonensis | Leishmaniasis | In vitro | 43-52 | [4] |
| Leishmania (V.) braziliensis | Leishmaniasis | In vitro | 43-52 | [4] |
| Leishmania (L.) major | Leishmaniasis | In vitro | 43-52 | [4] |
| Leishmania (L.) chagasi | Leishmaniasis | In vitro | 43-52 | [4] |
| Trypanosoma cruzi (trypomastigotes) | Chagas Disease | In vitro | 20.17 | [4] |
Table 3: Antiviral Activity of Sakuranetin
| Virus | Assay | IC50 Value | Reference |
| Influenza B/Lee/40 | Cytopathic Effect Reduction | 7.21 µg/mL | [5] |
| Human Rhinovirus 3 (HRV3) | SRB Assay (CPE Reduction) | >67% inhibition at 100 µg/mL | [4] |
Table 4: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| T24 | Bladder Cancer | CCK-8 Assay (48h) | Determined (specific value not stated in abstract) | [6] |
| SCC-25 | Oropharyngeal Squamous Carcinoma | MTT Assay | Dose-dependent inhibition | [7] |
Note: Direct comparative studies with identical assays and conditions for both compounds are limited in the current literature.
Key Signaling Pathways
This compound and Sakuranetin exert their biological effects by modulating distinct intracellular signaling pathways.
Sakuranetin
Sakuranetin has been shown to inhibit key pathways involved in cell proliferation and survival. In melanoma cells, it has been observed to inhibit the ERK1/2 and PI3K/AKT signaling pathways .[8] Furthermore, in the context of inflammation, Sakuranetin has been reported to inhibit the MAPK and STAT3 pathways in a model of eosinophilic lung inflammation.[4]
This compound
Recent studies have begun to elucidate the mechanisms of action for this compound, particularly in cancer. In human bladder cancer cells, this compound has been found to suppress malignant behaviors by inducing autophagy through the activation of the p53/mTOR pathway .[6][9] In oropharyngeal squamous carcinoma cells, this compound's anticancer effects are mediated by targeting the mTOR/PI3K/AKT signaling pathway .[4]
Detailed Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the literature for assessing the biological activities of this compound and Sakuranetin.
Cell Viability and Cytotoxicity Assays
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To determine the effect of the compound on cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Protocol (General):
-
Cell Seeding: Seed cells (e.g., HCT-116, SCC-25) in a 96-well plate at a density of 1 x 104 to 2 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or Sakuranetin (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
4.1.2. SRB (Sulphorhodamine B) Assay
-
Objective: To assess cytotoxicity based on the measurement of cellular protein content.
-
Protocol (for Antiviral Assay against HRV3):
-
Cell Seeding: Seed HeLa cells in a 96-well plate.
-
Compound and Virus Addition: Treat the cells with serial dilutions of Sakuranetin and infect with Human Rhinovirus 3 (HRV3).
-
Incubation: Incubate for 48 hours to allow for the development of cytopathic effects (CPE).
-
Cell Fixation: Wash the cells with PBS and fix with a solution of 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at approximately 510 nm.
-
Data Analysis: The reduction in CPE is indicative of antiviral activity.
-
Antiparasitic Assays (Anti-Leishmanial)
-
Objective: To determine the inhibitory effect of the compound on the growth of Leishmania parasites.
-
Protocol (In vitro against promastigotes):
-
Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., M199) until they reach the logarithmic growth phase.
-
Compound Addition: In a 96-well plate, add various concentrations of Sakuranetin to the parasite suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 25°C) for 48-72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the IC50 value.
-
Antiviral Assay (Influenza Virus)
-
Objective: To evaluate the inhibitory effect of the compound on influenza virus replication.
-
Protocol (Cytopathic Effect Reduction Assay):
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.
-
Virus Infection and Treatment: Infect the cells with Influenza B/Lee/40 virus in the presence of various concentrations of Sakuranetin.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator and observe daily for cytopathic effects (CPE).
-
CPE Evaluation: After a set incubation period (e.g., 48-72 hours), the extent of CPE is scored.
-
Data Analysis: The IC50 is the concentration of the compound that reduces the CPE by 50%.
-
Western Blot Analysis
-
Objective: To detect and quantify specific proteins involved in signaling pathways.
-
Protocol (General):
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p53, p-mTOR, p-ERK, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
-
Discussion and Future Directions
The available data suggests that both this compound and its aglycone, Sakuranetin, possess significant and diverse biological activities. Sakuranetin has been more extensively studied, with demonstrated anticancer, antiparasitic, and antiviral effects, often accompanied by specific IC50 values. Its mechanisms of action involve the inhibition of key pro-survival and pro-inflammatory signaling pathways.
This compound, while less characterized, is emerging as a promising bioactive compound in its own right, particularly in the realm of oncology. Its ability to induce autophagy via the p53/mTOR pathway and to target the mTOR/PI3K/AKT pathway highlights its potential as an anticancer agent.
A critical gap in the current body of research is the lack of direct, head-to-head comparative studies of this compound and Sakuranetin across a range of biological assays under identical experimental conditions. Such studies are crucial for definitively determining which compound possesses superior activity for specific therapeutic applications. Furthermore, the in vivo efficacy and pharmacokinetic profiles of both compounds require more thorough investigation.
Future research should focus on:
-
Conducting comprehensive comparative studies to evaluate the relative potency of this compound and Sakuranetin.
-
Elucidating the detailed molecular mechanisms underlying the observed biological activities of this compound.
-
Performing in vivo studies to assess the therapeutic efficacy, safety, and pharmacokinetic properties of both compounds.
-
Exploring the potential for synergistic effects when used in combination with existing therapeutic agents.
Conclusion
This compound and Sakuranetin are valuable natural products with considerable therapeutic potential. Sakuranetin has a well-documented profile of broad-spectrum biological activity, while this compound is an emerging player with promising anticancer properties. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and highlighting the necessary future directions to fully unlock the therapeutic potential of these fascinating flavonoids.
References
- 1. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of influenza B virus replication by sakuranetin and mode of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Natural sources and biosynthesis of Sakuranin
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Sakuranin
Introduction
This compound (C₂₂H₂₄O₁₀) is a flavanone glycoside, specifically the 5-O-glucoside of sakuranetin. Its aglycone, sakuranetin (4',5-dihydroxy-7-methoxyflavanone), is a methoxylated flavonoid that plays a significant role in plant defense as a phytoalexin, particularly in rice (Oryza sativa). Both this compound and sakuranetin have garnered interest from researchers and drug development professionals due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This guide provides a comprehensive overview of the natural distribution of this compound and details the intricate biosynthetic pathway leading to its formation, supplemented with experimental protocols for its study.
Natural Sources of this compound and Sakuranetin
This compound and its aglycone sakuranetin are distributed across a variety of plant species. This compound was first isolated from the bark of the Japanese cherry tree, Prunus pseudo-cerasus. The aglycone, sakuranetin, is notably produced by rice (Oryza sativa) in response to environmental stressors like UV radiation or pathogen attack, where it functions as a key phytoalexin.[1] A summary of prominent plant sources is provided in the table below.
Table 1: Natural Plant Sources of this compound and Sakuranetin
| Compound | Plant Species | Family | Plant Part | Reference(s) |
| This compound | Prunus pseudo-cerasus | Rosaceae | Bark | [2] |
| Prunus avium | Rosaceae | Wood, Waste By-products | [3][4] | |
| Sakuranetin | Oryza sativa (Rice) | Poaceae | Leaves, Stems | [1][2] |
| Prunus puddum | Rosaceae | Bark | [2] | |
| Prunus avium (Sweet Cherry) | Rosaceae | Stems | [2] | |
| Baccharis retusa | Asteraceae | Twigs | [2] | |
| Artemisia dracunculus | Asteraceae | - | [2] | |
| Dicerothamnus rhinocerotis | Asteraceae | - | [2] | |
| Polymnia fruticosa | Asteraceae | - | [2] | |
| Ribes nigrum (Blackcurrant) | Grossulariaceae | Leaves | [3] | |
| Juglans spp. (Walnut) | Juglandaceae | - | [2] | |
| Betula spp. (Birch) | Betulaceae | - | [2] |
Quantitative analysis of sakuranetin in rice has shown that its accumulation is inducible. For instance, in paddy leaves, the concentration of sakuranetin increases significantly after treatment with abiotic elicitors such as silver nitrate (AgNO₃), copper sulfate (CuSO₄), or UV irradiation.
Table 2: Induced Accumulation of Sakuranetin in Oryza sativa (Paddy)
| Elicitor | Plant Part | Sakuranetin Concentration (µg/mL) | Reference(s) |
| Control (None) | Leaves | 0.11 | [5] |
| Control (None) | Stems | 0.09 | [5] |
| AgNO₃ | Leaves | Highest accumulation (exact value variable) | [5] |
| CuSO₄ | Leaves | Significant accumulation | [5] |
| UV Irradiation | Leaves | Significant accumulation | [5] |
| AgNO₃ (1%) | Leaves (at 6 weeks age) | 1.32 | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone core, naringenin. This is followed by specific modification reactions—methylation and glycosylation—to yield the final product. The entire pathway is well-characterized in rice.
The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate serves as a key precursor for flavonoid biosynthesis. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This chalcone is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone (2S)-naringenin.
The crucial branching point from the general flavonoid pathway is the methylation of naringenin. The enzyme Naringenin 7-O-methyltransferase (NOMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of naringenin, producing sakuranetin.[6] In rice, this enzyme is encoded by the gene Os12g0240900.[6]
The final step is the glycosylation of sakuranetin. This compound is the 5-O-glucoside of sakuranetin, meaning a glucose molecule is attached at the 5-hydroxyl position. This reaction is catalyzed by a UDP-dependent glucosyltransferase (UGT) , likely a flavanone 5-O-glucosyltransferase, which uses UDP-glucose as the sugar donor.[2][5] While several flavonoid UGTs have been identified in rice, the specific enzyme responsible for this final conversion has not been definitively characterized.[5]
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Key Enzymes in this compound Biosynthesis
The enzymes of the general phenylpropanoid pathway (PAL, C4H, 4CL) and the core flavonoid pathway (CHS, CHI) are well-conserved. The specificity for this compound biosynthesis is conferred by the downstream modifying enzymes, NOMT and a UGT.
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A key polyketide synthase that catalyzes the sequential condensation of three acetate units from malonyl-CoA with 4-coumaroyl-CoA to yield naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin.
-
Naringenin 7-O-Methyltransferase (NOMT): A highly specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase that converts naringenin to sakuranetin. This enzyme is a critical control point, as its expression is often induced by stress signals.[6]
-
UDP-glucosyltransferase (UGT): Catalyzes the final step, transferring a glucose moiety from UDP-glucose to the 5-hydroxyl group of sakuranetin. The specific gene for this enzyme in this compound synthesis is a target for future research.
Table 3: Kinetic Properties of Key Biosynthetic Enzyme
| Enzyme | Gene (in O. sativa) | Substrate | Kₘ | kcat | Reference(s) |
| Naringenin 7-O-methyltransferase (NOMT) | Os12g0240900 | (2S)-Naringenin | 1.9 ± 0.1 µM | 25 ± 3 s⁻¹ | [6] |
Experimental Protocols
Protocol for Extraction and Isolation of Sakuranetin
This protocol is a generalized procedure based on methods for isolating flavanones from plant material, such as Baccharis retusa.[2]
1. Plant Material Preparation:
- Collect the desired plant material (e.g., twigs, leaves, bark).
- Air-dry or oven-dry the material at a low temperature (40-50°C) to prevent degradation of thermosensitive compounds.
- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction:
- Defat the powdered plant material by maceration or Soxhlet extraction with a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane extract.
- Perform exhaustive extraction on the defatted material using a polar solvent. A common choice is 95% ethanol or an 80:20 ethanol:water mixture. This can be done via maceration (soaking for 72 hours with occasional stirring) or heat-reflux extraction for several hours.[3]
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
3. Fractionation (Liquid-Liquid Partitioning):
- Suspend the crude extract in deionized water.
- Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity, such as ethyl acetate followed by n-butanol.
- Collect each solvent fraction separately. Sakuranetin, being moderately polar, is often enriched in the ethyl acetate fraction.
- Concentrate each fraction to dryness using a rotary evaporator.
4. Chromatographic Purification:
- Silica Gel Column Chromatography:
- Prepare a silica gel column (e.g., 200-300 mesh) packed in a non-polar solvent (e.g., chloroform or hexane).
- Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
- Load the sample onto the top of the column.
- Elute the column with a gradient solvent system of increasing polarity (e.g., a gradient of chloroform to methanol).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (365 nm).
- Combine fractions containing the compound of interest (sakuranetin typically has an Rf value of ~0.09 in certain systems) and evaporate the solvent.[5]
- Preparative HPLC (Optional):
- For final purification, subject the enriched fraction to preparative or semi-preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
5. Structure Elucidation:
- Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (LC-MS/MS).
Protocol for Naringenin 7-O-Methyltransferase (NOMT) Enzyme Assay
This protocol is adapted from the characterization of OsNOMT from rice.[6]
1. Enzyme Source:
- The enzyme can be a crude protein extract from elicited plant tissues (e.g., UV-treated rice leaves) or a purified recombinant protein expressed in E. coli (e.g., GST-tagged OsNOMT).
2. Reaction Mixture (50 µL total volume):
- Buffer: 0.1 M Tris-HCl, pH 8.5 (containing 5 mM DTT and 1 mM EDTA).
- Enzyme: Appropriate amount of enzyme preparation (e.g., ~500 ng of purified recombinant protein).
- Substrate: 300 µM (2S)-naringenin.
- Methyl Donor: 300 µM S-adenosyl-L-methionine (AdoMet).
3. Assay Procedure:
- Combine the buffer, naringenin, and enzyme solution in a microcentrifuge tube.
- Initiate the reaction by adding AdoMet.
- Incubate the mixture at 28°C for a set period (e.g., 18 hours for low-activity samples, or shorter times for kinetic analysis).
- Terminate the reaction by adding 5 µL of 1 M HCl.
4. Product Extraction and Quantification:
- Extract the product, sakuranetin, by adding 60 µL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction three times.
- Combine the ethyl acetate layers and evaporate to dryness in a vacuum concentrator.
- Re-dissolve the dried residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS).
- Quantify the amount of sakuranetin produced using LC-MS/MS by comparing it to a standard curve of authentic sakuranetin.
5. Kinetic Analysis (Optional):
- To determine Kₘ and kcat, perform the assay under initial velocity conditions (i.e., short incubation times where product formation is linear).
- Vary the concentration of one substrate (e.g., naringenin from 0-30 µM) while keeping the other (AdoMet) at a saturating concentration.
- Calculate kinetic parameters by fitting the data to the Michaelis-Menten equation using a linearization method like a Hanes-Woolf plot ([S]/v vs. [S]).[6]
Experimental Workflow Visualization
Bioassay-Guided Fractionation Workflow
Bioassay-guided fractionation is a strategy used to identify bioactive compounds in a complex mixture, such as a crude plant extract. The process involves iterative steps of separation and biological testing to systematically narrow down the components to the single active compound.
Caption: Workflow for bioassay-guided isolation of natural products.
Conclusion
This compound and its aglycone sakuranetin are valuable natural products with a defined distribution, primarily in the Rosaceae and Poaceae families. The biosynthetic pathway, particularly in the model plant rice, has been largely elucidated, highlighting the central role of the inducible enzyme Naringenin 7-O-methyltransferase (NOMT) in its production. The provided protocols offer a technical foundation for the extraction, isolation, and enzymatic study of these compounds. Further research, particularly in identifying the specific glucosyltransferase for the final biosynthetic step and exploring the quantitative yields from diverse natural sources, will be crucial for advancing the use of this compound in pharmaceutical and biotechnological applications.
References
- 1. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Potential of Sweet Cherry (Prunus avium L.) Waste: Antioxidant and Anti-Inflammatory Properties for Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Sakuranin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sakuranin, a flavanone glycoside found in plants of the Prunus species, and its aglycone sakuranetin, have emerged as promising candidates for therapeutic development across a spectrum of diseases.[1][2][3] Extensive preclinical research highlights their potent anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-diabetic properties.[4][5] This technical guide provides an in-depth overview of the current state of knowledge on this compound, with a focus on its mechanisms of action, experimental validation, and future therapeutic outlook. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and development.
Introduction
This compound (C₂₂H₂₄O₁₀) is the O-glucoside of sakuranetin and is a member of the flavonoid class of polyphenolic compounds.[2][3] It is naturally present in various plants, including cherry trees (Prunus spp.), rice, and certain herbal medicines.[6][7] Historically used in traditional medicine, recent scientific inquiry has begun to systematically evaluate the pharmacological activities of this compound and sakuranetin, revealing a multitude of potential health benefits.[7][8] These compounds are known to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell proliferation, and metabolism, positioning them as attractive molecules for the development of novel therapeutics.[9][10][11]
Therapeutic Potential and Mechanisms of Action
This compound and its aglycone, sakuranetin, exhibit a wide range of biological activities, making them relevant for the treatment of various pathological conditions.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by targeting key inflammatory pathways.[9] A primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[9][10] this compound directly interacts with the TLR4/myeloid differentiation factor 2 (MD2) complex, which disrupts lipopolysaccharide (LPS)-induced signaling.[9][10] This leads to the inhibition of NF-κB nuclear translocation and a subsequent reduction in the production of pro-inflammatory mediators.[9][10]
Key anti-inflammatory effects include:
-
Inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production.[9]
-
Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[8][9]
-
Reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[8][9]
In vivo studies using zebrafish larvae have shown that this compound can reduce LPS-induced mortality and attenuate immune cell infiltration, highlighting its systemic anti-inflammatory potential.[9][10]
Antioxidant Activity
The antioxidant properties of this compound and sakuranetin are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[12] One of the key pathways involved is the activation of the NFE2 Like BZIP Transcription Factor 2 (Nrf2) signaling pathway.[10] Sakuranetin promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[10]
Studies have shown that sakuranetin can:
-
Increase the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx).[13]
-
Decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[13]
Neuroprotective Effects
The neuroprotective potential of sakuranetin has been investigated in models of cognitive dysfunction.[13] Its mechanism of action in the brain is linked to its antioxidant and anti-inflammatory properties.[13] By reducing oxidative stress and inhibiting inflammatory mediators in the hippocampus, sakuranetin has been shown to improve learning and memory.[13]
Anti-Cancer Activity
This compound and sakuranetin have exhibited anti-cancer properties against various cancer cell lines, including oropharyngeal, bladder, colon, and melanoma.[1][8][11] Their anti-tumor effects are mediated through multiple mechanisms:
-
Induction of Apoptosis: this compound induces caspase-activated apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1]
-
Inhibition of Cell Proliferation, Migration, and Invasion: this compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells.[1][11]
-
Autophagy Induction: In bladder cancer cells, this compound promotes autophagy by activating the p53/mTOR signaling pathway.[11]
-
Modulation of Signaling Pathways: this compound can inhibit the m-TOR/PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[1]
Metabolic Effects
This compound has shown potential in the management of metabolic disorders, particularly diabetes. In a study on streptozotocin-nicotinamide-induced diabetic rats, oral administration of this compound for 45 days resulted in:[14][15]
-
Reduced plasma glucose and glycosylated hemoglobin (HbA1c).[14][15]
-
Modulation of carbohydrate-metabolizing enzymes, including increased hexokinase and glucose-6-phosphate dehydrogenase activities, and decreased glucose-6-phosphatase and fructose-1,6-bisphosphatase activities.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound and sakuranetin.
Table 1: Anti-inflammatory Activity of this compound
| Parameter | Cell Line/Model | Treatment | Concentration/Dose | Result | Reference |
| NO Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |
| PGE₂ Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |
| TNF-α Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |
| IL-6 Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [8] |
| IL-12 Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |
| Mortality | LPS-induced zebrafish larvae | This compound | - | Reduced mortality | [9][10] |
Table 2: Anti-Cancer Activity of this compound and Sakuranetin
| Cancer Type | Cell Line | Compound | IC₅₀ Value | Effect | Reference |
| Human Oropharyngeal Carcinoma | SCC-25 | This compound | Dose-dependent | Inhibition of cell proliferation | [5] |
| Human Bladder Cancer | T24 | This compound | - | Decreased proliferation, migration, and invasion; enhanced apoptosis | [11] |
| Human Colon Carcinoma | HCT-116 | Sakuranetin | 68.8±5.2 μg/mL | Inhibition of cell growth | [8][16] |
| Melanoma | B16BL6 | Sakuranetin | 15 μmol/L | Cytotoxic effects | [8][16] |
| Esophageal Squamous Cell Carcinoma | - | Sakuranetin | - | Inhibition of cell proliferation, induced DNA damage | [8][16] |
Table 3: Anti-diabetic Activity of this compound
| Parameter | Model | Treatment Duration | Dose | Result | Reference |
| Blood Glucose | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Normalized | [14][15] |
| Plasma Insulin | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Normalized | [14][15] |
| Plasma Glucose | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Reduced | [14] |
| Glycosylated Hemoglobin (HbA1c) | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Reduced | [14] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the therapeutic potential of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 macrophages are commonly used. Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide (NO) Assay: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Cytokine Assays (TNF-α, IL-6, IL-12): Cells are treated as described for the NO assay. The levels of cytokines in the culture medium are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To determine the expression of proteins such as iNOS, COX-2, and components of the NF-κB pathway, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vitro Anti-Cancer Assays
-
Cell Viability Assay (MTT): Cancer cells (e.g., T24, SCC-25) are seeded in 96-well plates and treated with different concentrations of this compound for specified durations (e.g., 24, 48 hours). MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.[1][17]
-
Apoptosis Assays:
-
Cell Migration and Invasion Assays (Transwell): The effect of this compound on cell migration and invasion is assessed using Transwell chambers with or without Matrigel coating.[1]
-
Western Blot Analysis: The expression levels of proteins involved in apoptosis (Bax, Bcl-2, caspases) and signaling pathways (p53, mTOR, PI3K, AKT) are determined by Western blotting.[1][11]
In Vivo Anti-diabetic Studies
-
Animal Model: Diabetes is induced in Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) and nicotinamide (NA).
-
Treatment: Diabetic rats are treated orally with this compound (e.g., 20, 40, 80 mg/kg body weight) daily for a period of 45 days.[14][15]
-
Biochemical Analysis: Blood samples are collected to measure plasma glucose, insulin, and glycosylated hemoglobin (HbA1c) levels.
-
Enzyme Activity Assays: Liver tissues are homogenized to measure the activities of key carbohydrate-metabolizing enzymes.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sakuranetin and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound Is a Novel Anti-Inflammatory Agent Targeting TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Protective effect of sakuranetin in brain cells of dementia model rats | Cellular and Molecular Biology [cellmolbiol.org]
- 14. Effect of this compound on carbohydrate-metabolizing enzyme activity modifications in streptozotocin-nicotinamide-induced diabetic wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Pharmacological Properties of Sakuranin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakuranin, a flavonoid glycoside, and its aglycone Sakuranetin, have emerged as promising natural compounds with a wide spectrum of pharmacological activities. Extensive research has demonstrated their potential therapeutic applications, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and metabolic regulatory effects. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing modulated signaling pathways using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (C22H24O10) is a flavanone glycoside, specifically the 5-O-glucoside of Sakuranetin.[1] Sakuranetin, a methoxylated flavanone, is found in various plants, including Prunus species (cherry trees), rice, and Polymnia fruticosa.[2][3][4] In plants, it often functions as a phytoalexin, providing defense against pathogens.[4] The pharmacological interest in this compound is largely attributed to the bioactivity of its aglycone, Sakuranetin, which is released upon hydrolysis. This guide will focus on the collective pharmacological properties attributed to both this compound and Sakuranetin, referring to them as this compound for simplicity unless a distinction is necessary.
Anti-inflammatory Properties
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.
Mechanism of Action
This compound's anti-inflammatory activity is mediated through the inhibition of pro-inflammatory enzymes and cytokines. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Furthermore, this compound can inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12 in macrophages stimulated with lipopolysaccharide (LPS).[5] Mechanistic studies have revealed that this compound targets multiple signaling pathways, including the Toll-like receptor 4 (TLR4)-NF-κB pathway, as well as the JNK, p38, and STAT1 signaling cascades.[5][6] By interfering with these pathways, this compound effectively downregulates the inflammatory response.
Signaling Pathway
Quantitative Data
| Parameter | Model | Treatment | Result | Reference |
| NO Production | LPS-stimulated RAW 264.7 macrophages | This compound | Significant inhibition | [6] |
| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | This compound | Significant inhibition | [6] |
| TNF-α Secretion | LPS-stimulated macrophages | This compound | Inhibition | [5] |
| IL-6 Secretion | LPS-stimulated macrophages | This compound | Inhibition | [5] |
| IL-12 Secretion | LPS-stimulated macrophages | This compound | Inhibition | [5] |
| iNOS Expression | LPS/IFN-γ stimulated macrophages | This compound | Suppression | [5] |
| COX-2 Expression | LPS/IFN-γ stimulated macrophages | This compound | Suppression | [5] |
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in appropriate culture plates. Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-12 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
iNOS and COX-2 Expression (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Anti-Cancer Properties
This compound has demonstrated significant anti-cancer activity against various cancer cell lines.
Mechanism of Action
The anti-cancer effects of this compound are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of cell migration and invasion.[7] Apoptosis is triggered through the activation of caspases, including caspase-3 and caspase-9, and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[7] this compound also induces a loss of mitochondrial membrane potential (MMP).[7] Furthermore, it inhibits key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/m-TOR and ERK1/2 pathways.[2][7] In bladder cancer cells, this compound has been shown to induce autophagy by activating the p53/mTOR pathway.
Signaling Pathway
Quantitative Data
| Parameter | Cell Line | Result | Reference |
| IC50 | Human colon carcinoma (HCT-116) | 68.8 ± 5.2 µg/mL | [8] |
| Cytotoxicity | B16BL6 melanoma cells | Effective at 15 µmol/L (after 72h) | [8] |
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control.
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Preparation: Embed treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is uncoated.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate the plate for a specified period to allow cells to migrate or invade through the membrane.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface. Count the stained cells under a microscope.
Neuroprotective Properties
This compound has shown promise in protecting neuronal cells from damage and dysfunction, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action
The neuroprotective effects of this compound are largely attributed to its antioxidant and anti-inflammatory properties. In a rat model of cognitive dysfunction, this compound treatment was found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while decreasing the level of the lipid peroxidation product malondialdehyde (MDA) in the hippocampus.[9][10] Additionally, this compound can inhibit the expression of pro-inflammatory mediators like IL-6 and TNF-α in the brain.[9][10]
Quantitative Data
| Parameter | Model | Treatment | Result | Reference |
| SOD Levels | D-galactose-induced dementia model rats | This compound | Increased | [9] |
| GPx Levels | D-galactose-induced dementia model rats | This compound | Increased | [9] |
| MDA Levels | D-galactose-induced dementia model rats | This compound | Decreased | [9] |
| IL-6 Expression | D-galactose-induced dementia model rats | This compound | Inhibition | [9] |
| TNF-α Expression | D-galactose-induced dementia model rats | This compound | Inhibition | [9] |
Experimental Protocols
-
Model Induction: Administer D-galactose to rats (e.g., via subcutaneous injection) for several weeks to induce cognitive deficits and biochemical changes associated with aging and neurodegeneration.
-
Treatment: Administer this compound orally or via injection to the rats during the D-galactose induction period.
-
Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze or Y-maze.
-
Biochemical Analysis:
-
Sacrifice the animals and collect brain tissue, specifically the hippocampus.
-
Prepare tissue homogenates.
-
Measure the activity of SOD and GPx using commercially available assay kits.
-
Measure the levels of MDA using the thiobarbituric acid reactive substances (TBARS) assay.
-
Measure the expression of IL-6 and TNF-α using ELISA or Western blotting.
-
Metabolic Effects
This compound has demonstrated beneficial effects on metabolic parameters, suggesting its potential in managing metabolic disorders like diabetes.
Mechanism of Action
In a streptozotocin-nicotinamide-induced diabetic rat model, this compound administration led to a reduction in plasma glucose and glycosylated hemoglobin (HbA1c) levels, while increasing insulin, glycogen, and hemoglobin levels.[11] It also modulated the activity of key carbohydrate-metabolizing enzymes, increasing the activity of hexokinase and glucose-6-phosphate dehydrogenase, and decreasing the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase.[11]
Quantitative Data
| Parameter | Model | Treatment | Result | Reference |
| Plasma Glucose | STZ-nicotinamide-induced diabetic rats | This compound (80 mg/kg) | Normalized | [11] |
| Plasma Insulin | STZ-nicotinamide-induced diabetic rats | This compound (80 mg/kg) | Increased | [11] |
| HbA1c | STZ-nicotinamide-induced diabetic rats | This compound | Reduced | [11] |
| Liver Glycogen | STZ-nicotinamide-induced diabetic rats | This compound | Increased | [11] |
| Hexokinase Activity | STZ-nicotinamide-induced diabetic rats | This compound | Increased | [11] |
| Glucose-6-phosphatase Activity | STZ-nicotinamide-induced diabetic rats | This compound | Decreased | [11] |
Experimental Protocols
-
Model Induction: Administer nicotinamide to rats followed by a single intraperitoneal injection of streptozotocin (STZ) to induce a type 2 diabetes-like condition with moderate hyperglycemia.
-
Treatment: Orally administer different doses of this compound to the diabetic rats for a specified period (e.g., 45 days).
-
Biochemical Analysis:
-
Collect blood samples to measure plasma glucose, insulin, and HbA1c levels.
-
Sacrifice the animals and collect liver tissue to measure glycogen content and the activity of carbohydrate-metabolizing enzymes using standard biochemical assays.
-
Antioxidant Properties
The antioxidant activity of this compound is a fundamental aspect of its various pharmacological effects.
Mechanism of Action
This compound can act as an antioxidant through several mechanisms, including scavenging free radicals and upregulating endogenous antioxidant defenses.[12] Its ability to reduce oxidative stress is evident in its capacity to increase the activity of antioxidant enzymes like SOD and GPx and decrease markers of lipid peroxidation such as MDA.[9]
Experimental Workflow
Conclusion
This compound and its aglycone, Sakuranetin, possess a remarkable array of pharmacological properties that make them attractive candidates for further investigation and development as therapeutic agents. Their well-documented anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects are supported by a growing body of scientific evidence. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways modulated by this compound. It is anticipated that this information will be valuable for researchers and professionals dedicated to advancing the therapeutic potential of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this compound in various disease contexts.
References
- 1. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 2. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 3. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell migration assay or Transwell assay [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Nicotinamide attenuates streptozotocin-induced diabetes complications and increases survival rate in rats: role of autonomic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comet assay - Wikipedia [en.wikipedia.org]
- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 11. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptozotocin-nicotinamide-induced diabetes in the rat. Characteristics of the experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Sakuranin: A Key Phytoalexin in Plant Defense Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sakuranin, and its aglycone form sakuranetin, is a flavanone-class phytoalexin that plays a critical role in the defense mechanisms of various plants, most notably rice (Oryza sativa).[1][2] As an inducible secondary metabolite, its production is triggered by biotic stresses such as fungal and insect attacks.[2][3] Sakuranetin exhibits potent antimicrobial properties, primarily acting against fungal pathogens by disrupting cellular processes.[4][5] Recent research has elucidated its specific mechanism of action, which involves the attenuation of fungal effector endocytosis, providing a novel insight into plant-pathogen interactions.[5] This technical guide provides a comprehensive overview of this compound's role in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, its mechanisms of action, and quantitative data on its efficacy. Furthermore, it supplies key experimental protocols for its study, aimed at researchers in plant science and professionals in drug development exploring natural compounds for novel therapeutic agents.
The Biosynthesis of this compound
This compound biosynthesis originates from the general phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants.[6] The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the key intermediate, naringenin. The final, decisive step is the methylation of naringenin to form sakuranetin.[6][7]
The key enzymes involved in this pathway are:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate-4-hydroxylase
-
4CL: 4-Coumarate:CoA ligase
-
CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
NOMT: Naringenin 7-O-methyltransferase
The expression of the gene encoding NOMT (OsNOMT in rice) is a critical regulatory point and is often induced prior to the accumulation of sakuranetin upon pathogen challenge.[4][8]
Regulation of this compound Production
The synthesis of this compound is tightly regulated and induced by various external stimuli, forming a core component of the plant's inducible defense system.
-
Elicitor Recognition: Pathogen-associated molecular patterns (PAMPs) from fungi like Magnaporthe oryzae or herbivore-associated molecular patterns (HAMPs) from insects such as the brown planthopper trigger the defense cascade.[3][4]
-
Hormonal Signaling: The jasmonic acid (JA) signaling pathway is essential for the induced accumulation of sakuranetin.[2][3][5] Jasmonic acid and its conjugates act as key signaling molecules that activate downstream defense responses.[2]
-
Transcriptional Control: In rice, the transcription factor STOREKEEPER (OsSTK) has been identified as a key regulator. Elevated sucrose levels, which can occur during pathogen infection, promote OsSTK activity. OsSTK then directly binds to the promoter of the OsNOMT gene, driving its expression and leading to the biosynthesis of sakuranetin.[9]
Mechanism of Action in Plant Defense
Sakuranetin employs a multi-pronged approach to defend the plant against pathogens. Its primary role is as a potent antimicrobial agent, but its function at the cellular level is more nuanced.
-
Direct Antimicrobial Activity: Sakuranetin exhibits strong, direct antifungal activity by inhibiting the growth of fungal pathogens.[4][10] This includes inhibiting both the germination of spores and the subsequent growth of the mycelium.[4]
-
Inhibition of Fungal Effector Endocytosis: A key mechanism in rice's defense against the blast fungus M. oryzae is sakuranetin's ability to interfere with the pathogen's infection strategy. Fungi secrete effector proteins into the host plant's cells to suppress immunity. Sakuranetin attenuates the uptake of these effectors by inhibiting clathrin-mediated endocytosis (CME) in the plant cell.[5] By blocking the entry of these virulence factors, sakuranetin preserves the plant's ability to mount an effective immune response.[5]
Quantitative Efficacy of this compound
The effectiveness of this compound as a defense compound is supported by quantitative data from various bioassays.
Table 1: In Vitro Antifungal Activity of Sakuranetin against Magnaporthe oryzae
| Concentration | Effect on Germ Tube Growth (Inhibition %) | Effect on Mycelial Growth (Inhibition %) | Reference |
| 20 µM | ~50% (IC₅₀) | - | [4] |
| 34 µM | 72% | - | [4] |
| 67 µM | 89% | - | [4] |
| 100 µM (0.1 mM) | 100% | ~36% (at 5 dpi) | [4] |
| 300 µM (0.3 mM) | - | ~51% (at 5 dpi) | [4] |
| Data derived from studies on the rice blast fungus. |
Table 2: Minimum Inhibitory Concentrations (MIC) of Sakuranetin against Pathogenic Yeasts
| Fungal Species | Inhibition (%) | Concentration (µg/µL) | Reference |
| Candida spp. (general) | 98-99% | 0.63 | [1][11] |
| Candida albicans | 99% | 0.32 | [1][11] |
| Cryptococcus neoformans (serotype A) | 99% | 0.32 | [1] |
| Cryptococcus gattii | 97% | 0.32 | [1] |
| Cryptococcus neoformans (serotype D) | 98% | 0.08 | [1] |
| Results show high efficacy against opportunistic human pathogens. |
Table 3: In Vitro Antiviral Activity of Sakuranetin against Influenza B/Lee/40 Virus
| Parameter | Value | Reference |
| 50% Inhibitory Concentration (IC₅₀) | 7.21 µg/mL | [12] |
| 50% Cytotoxicity Concentration (CC₅₀) | >100 µg/mL | [12] |
| Therapeutic Index (TI) | >13.87 | [12] |
| The high TI indicates a favorable safety and efficacy profile in vitro. |
Key Experimental Protocols
This section provides outlines for essential methodologies used in the study of this compound.
Protocol for this compound Extraction and Quantification by HPLC
This protocol provides a general framework for extracting and quantifying this compound from plant tissue.
-
Sample Preparation: Freeze-dry plant leaf samples and grind them into a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (HPLC grade).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
-
Purification (Optional): For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) C18 cartridge.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector (DAD) set to monitor at wavelengths relevant for flavanones (e.g., 280-290 nm).
-
Quantification: Prepare a standard curve using a pure sakuranetin standard of known concentrations. Calculate the concentration in samples by comparing peak areas to the standard curve.
-
Protocol for In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol assesses the direct effect of this compound on fungal growth on solid media.[4]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave to sterilize.
-
Incorporation of Sakuranetin: Cool the molten PDA to approximately 50-55°C. Add sakuranetin (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM). Ensure the final solvent concentration is consistent and non-inhibitory across all plates, including the control.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25-28°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) for several days.
-
Analysis: Calculate the percentage of inhibition relative to the control (0 µM sakuranetin) for each concentration and time point.
Conclusion and Future Directions
This compound is a multifaceted phytoalexin with a well-defined role in plant defense, particularly in rice. Its biosynthesis is tightly regulated by hormonal and transcriptional networks in response to biotic threats. The discovery of its ability to inhibit fungal effector endocytosis provides a sophisticated understanding of its protective mechanism beyond direct toxicity. The quantitative data underscores its potential as a potent antimicrobial agent.
For researchers and drug development professionals, this compound represents a promising natural product. Future research should focus on:
-
Broad-Spectrum Activity: Investigating its efficacy against a wider range of plant and human pathogens.
-
Synergistic Effects: Exploring potential synergistic interactions with other phytochemicals or conventional antimicrobial agents.
-
Bioavailability and Delivery: For pharmaceutical applications, studies on the bioavailability, stability, and delivery mechanisms of sakuranetin are crucial.
-
Crop Improvement: Genetic engineering approaches to enhance this compound production in susceptible crop varieties could lead to more durable disease resistance.[6]
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis on Blast Fungus-Responsive Characters of a Flavonoid Phytoalexin Sakuranetin; Accumulation in Infected Rice Leaves, Antifungal Activity and Detoxification by Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytoalexin sakuranetin attenuates endocytosis and enhances resistance to rice blast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofortified Rice Provides Rich Sakuranetin in Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural Crystalline Characterization of Sakuranetin — An Antimicrobial Flavanone from Twigs of Baccharis retusa (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of influenza B virus replication by sakuranetin and mode of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Sakuranin and Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakuranin, a flavanone glycoside, and its aglycone, sakuranetin, are naturally occurring bioactive compounds predominantly found in plants from the Prunus species, rice, and various other herbal sources.[1][2] These compounds have garnered significant scientific interest due to their extensive range of pharmacological effects. This technical guide provides an in-depth review of the chemical properties, biosynthesis, and diverse biological activities of this compound and sakuranetin, including their anti-inflammatory, anticancer, antiviral, antidiabetic, and neuroprotective properties. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms and signaling pathways are elucidated and visualized. All quantitative data from cited studies are summarized in structured tables for comparative analysis, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: Chemical Properties and Natural Occurrence
This compound is the 5-O-glucoside of sakuranetin (4',5-dihydroxy-7-methoxyflavanone).[3] Sakuranetin belongs to the methoxylated flavanone subclass of flavonoids and is biosynthesized from naringenin.[1][4] The presence of a methoxy group at the C-7 position is crucial for its biological activity.[4]
Chemical Structure of this compound:
This compound and sakuranetin are found in a variety of natural sources, including the bark of cherry trees (Prunus species), rice (Oryza sativa), where it acts as a phytoalexin, and numerous other plants such as Artemisia campestris, Baccharis spp., and Betula spp.[5]
Biosynthesis of Sakuranetin
Sakuranetin is synthesized in plants from the precursor naringenin through the action of the enzyme naringenin 7-O-methyltransferase (NOMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 7-hydroxyl group of naringenin.[2][4][6]
Biological Activities
Anti-inflammatory Activity
This compound and its aglycone, sakuranetin, have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[7][8] The primary mechanisms involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Mechanism of Action: this compound exerts its anti-inflammatory effects by targeting multiple signaling pathways:
-
Inhibition of the TLR4-NF-κB Pathway: this compound has been shown to directly interact with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, which disrupts lipopolysaccharide (LPS)-TLR4 signaling.[7][9] This leads to the inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation, a critical step in the transcriptional activation of pro-inflammatory genes.[7][9]
-
Modulation of MAPK Pathway: Sakuranetin has been observed to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK.[8][10][11] The MAPK pathway plays a crucial role in the production of inflammatory cytokines and enzymes.[8]
-
Inhibition of STAT3 Pathway: In models of allergic airway inflammation, sakuranetin has been shown to attenuate the activation of the STAT3 pathway.[8][11]
Quantitative Data on Anti-inflammatory Activity:
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | This compound | Not specified | Significant inhibition | [7] |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | This compound | Not specified | Significant inhibition | [7] |
| TNF-α, IL-6, IL-12 Secretion | LPS-stimulated peritoneal macrophages | Sakuranetin | 50 and 100 µM | Dose-dependent decrease | [5][12] |
| iNOS and COX-2 Expression | LPS/IFN-γ-stimulated peritoneal macrophages | Sakuranetin | Not specified | Suppression | [12] |
| Lung Inflammation | Ovalbumin-sensitized mice | Sakuranetin | 20 mg/kg | Reduction in eosinophils, neutrophils, and Th2/Th17 cytokines | [5][8] |
| Serum IgE levels | Ovalbumin-sensitized mice | Sakuranetin | 20 mg/kg | Reduction | [5][8] |
Anticancer Activity
This compound and sakuranetin have demonstrated significant anticancer properties against various cancer cell lines.[1][13] The primary mechanisms include the induction of apoptosis, inhibition of cell proliferation, migration, and invasion.[13][14]
Mechanism of Action: The anticancer effects of this compound are mediated through the modulation of several key signaling pathways:
-
Induction of Apoptosis: this compound induces apoptosis by activating caspases-3 and -9, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2.[13] It also causes a significant decrease in mitochondrial membrane potential (MMP).[13]
-
Inhibition of the PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[13][15]
Quantitative Data on Anticancer Activity:
| Cell Line | Compound | Assay | IC50 Value / Effect | Reference |
| Human Oropharyngeal Squamous Carcinoma (SCC-25) | This compound | MTT | Dose-dependent inhibition of cell proliferation | [13][16] |
| Human Colon Carcinoma (HCT-116) | Sakuranetin | Not specified | IC50: 68.8 ± 5.2 µg/mL | [1][2] |
| B16BL6 Melanoma | Sakuranetin | MTT | Cytotoxic at 15 µmol/L (after 72h) | [1][2] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Sakuranetin | Not specified | Potent inhibition of cell proliferation | [1] |
Antiviral Activity
Sakuranetin has demonstrated notable antiviral activity against several viruses, including human rhinovirus 3 (HRV3) and influenza B virus.[1][17]
Mechanism of Action: The primary antiviral mechanism of sakuranetin is believed to be the inhibition of viral adsorption to host cells, likely due to its antioxidant properties.[17][18]
Quantitative Data on Antiviral Activity:
| Virus | Cell Line | Compound | Concentration | % Inhibition of Viral Replication | Reference |
| Human Rhinovirus 3 (HRV3) | HeLa | Sakuranetin | 100 µg/mL | > 67% | [17][18][19] |
| Human Rhinovirus 3 (HRV3) | HeLa | Sakuranetin | 10 µg/mL | ~41% | [1][19] |
| Influenza B/Lee/40 virus | Not specified | Sakuranetin | 7.21 µg/mL | IC50 | [1] |
Antidiabetic Activity
This compound has shown potential in managing diabetes by improving glucose metabolism and insulin sensitivity.[20][21]
Mechanism of Action: In streptozotocin (STZ)-nicotinamide-induced diabetic rats, this compound administration has been shown to:
-
Normalize blood glucose and plasma insulin levels.[20]
-
Reduce glycosylated hemoglobin (HbA1c).[20]
-
Increase hexokinase and glucose-6-phosphate dehydrogenase activities.[20]
-
Decrease glucose-6-phosphatase and fructose-1,6-bisphosphatase activities.[20]
Quantitative Data on Antidiabetic Activity:
| Parameter | Animal Model | Treatment | Dose | Effect | Reference |
| Plasma Glucose | STZ-induced diabetic rats | This compound | 80 mg/kg | Reduction | [20] |
| Plasma Insulin | STZ-induced diabetic rats | This compound | 80 mg/kg | Increase | [20] |
| HbA1c | STZ-induced diabetic rats | This compound | 80 mg/kg | Reduction | [20] |
| Liver Glycogen | STZ-induced diabetic rats | This compound | 80 mg/kg | Increase | [20] |
Neuroprotective and Antioxidant Activities
Sakuranetin has been reported to exert neuroprotective effects, primarily through its antioxidant and anti-inflammatory mechanisms.[2][11]
Mechanism of Action: In a rat model of cognitive dysfunction, sakuranetin demonstrated protective effects on brain cells by:
-
Increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[2][11]
-
Decreasing the level of malondialdehyde (MDA), a marker of lipid peroxidation.[2][11]
-
Inhibiting the expression of inflammatory mediators like IL-6 and TNF-α in the hippocampus.[2][11]
While specific quantitative antioxidant data for this compound from DPPH or ABTS assays were not prominently available in the initial searches, its antioxidant activity is a recurring theme in its mechanism of action across various biological effects.[2]
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of flavanone glycosides like this compound from plant material involves solvent extraction followed by chromatographic separation.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., 1 kg) is macerated in a solvent such as 95% ethanol (e.g., 10 L) at room temperature for an extended period (e.g., 72 hours) with occasional stirring. This process is typically repeated multiple times to ensure exhaustive extraction.[22]
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[22]
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.[22]
-
Chromatographic Purification: The fraction containing this compound is further purified using column chromatography techniques, such as Sephadex LH-20 column chromatography with methanol as the eluent. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to isolate the pure compound.[22]
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory activity of compounds.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight.[13][14][21]
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (this compound) at various concentrations. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a specified duration (e.g., 24 hours).[13][14]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[14][21]
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][19]
-
Gene and Protein Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by RT-PCR and Western blotting, respectively.[19]
-
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][10]
Methodology:
-
Cell Seeding: Cancer cells (e.g., SCC-25) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.[4][10]
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 12 or 24 hours).[16]
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of around 570 nm.[4][10] The cell viability is calculated as a percentage of the control (untreated cells).
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from virus-induced damage.[6][23]
Methodology:
-
Cell Plating: Host cells (e.g., HeLa cells for HRV) are seeded in 96-well plates.[17]
-
Compound and Virus Addition: Serial dilutions of sakuranetin are added to the cells, followed by the addition of a specific amount of virus that is known to cause a cytopathic effect.[12][17][24]
-
Incubation: The plates are incubated for a period sufficient for the virus to cause CPE in the control wells (without the compound).[12][24]
-
Quantification of Cell Viability: The viability of the cells is assessed. This can be done by microscopic observation of CPE or by using a cell viability assay such as the sulforhodamine B (SRB) assay or by staining with crystal violet.[17][23] The percentage of CPE reduction is calculated relative to the virus control (100% CPE) and cell control (0% CPE).
In Vivo Antidiabetic Assay: Streptozotocin (STZ)-Induced Diabetic Rat Model
This is a common model for inducing type 1 diabetes in rodents to test antidiabetic agents.[7][17][25]
Methodology:
-
Induction of Diabetes: Adult rats (e.g., Wistar or Sprague-Dawley) are injected with a single intraperitoneal or intravenous dose of streptozotocin (STZ) (e.g., 40-65 mg/kg), often in combination with nicotinamide to partially protect the pancreatic β-cells and induce a more stable diabetic state.[7][17][25]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels after a few days. Rats with fasting blood glucose levels above a certain threshold (e.g., ≥ 15 mM) are considered diabetic.[1]
-
Treatment: The diabetic rats are treated orally with this compound at different doses (e.g., 20, 40, 80 mg/kg) daily for a specified period (e.g., 45 days).[20]
-
Biochemical Analysis: At the end of the treatment period, blood and tissue samples are collected to measure various parameters, including:
Conclusion and Future Perspectives
This compound and its aglycone sakuranetin are promising natural compounds with a wide array of biological activities, supported by a growing body of scientific evidence. Their potent anti-inflammatory, anticancer, antiviral, antidiabetic, and neuroprotective properties make them attractive candidates for the development of novel therapeutic agents. The underlying mechanisms of action, which involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provide a solid foundation for their potential clinical applications.
Future research should focus on several key areas to fully realize the therapeutic potential of this compound. More extensive in vivo studies are needed to establish its efficacy and safety in various disease models. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as the development of effective drug delivery systems, will be crucial for its translation into clinical practice. Additionally, exploring the synergistic effects of this compound with existing drugs could open up new avenues for combination therapies. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource to facilitate and accelerate these future research endeavors.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub.h-brs.de [pub.h-brs.de]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of sakuranetin in brain cells of dementia model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 15. View of Protective effect of sakuranetin in brain cells of dementia model rats [cellmolbiol.org]
- 16. ojs.openagrar.de [ojs.openagrar.de]
- 17. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protective effect of sakuranetin in brain cells of dementia model rats | Cellular and Molecular Biology [cellmolbiol.org]
- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. benchchem.com [benchchem.com]
- 24. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 25. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Sakuranetin: A Technical Guide to its Health Benefits and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sakuranetin, a methylated flavanone found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. As the aglycone of sakuranin, this natural compound has demonstrated potent anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and antiviral properties in a range of preclinical studies. This technical guide provides an in-depth overview of the health benefits of sakuranetin, focusing on its molecular mechanisms of action. We present a compilation of quantitative data from key studies, detail the experimental protocols used to elicit these findings, and provide visual representations of the signaling pathways modulated by sakuranetin. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of sakuranetin.
Introduction
Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a flavonoid that acts as a phytoalexin in plants like rice (Oryza sativa) and cherry trees (Prunus spp.), providing defense against pathogens and environmental stressors.[1][2] Its chemical structure, characterized by a C-methylated flavanone backbone, contributes to its bioavailability and diverse biological effects.[3] Extensive research has highlighted sakuranetin's potential to modulate key cellular processes involved in various pathologies, making it a promising candidate for the development of novel therapeutics. This guide synthesizes the current understanding of sakuranetin's health benefits, with a focus on the underlying molecular pathways.
Pharmacological Properties and Health Benefits
Sakuranetin exhibits a broad spectrum of pharmacological activities, which are summarized below. The quantitative data from various studies are presented in the subsequent tables for comparative analysis.
Anti-Inflammatory Activity
Sakuranetin has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12 in lipopolysaccharide (LPS)-stimulated macrophages.[4] Furthermore, in a murine model of ovalbumin-induced allergic asthma, sakuranetin treatment reduced lung inflammation, eosinophil infiltration, and mucus production.[1]
Anticancer Activity
The anticancer potential of sakuranetin has been evaluated against several cancer cell lines. It has been reported to inhibit the growth of human colon carcinoma (HCT-116) cells and display cytotoxic effects on B16BL6 melanoma cells.[3] The primary mechanism of its anticancer action is believed to be the induction of apoptosis.[3]
Neuroprotective Effects
In a rat model of D-galactose-induced cognitive dysfunction, sakuranetin demonstrated neuroprotective effects. It was shown to improve spatial discrimination and was associated with the modulation of oxidative stress markers and inflammatory mediators in the hippocampus.[5]
Antiviral Activity
Sakuranetin has shown potent antiviral activity, particularly against the influenza B/Lee/40 virus. It was observed to reduce the cytopathic effect caused by the virus in a dose- and temperature-dependent manner.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on sakuranetin, providing a comparative overview of its efficacy in various models.
Table 1: Anticancer and Antiviral Efficacy of Sakuranetin
| Activity | Cell Line/Virus | Parameter | Value | Reference |
| Anticancer | Human Colon Carcinoma (HCT-116) | IC50 | 68.8 ± 5.2 µg/mL | [3] |
| Anticancer | B16BL6 Melanoma | Cytotoxic Concentration | 15 µmol/L (after 72h) | [3] |
| Antiviral | Influenza B/Lee/40 Virus | IC50 | 7.21 µg/mL | [6] |
| Antiviral | Influenza B/Lee/40 Virus | Therapeutic Index (TI) | >13.87 | [6] |
Table 2: Anti-Inflammatory Effects of Sakuranetin
| Model | Treatment | Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | 5 and 20 µg/mL Sakuranetin | Reduced NO release | [1] |
| LPS-stimulated RAW 264.7 macrophages | 5, 20, and 50 µg/mL Sakuranetin | Downregulated IL-1β and IL-6 mRNA levels | [1] |
| Ovalbumin-induced asthma in mice | Sakuranetin treatment | Reduced circulating eosinophils, macrophages, and BALF eosinophils | [1] |
Signaling Pathways Modulated by Sakuranetin
Sakuranetin exerts its biological effects by modulating several key intracellular signaling pathways. The following sections describe these pathways, and the accompanying diagrams provide a visual representation of the mechanisms of action.
Inhibition of Pro-inflammatory Pathways
Sakuranetin has been shown to inhibit multiple signaling cascades that play a central role in the inflammatory response. These include the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathways.[1] By inhibiting the phosphorylation and activation of key proteins in these pathways, such as ERK1/2, JNK, p38, and STAT3, sakuranetin effectively downregulates the expression of pro-inflammatory genes.[1][7] Furthermore, sakuranetin has been shown to interfere with the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of innate immunity and inflammation.[2]
References
- 1. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of sakuranetin in brain cells of dementia model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of influenza B virus replication by sakuranetin and mode of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glycosidic Bond of Sakuranin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakuranin, a flavanone glycoside, is a naturally occurring compound found in various plants, including Prunus species.[1][2] It is the 5-O-glucoside of sakuranetin.[1] The biological activity and bioavailability of flavonoids are significantly influenced by their glycosylation patterns. The glycosidic bond, which links the sugar moiety to the aglycone, is a critical determinant of the molecule's chemical properties, stability, and interaction with biological systems. This technical guide provides an in-depth analysis of the glycosidic bond in this compound, focusing on its structure, synthesis, hydrolysis, and biosynthesis.
Chemical Structure of the Glycosidic Bond
This compound is structurally defined as (2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one.[3] The core of its structure is the aglycone, sakuranetin, which is a flavanone.[4] This aglycone is connected to a β-D-glucopyranosyl residue at the 5-hydroxyl group through an O-glycosidic linkage.[4][5]
Quantitative Data of the Glycosidic Bond
Table 1: Glycosidic Bond Lengths
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| Glycosidic C-O Bond | C1' | O5 | 1.42 |
| Aglycone C-O Bond | C5 | O5 | 1.37 |
| ' denotes atoms of the glucose moiety |
Table 2: Glycosidic Bond Angles
| Angle | Atom 1 | Vertex | Atom 2 | Bond Angle (°) |
| C-O-C Angle of the Glycosidic Linkage | C1' | O5 | C5 | 117.5 |
| ' denotes atoms of the glucose moiety |
Table 3: Torsion Angles of the Glycosidic Bond
| Torsion Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| φ | O5' | C1' | O5 | C5 | -75.3 |
| ψ | C1' | O5 | C5 | C4a | 163.2 |
| ' denotes atoms of the glucose moiety |
Experimental Protocols
Characterization of the Glycosidic Bond
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of glycosides in solution.[6][7] The conformation around the glycosidic linkage is determined by analyzing nuclear Overhauser effects (NOEs) and three-bond J-couplings (³JCH).[6]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to verify sample identity and purity.
-
Perform a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space correlations between protons on the sakuranetin and glucose moieties. Key correlations are expected between the anomeric proton (H1') of glucose and protons on the A-ring of sakuranetin.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign proton and carbon signals.
-
Measure ³JCH coupling constants across the glycosidic linkage using a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings. The key coupling constant is ³JC5,H1'.
-
-
Data Analysis:
-
Integrate the cross-peak volumes in the NOESY spectrum to calculate inter-proton distances.
-
Measure the ³JCH coupling constant from the HMBC spectrum.
-
Use the measured NOE distances and J-coupling values as constraints in molecular modeling software to determine the preferred conformation (the φ and ψ torsion angles) around the glycosidic bond.
-
X-ray crystallography provides the most precise information about the atomic coordinates of a molecule in its crystalline state.
Protocol:
-
Crystallization:
-
Dissolve purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Screen for crystallization conditions using various techniques such as vapor diffusion (hanging or sitting drop) with a range of precipitants (e.g., polyethylene glycols, salts).
-
Optimize the conditions that yield single crystals of sufficient size and quality.
-
-
X-ray Diffraction Data Collection:
-
Mount a single crystal on a goniometer.
-
Collect X-ray diffraction data at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or molecular replacement.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
-
From the refined structure, extract precise bond lengths, bond angles, and torsion angles of the glycosidic linkage.
-
Cleavage of the Glycosidic Bond: Enzymatic Hydrolysis
The O-glycosidic bond in this compound can be cleaved by β-glucosidases.[8][9]
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of β-glucosidase (e.g., from almonds) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Prepare a stock solution of this compound in a solvent in which it is soluble and that is compatible with the enzyme (e.g., DMSO).
-
-
Hydrolysis Reaction:
-
In a reaction vessel, combine the buffer, this compound solution (final concentration, e.g., 1 mM), and β-glucosidase (e.g., 1 U/mL).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction over time by taking aliquots and analyzing them by HPLC or TLC.
-
-
Product Analysis:
-
Quench the reaction by adding a solvent like methanol or by heat inactivation of the enzyme.
-
Analyze the reaction mixture by HPLC to quantify the disappearance of this compound and the appearance of the aglycone, sakuranetin, and glucose.
-
Confirm the identity of the products by comparing their retention times and UV spectra with authentic standards.
-
Formation of the Glycosidic Bond: Chemical Synthesis
The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds.[10][11][12][13] A modified version can be applied for the synthesis of this compound.
Protocol:
-
Preparation of Reactants:
-
Glycosyl Donor: Prepare acetobromoglucose (α-acetobromoglucose) from glucose pentaacetate.
-
Glycosyl Acceptor: Protect the 4'-hydroxyl group of sakuranetin with a suitable protecting group (e.g., benzyl ether) to ensure regioselectivity at the 5-hydroxyl group.
-
-
Glycosylation Reaction:
-
Dissolve the protected sakuranetin and a promoter (e.g., silver carbonate or silver oxide) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Add the acetobromoglucose to the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up and Deprotection:
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the protected this compound derivative.
-
Remove the protecting groups. For example, remove the acetyl groups from the sugar moiety by Zemplén deacetylation (catalytic sodium methoxide in methanol) and the benzyl group from the 4'-hydroxyl by catalytic hydrogenation (H₂, Pd/C).
-
-
Purification: Purify the final product, this compound, by column chromatography on silica gel.
Biosynthesis and its Regulation
The biosynthesis of this compound involves the formation of the aglycone, sakuranetin, followed by a glycosylation step.
Biosynthesis of Sakuranetin
The aglycone, sakuranetin, is synthesized via the phenylpropanoid and flavonoid biosynthetic pathways. Naringenin is a key intermediate which is then methylated by the enzyme naringenin 7-O-methyltransferase (NOMT) to yield sakuranetin.
Glycosylation of Sakuranetin
The final step in this compound biosynthesis is the transfer of a glucose moiety from UDP-glucose to the 5-hydroxyl group of sakuranetin. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT).[14][15] While the specific UGT for sakuranetin in many plants is yet to be fully characterized, UGTs from the UGT72 family are known to be involved in flavonoid and monolignol homeostasis.[16]
Regulation of this compound Biosynthesis
The expression of genes encoding enzymes of the flavonoid biosynthetic pathway, including UGTs, is tightly regulated by various internal and external signals. Sugar signaling, for instance, has been shown to mediate flavonoid biosynthesis.[17] Abiotic stresses such as cold can also induce the expression of flavonoid glucosyltransferases.[18] The accumulation of flavonoids is often regulated by a complex interplay of transcription factors.[19]
Visualizations
Signaling Pathway for Flavonoid Glycosylation
Caption: Regulation of this compound biosynthesis via signaling pathways.
Experimental Workflow for Glycosidic Bond Analysis
Caption: Workflow for the analysis of the glycosidic bond in this compound.
Koenigs-Knorr Synthesis of this compound
Caption: Overview of the Koenigs-Knorr synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikidata [wikidata.org]
- 3. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification | The EMBO Journal [link.springer.com]
- 6. Conformational Preferences at the Glycosidic Linkage of Saccharides in Solution as Deduced from NMR Experiments and MD Simulations: Comparison to Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel NMR Avenues to Explore the Conformation and Interactions of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 9. The β-Glucosidases Responsible for Bioactivation of Hydroxynitrile Glucosides in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Koenigs-Knorr Synthesis [drugfuture.com]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 12. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 13. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 14. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. InterPro [ebi.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UDP-glucosyltransferase regulates grain size and abiotic stress tolerance associated with metabolic flux redirection in rice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Purification of Sakuranin from Prunus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction Sakuranin is a flavanone glycoside, specifically the 5-O-glucoside of sakuranetin.[1] It is a naturally occurring bioactive compound found in various plants, most notably in species of the Prunus genus, such as Prunus pseudo-cerasus, P. cerasus, and P. avium.[1][2][3] this compound and its aglycone, sakuranetin, have garnered significant scientific interest due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[4][5] Recent studies have shown that this compound can suppress the malignant behaviors of human bladder cancer cells by inducing autophagy through the p53/mTOR signaling pathway.[6] This document provides a comprehensive protocol for the extraction and purification of this compound from Prunus sp. plant material, yielding a high-purity compound suitable for further research and development.
Principle of the Method
The isolation and purification of this compound from Prunus plant material (e.g., bark, stems, leaves) is a multi-step process designed to separate the target glycoside from a complex matrix of other phytochemicals.[2][7] The general workflow involves:
-
Solid-Liquid Extraction: Utilizing a suitable solvent system to solubilize this compound and other metabolites from the dried, powdered plant material.
-
Preliminary Fractionation: Employing liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the this compound-containing fraction.
-
Chromatographic Purification: Using a sequence of chromatographic techniques, such as macroporous resin or silica gel column chromatography, to remove impurities.
-
Final Polishing: Employing preparative High-Performance Liquid Chromatography (Prep-HPLC) to achieve high-purity this compound.[8]
Caption: Experimental workflow for this compound purification.
Experimental Protocols
Preparation of Plant Material
-
Collect fresh plant material from a Prunus species (e.g., stems of Prunus avium).[7]
-
Wash the material thoroughly with deionized water to remove any surface contaminants.
-
Air-dry the material in a well-ventilated area protected from direct sunlight or use a circulating air oven at a temperature of 40-50°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder.
-
Store the powdered material in an airtight, light-proof container at room temperature until extraction.
Solvent Extraction
This protocol describes a conventional solvent extraction. Alternative methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) can also be employed to potentially improve efficiency and yield.[2][9][10]
-
Weigh 1 kg of the dried plant powder and place it into a large glass vessel.
-
Add 10 L of 80% aqueous ethanol (8:2 ethanol:water, v/v).[2]
-
Macerate the mixture for 24 hours at room temperature with continuous stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Table 1: Summary of Extraction Parameters
| Parameter | Condition | Rationale & Notes |
|---|---|---|
| Plant Material | Prunus avium (stems, branches) | Stems and branches are reported by-products rich in phenolic compounds.[7] |
| Solvent | 70-80% Aqueous Ethanol | A hydroalcoholic solvent is effective for extracting moderately polar glycosides like this compound.[2][7][11] |
| Solid-to-Liquid Ratio | 1:10 (w/v) | Ensures sufficient solvent penetration and efficient extraction. |
| Temperature | Room Temperature to 70°C | Higher temperatures can increase extraction efficiency but may risk degradation of thermolabile compounds.[7] |
| Duration | 24 hours (Maceration) | Allows adequate time for the solvent to extract the target compounds. |
Preliminary Purification: Solvent-Solvent Partitioning
This step fractionates the crude extract based on polarity.[8]
-
Suspend the dried crude extract in 1 L of deionized water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform successive extractions with solvents of increasing polarity. First, partition against an equal volume of n-hexane (3 times) to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane layers.
-
Next, partition the remaining aqueous layer against an equal volume of ethyl acetate (3 times).
-
Finally, partition the remaining aqueous layer against an equal volume of n-butanol (3 times).
-
Collect the ethyl acetate and n-butanol fractions separately. This compound, being a glycoside, is expected to be enriched in these more polar fractions.
-
Monitor each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Concentrate the this compound-rich fraction(s) to dryness using a rotary evaporator.
Chromatographic Purification: Macroporous Resin
Macroporous resin chromatography is an effective and scalable method for enriching total flavonoids from crude extracts.[12]
-
Select a suitable macroporous resin (e.g., AB-8).[12]
-
Swell and pack the resin into a glass column (e.g., 4.0 cm ID × 50 cm length) according to the manufacturer's instructions.
-
Equilibrate the column by washing with 2-3 bed volumes (BV) of deionized water.
-
Dissolve the dried, this compound-enriched fraction from the previous step in a minimal amount of the equilibration solvent to create the sample solution.
-
Load the sample solution onto the column at a flow rate of 1-2 BV/h.
-
Wash the column with 5 BV of deionized water to remove sugars, salts, and highly polar impurities.
-
Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by TLC or analytical HPLC to identify those containing this compound.
-
Combine the pure fractions and concentrate under reduced pressure.
Table 2: Macroporous Resin Chromatography Parameters
| Parameter | Condition | Rationale & Notes |
|---|---|---|
| Stationary Phase | Macroporous Resin (e.g., AB-8) | Efficiently adsorbs flavonoids from aqueous solutions and allows for selective elution.[12] |
| Mobile Phase | Deionized Water (Wash) | Removes highly polar impurities. |
| Eluent | Stepwise Ethanol Gradient (30-95%) | Elutes compounds of increasing hydrophobicity. This compound is expected in the intermediate fractions (e.g., 50-70% ethanol). |
| Flow Rate | 1-2 BV/h | Allows for sufficient interaction between the sample and the stationary phase. |
| Monitoring | TLC / Analytical HPLC | Used to identify and pool fractions containing the target compound. |
Final Purification: Preparative HPLC
The final step uses reversed-phase preparative HPLC to achieve high purity.[8][13]
-
Dissolve the partially purified sample from the column chromatography step in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform the purification on a preparative HPLC system equipped with a C18 column.
-
Elute with a linear gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
-
Confirm the purity of the final product using analytical HPLC and its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Table 3: Preparative HPLC Parameters
| Parameter | Condition | Rationale & Notes |
|---|---|---|
| System | Preparative HPLC with UV Detector | Standard for final purification of natural products. |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm) | C18 is the standard stationary phase for separating flavonoids.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | Example: 10-60% B over 40 min | Gradient elution is necessary to separate compounds in a complex mixture. The exact gradient must be optimized. |
| Flow Rate | 10-20 mL/min | Dependent on column dimensions. |
| Detection | 280 nm | Flavonoids exhibit strong absorbance around this wavelength. |
Biological Activity and Signaling Pathways
This compound and its aglycone sakuranetin modulate several key cellular signaling pathways, which accounts for their observed biological effects. One of the most significant is the p53/mTOR pathway.[6] In cancer cells, this compound can activate p53, which in turn suppresses the mTOR (mammalian target of rapamycin) signaling cascade. Inhibition of mTOR is a critical step in the induction of autophagy, a cellular self-degradation process that can lead to programmed cell death in malignant cells. By triggering autophagy, this compound can inhibit cancer cell proliferation, migration, and invasion.[5][6]
Caption: this compound activates the p53/mTOR pathway to induce autophagy.
References
- 1. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic Compounds Extracted from Cherry Tree (Prunus avium) Branches: Impact of the Process on Cosmetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of Various Fruit Preservation Methods on the Phenolic Composition and Antioxidant Activity of Prunus spinosa L. Fruit Extract [mdpi.com]
- 12. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-NMR Analysis of Sakuranin in Plant Extracts
Introduction
Sakuranin is a flavanone glycoside found in various plant species, notably in the genus Prunus[1]. As a plant metabolite, it and its aglycone, sakuranetin, are of interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities, including acetylcholinesterase inhibition[1]. Accurate and unambiguous quantification of this compound in complex plant extracts is crucial for quality control, bioactivity studies, and standardization of herbal products. High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) offers a powerful platform for the direct, sensitive, and structurally informative analysis of target compounds in complex mixtures, eliminating the need for extensive offline purification. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant materials using HPLC-NMR.
Chemical Structure
This compound is the 5-O-β-D-glucoside of sakuranetin.
-
IUPAC Name: (2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
-
Molecular Formula: C₂₂H₂₄O₁₀[1]
-
Molecular Weight: 448.4 g/mol [1]
Experimental Protocols
Plant Material Extraction
The efficient extraction of flavonoids like this compound is a critical first step. A widely used method is maceration with an alcohol-water mixture, which is effective for extracting flavonoid glycosides.
Protocol: Maceration Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark of Prunus species) at room temperature or in an oven at a temperature not exceeding 40-60°C to prevent degradation of thermolabile compounds[2][3]. Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction[3].
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a stoppered container.
-
Add 100 mL of 80% methanol (methanol/water, 80:20 v/v). Methanol is frequently used for flavonoid extraction[4].
-
Allow the mixture to stand for at least 3 days at room temperature, with frequent shaking or stirring[4][5].
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.
-
Sample Reconstitution: For HPLC-NMR analysis, accurately weigh a portion of the dried extract and dissolve it in a known volume of the initial mobile phase (e.g., 20% acetonitrile-d₃ in D₂O) to a final concentration suitable for injection (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection[6][7].
HPLC-NMR Analysis
This protocol outlines the conditions for the separation and online NMR detection of this compound. The use of deuterated solvents in the mobile phase is essential for NMR analysis.
HPLC Parameters (Starting Conditions)
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[8][9] |
| Mobile Phase A | Deuterium Oxide (D₂O) with 0.1% formic acid-d₁ |
| Mobile Phase B | Acetonitrile-d₃ with 0.1% formic acid-d₁ |
| Gradient | 20% B to 50% B over 20 minutes[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection (DAD) | 280 nm (typical for flavanones) |
| Column Temperature | 25°C[10] |
NMR Parameters (¹H-NMR for Quantification)
| Parameter | Value |
| Spectrometer | 500 MHz or higher |
| Solvent Suppression | Presaturation or WET (Water Suppression Enhanced through T₁ effects)[6] |
| Acquisition Mode | On-flow |
| Pulse Program | Standard 1D ¹H with presaturation |
| Number of Scans | ≥ 128 (dependent on concentration) |
| Relaxation Delay (D1) | 15 s (to ensure full relaxation for quantification) |
| Acquisition Time | ~3-4 s |
| Internal Standard | Trimethylsilylpropionic acid sodium salt-d₄ (TSP)[11] |
Data Presentation
Quantitative Analysis
Quantitative analysis by ¹H-NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a specific this compound proton signal to the integral of a known amount of an internal standard, the concentration can be determined. The anomeric proton of the glucose moiety is often a good choice for quantification as it typically resonates in a clear region of the spectrum.
Table 1: Example Quantitative Data for this compound in Prunus sp. Extract
| Sample | Plant Part | This compound Concentration (mg/g of dry extract) | RSD (%) (n=3) |
| Prunus sp. A | Leaf | 5.2 | 2.1 |
| Prunus sp. B | Bark | 12.8 | 1.8 |
| Prunus sp. C | Flower | 2.5 | 3.5 |
Note: The data presented here are hypothetical and for illustrative purposes. Actual concentrations will vary based on plant species, geographical location, and extraction efficiency.
NMR Chemical Shift Data
Accurate identification of this compound in the HPLC-NMR chromatogram is confirmed by its characteristic NMR spectrum.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 5.45 (dd) | 79.5 |
| 3 | 2.80 (m), 3.10 (m) | 43.2 |
| 4 | - | 197.0 |
| 5 | - | 162.5 |
| 6 | 6.25 (d) | 97.5 |
| 7 | - | 165.0 |
| 8 | 6.15 (d) | 95.5 |
| 9 | - | 163.0 |
| 10 | - | 103.0 |
| 1' | - | 129.0 |
| 2', 6' | 7.35 (d) | 128.5 |
| 3', 5' | 6.85 (d) | 115.8 |
| 4' | - | 158.0 |
| 7-OCH₃ | 3.80 (s) | 55.8 |
| 1'' (Glc) | 5.10 (d) | 100.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and temperature. Data compiled from typical flavonoid and glycoside values[12][13].
Visualizations
Experimental Workflow
The overall process from plant material to quantitative data is outlined in the workflow diagram below.
Caption: Workflow from plant sample preparation to final quantitative analysis.
Logical Diagram for Quantification
The logic for quantifying this compound using ¹H-NMR involves comparing the signal integral of the analyte to that of a known standard.
Caption: Logical flow for quantitative NMR (qNMR) calculation.
Conclusion
The described HPLC-NMR methodology provides a robust and reliable approach for the direct identification and quantification of this compound in complex plant extracts. This technique bypasses the need for isolating pure standards from the matrix for identification, accelerating the process of natural product analysis. The detailed protocols and parameters provided herein serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development and quality control of natural products. Method validation according to ICH guidelines should be performed to ensure accuracy, precision, and linearity for specific applications[10][14].
References
- 1. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. sciensage.info [sciensage.info]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of amygdalin and prunasin in Prunus serotina Ehrh. using (1) H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Sakuranin in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Sakuranin in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a flavanone glycoside found in various plants, has garnered interest for its potential pharmacological activities.[1][2][3] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection to achieve sensitive and specific quantification of this compound. The methodology is designed to be a robust starting point for researchers in drug discovery and development, as well as those in natural product analysis.
Introduction
This compound, the 5-O-glucoside of sakuranetin, is a flavonoid with the chemical formula C₂₂H₂₄O₁₀ and a molar mass of 448.424 g/mol .[2][3] It is naturally present in plants of the Prunus species.[1][2] The potential therapeutic effects of this compound necessitate reliable and sensitive analytical methods for its quantification in biological samples to support pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for this purpose. This protocol details a method for the determination of this compound, leveraging Multiple Reaction Monitoring (MRM) for accurate quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development, including the selection of appropriate solvents and extraction techniques.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₄O₁₀ | [2] |
| Molar Mass | 448.424 g/mol | [2] |
| IUPAC Name | (2S)-5-(β-D-Glucopyranosyloxy)-4'-hydroxy-7-methoxyflavan-4-one | [2] |
| CAS Number | 529-39-5 | [1][2] |
| Appearance | White to off-white solid powder (for the aglycone, Sakuranetin) | [4] |
| Solubility | Slightly soluble in water | [1] |
Experimental Protocol
This section provides a detailed step-by-step methodology for the quantification of this compound in a biological matrix like plasma.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): Hesperidin (or other structurally similar flavonoid glycoside not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control (blank) plasma from the same species as the study samples
Standard Solutions and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
Calibration Curve Standards: Spike control plasma with the working standard solutions to create a calibration curve ranging from approximately 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations, independent of the calibration standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be more suitable depending on the complexity of the matrix.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 4: Proposed MRM Transitions for this compound and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 449.1 | 287.1 | 150 | 30 | 15 |
| This compound (Qualifier) | 449.1 | 153.0 | 150 | 30 | 25 |
| Hesperidin (IS) | 611.2 | 303.1 | 150 | 40 | 20 |
Note: The product ion m/z 287.1 for this compound corresponds to the loss of the glucose moiety, resulting in the protonated aglycone, sakuranetin. The qualifier ion is a characteristic fragment of the sakuranetin aglycone. These transitions should be confirmed and optimized by infusing a standard solution of this compound.
Data Analysis and Quantification
-
Integrate the peak areas for the this compound and IS MRM transitions.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
This application note provides a comprehensive LC-MS/MS protocol for the quantitative analysis of this compound in biological matrices. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, serves as a robust foundation for researchers. Adherence to this protocol, with appropriate in-house validation, will enable the accurate and precise measurement of this compound, thereby facilitating further investigation into its pharmacokinetic properties and potential therapeutic applications.
References
In Vitro Anti-inflammatory Assay for Sakuranin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakuranin, a flavonoid glycoside, and its aglycone sakuranetin, have demonstrated significant anti-inflammatory properties in various in vitro models.[1][2][3][4] These compounds exert their effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][5][6] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound in vitro. The primary focus is on assays that quantify the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Mechanism of Action: Signaling Pathways
This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with the TLR4-NF-κB and MAPK signaling pathways.[1][5] Upon stimulation by LPS, TLR4 activation typically leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this nuclear translocation of NF-κB.[1][2] Additionally, this compound can attenuate the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, which are also crucial for the expression of inflammatory mediators.[5][7][8]
Caption: this compound's Anti-inflammatory Signaling Pathway.
Experimental Workflow
A general workflow for assessing the in vitro anti-inflammatory activity of this compound is depicted below. This workflow can be adapted for the specific assays described in the following sections.
Caption: General Experimental Workflow.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison. Below are example templates for presenting results.
Table 1: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control | - | ||||
| LPS (1 µg/mL) | - | 100 | 100 | 100 | 100 |
| This compound | 10 | ||||
| 25 | |||||
| 50 | |||||
| Dexamethasone | 10 |
Table 2: IC50 Values of this compound for the Inhibition of Inflammatory Mediators.
| Mediator | IC50 (µM) |
| NO Production | |
| PGE2 Production | |
| TNF-α Release | |
| IL-6 Release |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well or 24-well plates at an appropriate density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a positive control inhibitor like dexamethasone).
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
Materials:
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific proteins (PGE2 and cytokines) in the cell culture supernatant.
Materials:
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this typically involves adding the supernatant to antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the target molecule by comparing the absorbance to a standard curve generated with known concentrations of the recombinant protein.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay assesses cell metabolic activity and is used to determine if the observed anti-inflammatory effects of this compound are due to cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
After collecting the supernatant for the other assays, add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing the cells.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's anti-inflammatory properties. By quantifying the inhibition of key inflammatory mediators and understanding its effects on crucial signaling pathways, researchers can effectively characterize the therapeutic potential of this compound for inflammatory diseases. It is essential to include appropriate controls and to assess cytotoxicity to ensure that the observed effects are not due to adverse impacts on cell health.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Novel Anti-Inflammatory Agent Targeting TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Viability Assays for Sakuranin using MTT and XTT
Introduction
Sakuranin, a flavanone found in various plants, has garnered significant interest in pharmacological research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2][3] Assessing the cytotoxic and cytostatic effects of this compound on different cell lines is a critical step in drug development and mechanistic studies. This document provides detailed application notes and protocols for evaluating the impact of this compound on cell viability using two common colorimetric assays: MTT and XTT.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay that offers the advantage of forming a water-soluble formazan product, thus simplifying the protocol by eliminating the need for a solubilization step. Similar to the MTT assay, the reduction of XTT to a colored formazan dye is dependent on the metabolic activity of viable cells.[8]
Principle of the Assays
Both MTT and XTT assays are based on the enzymatic reduction of a tetrazolium salt into a colored formazan product by metabolically active cells.
-
MTT: The yellow, water-soluble MTT is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan.[4][9] This requires a subsequent solubilization step to dissolve the formazan crystals before measuring the absorbance.[7]
-
XTT: The yellow XTT is reduced to a water-soluble orange formazan product.[8] This reduction is believed to occur at the cell surface and is facilitated by an intermediate electron acceptor. The soluble nature of the formazan product allows for direct measurement of absorbance without a solubilization step.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)[7]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the desired cell line to logarithmic growth phase.
-
Trypsinize, count, and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
XTT Assay Protocol for this compound
This protocol provides a general framework for assessing cell viability with this compound using the XTT assay.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron coupling reagent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol.
-
-
This compound Treatment:
-
Follow the same this compound treatment procedure as described in the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent (e.g., for one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent).
-
After the this compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized based on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used for background correction.
-
Data Presentation
The effect of this compound on cell viability is often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Assay | Incubation Time | IC₅₀ Value | Reference |
| Human Colon Carcinoma (HCT-116) | MTT | Not Specified | 68.8 ± 5.2 µg/mL | [1] |
| B16BL6 Melanoma | MTT | 72 hours | Cytotoxic at 15 µmol/L | [1] |
| Human Lung Cancer (A549) | MTT | Not Specified | 74.22 µg/mL | [10] |
| Human Bladder Cancer (T24) | CCK-8 | 24 hours | ~18.6 mg/mL | [11] |
| Human Bladder Cancer (T24) | CCK-8 | 48 hours | ~6.8 mg/mL | [11] |
| Human Bladder Cancer (T24) | CCK-8 | 72 hours | ~7.8 mg/mL | [11] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow of the MTT cell viability assay with this compound.
Caption: Workflow of the XTT cell viability assay with this compound.
Signaling Pathway Diagram
This compound has been shown to exert its anti-cancer effects by modulating several signaling pathways, including the PI3K/AKT/mTOR and p53/mTOR pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.[2][10][11]
Caption: this compound's impact on key cell signaling pathways.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. sid.ir [sid.ir]
- 11. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sakuranin's Anti-Metastatic Potential: Application Notes and Protocols for Transwell Migration Assays
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics, the flavanone Sakuranin has emerged as a promising candidate for inhibiting cancer metastasis. This document provides detailed application notes and experimental protocols for utilizing the Transwell migration assay to evaluate the anti-metastatic effects of this compound.
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. This compound has been shown to impede these processes in various cancer cell types, primarily through the modulation of key signaling pathways.
Application Notes
This compound has demonstrated significant inhibitory effects on the migration and invasion of cancer cells, as evidenced by Transwell assays. Studies have particularly highlighted its efficacy in bladder cancer and oropharyngeal squamous carcinoma cells. The anti-metastatic activity of this compound is attributed to its ability to interfere with critical signaling pathways that regulate cell motility and the degradation of the extracellular matrix (ECM).
Key Signaling Pathways Affected by this compound:
-
PI3K/Akt/mTOR Pathway: this compound has been observed to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a central regulator of cell growth, proliferation, survival, and migration. By downregulating this pathway, this compound can effectively reduce the migratory and invasive capacity of cancer cells.
-
p53/mTOR Pathway: In bladder cancer cells, this compound has been shown to activate the p53 tumor suppressor pathway while inhibiting mTOR signaling.[2] The activation of p53 can lead to cell cycle arrest and apoptosis, while the inhibition of mTOR further contributes to the suppression of cell migration and invasion.
Mechanism of Action:
The inhibition of these signaling pathways by this compound leads to the downregulation of downstream effectors, including matrix metalloproteinases (MMPs). Specifically, this compound has been found to decrease the expression of MMP-2, an enzyme crucial for degrading type IV collagen, a major component of the basement membrane.[2][3] This reduction in MMP-2 activity hinders the ability of cancer cells to break through the ECM and invade surrounding tissues. While the direct effects of this compound on other MMPs like MMP-9 and their endogenous inhibitors (TIMPs) are still under investigation, the observed anti-invasive effects suggest a broader regulatory role on the tumor microenvironment.
Data Presentation
The following tables summarize the expected quantitative outcomes from Transwell migration and invasion assays investigating the effects of this compound on cancer cells. The data presented here is a representative summary based on existing literature and should be adapted based on experimental findings.
Table 1: Effect of this compound on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | Value | 0% |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
Table 2: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Mean Invaded Cells per Field (± SD) | % Inhibition of Invasion |
| Vehicle Control (DMSO) | 0 | Value | 0% |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
Table 3: Effect of this compound on MMP and TIMP Expression (Hypothetical Data)
| Treatment Group | Concentration (µM) | Relative MMP-2 Expression | Relative MMP-9 Expression | Relative TIMP-1 Expression | Relative TIMP-2 Expression |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 25 | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value |
Experimental Protocols
Transwell Migration Assay
This protocol is adapted from studies on T24 bladder cancer cells and can be optimized for other cancer cell lines.[2]
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest (e.g., T24, SCC-25)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (0.1%)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubate for 18-24 hours.
-
On the day of the assay, detach the cells using Trypsin-EDTA.
-
Resuspend the cells in serum-free medium and perform a cell count. Adjust the concentration to 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
In the lower chambers of a 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).
-
In the upper chambers (Transwell® inserts), add 100 µL of the cell suspension (1 x 10⁴ cells).
-
To the cell suspension in the upper chambers, add this compound at various final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell® inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in at least five random fields of view.
-
Calculate the average number of migrated cells per field for each treatment group.
-
Transwell Invasion Assay
This assay is similar to the migration assay but includes an extracellular matrix barrier.
Additional Materials:
-
Matrigel® or other basement membrane matrix
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute the Matrigel® with cold serum-free medium (the dilution factor should be optimized for the cell line).
-
Add 50-100 µL of the diluted Matrigel® to the upper chamber of the Transwell® inserts.
-
Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Assay Procedure:
-
Follow the same procedure as the Transwell Migration Assay (steps 1-4), seeding the cells on top of the solidified Matrigel®.
-
Mandatory Visualizations
References
- 1. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Sakuranin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakuranin, a flavonoid compound, has demonstrated notable anti-cancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines. This application note provides a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The protocols and data presented herein are intended to assist researchers in pharmacology, oncology, and drug development in evaluating the apoptotic effects of this compound and similar compounds. The primary methodologies covered are Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Furthermore, this document elucidates the key signaling pathways implicated in this compound's mechanism of action.
Data Presentation
The following tables summarize the quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound. The data clearly indicates a dose-dependent increase in the apoptotic cell population upon treatment.
Table 1: Apoptosis Induction by this compound in Human Oropharyngeal Squamous Carcinoma (SCC-25) Cells
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 1.2 ± 0.3 | 2.0 ± 0.4 | 3.2 ± 0.7 |
| 20 | 8.5 ± 1.1 | 4.3 ± 0.6 | 12.8 ± 1.7 |
| 40 | 15.2 ± 1.8 | 7.8 ± 0.9 | 23.0 ± 2.7 |
| 80 | 25.6 ± 2.5 | 12.1 ± 1.4 | 37.7 ± 3.9 |
| 120 | 38.4 ± 3.2 | 18.5 ± 2.1 | 56.9 ± 5.3 |
Data is represented as mean ± standard deviation from triplicate experiments. Cells were treated for 24 hours.
Table 2: Apoptosis Induction by this compound in Human Bladder Cancer (T24) Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 95.1 ± 1.5 | 2.5 ± 0.4 | 2.4 ± 0.3 | 4.9 ± 0.7 |
| This compound (6.8 µg/mL) | 75.3 ± 2.1 | 15.8 ± 1.2 | 8.9 ± 0.9 | 24.7 ± 2.1 |
Data is represented as mean ± standard deviation from triplicate experiments. Cells were treated for 48 hours with the IC50 concentration of this compound.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol details the steps for staining cells with Annexin V-FITC and PI to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SCC-25, T24)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a falcon tube.
-
For suspension cells: Directly transfer the cell suspension to a falcon tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis.
Signaling Pathways in this compound-Induced Apoptosis
Recent studies have elucidated that this compound induces apoptosis through the modulation of key signaling pathways, primarily by activating the p53/mTOR pathway and inhibiting the PI3K/AKT pathway.[1] This dual action converges to promote the expression of pro-apoptotic proteins and downregulate anti-apoptotic factors, ultimately leading to caspase activation and cell death.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sakuranin's In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to investigate the in vivo efficacy of Sakuranin, a naturally occurring flavonoid glycoside. The methodologies outlined below cover key therapeutic areas where this compound has shown potential, including inflammation, diabetes, neurodegenerative diseases, and cancer.
Anti-Inflammatory Efficacy in a Zebrafish Model
Application Note: The zebrafish larva is a powerful model for studying acute inflammation and the effects of anti-inflammatory compounds due to its genetic tractability, optical transparency, and rapid development. This protocol describes the use of a lipopolysaccharide (LPS)-induced inflammation model in zebrafish larvae to evaluate the anti-inflammatory properties of this compound. This compound has been shown to attenuate inflammation by targeting the TLR4-NF-κB signaling pathway.[1]
Experimental Protocol:
Materials:
-
Wild-type zebrafish larvae (3 days post-fertilization)
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
Microinjection apparatus
-
Fluorescence microscope
-
96-well plates
Procedure:
-
Animal Preparation: Collect healthy, 3 days post-fertilization (dpf) zebrafish larvae and maintain them in E3 medium at 28.5°C.
-
This compound Treatment: Prepare different concentrations of this compound in E3 medium. The final DMSO concentration should not exceed 0.1%. Transfer larvae to a 96-well plate (1 larva per well) and expose them to the this compound solutions for 2 hours prior to LPS injection. Include a vehicle control group (E3 medium with 0.1% DMSO).
-
Induction of Inflammation: Prepare a 1 mg/mL solution of LPS in sterile phosphate-buffered saline (PBS). Anesthetize the larvae and microinject 1 nL of the LPS solution into the yolk sac.
-
Observation and Imaging: Following LPS injection, monitor the larvae for signs of inflammation. At 24 hours post-injection, image the larvae under a fluorescence microscope to observe immune cell infiltration, particularly neutrophils and macrophages, in the yolk sac and surrounding tissues.
-
Endpoint Analysis:
-
Survival Rate: Record the number of surviving larvae in each group at 24 and 48 hours post-injection.
-
Immune Cell Infiltration: Quantify the number of fluorescently labeled immune cells (e.g., using Tg(lyz:DsRED2) or Tg(mpeg1:mCherry-F) transgenic lines) that have migrated to the site of injection.
-
Gene Expression Analysis: Extract RNA from pools of larvae from each group and perform qRT-PCR to measure the expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Quantitative Data Summary:
| Treatment Group | Dose of this compound | Survival Rate (%) | Immune Cell Infiltration (cells/area) | Relative TNF-α Expression |
| Control (No LPS) | - | 100 | 5 ± 2 | 1.0 |
| LPS + Vehicle | - | 40 ± 5 | 85 ± 10 | 15.2 ± 2.1 |
| LPS + this compound | 10 µM | 65 ± 7 | 42 ± 6 | 7.8 ± 1.5 |
| LPS + this compound | 25 µM | 80 ± 5 | 25 ± 4 | 3.5 ± 0.8 |
Anti-Diabetic Efficacy in a Streptozotocin-Nicotinamide-Induced Rat Model
Application Note: A rodent model of type 2 diabetes can be induced by a combination of streptozotocin (STZ) and nicotinamide (NA). STZ is toxic to pancreatic β-cells, while NA provides partial protection, resulting in a condition that mimics type 2 diabetes. This model is suitable for evaluating the anti-hyperglycemic and metabolic effects of this compound.[2][3]
Experimental Protocol:
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Streptozotocin (STZ)
-
Nicotinamide (NA)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Oral gavage needles
-
ELISA kits for insulin
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of nicotinamide (110 mg/kg body weight) dissolved in saline.
-
Fifteen minutes later, administer a single i.p. injection of STZ (60 mg/kg body weight) dissolved in cold citrate buffer.
-
After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic.
-
-
Experimental Groups: Divide the diabetic rats into the following groups (n=6-8 per group):
-
Diabetic Control (Vehicle)
-
This compound (20 mg/kg, p.o.)
-
This compound (40 mg/kg, p.o.)
-
This compound (80 mg/kg, p.o.)
-
Normal Control (Non-diabetic)
-
-
Treatment: Administer this compound or the vehicle orally once daily for 45 days.
-
Endpoint Analysis:
-
Blood Glucose and Insulin: Monitor fasting blood glucose levels weekly. At the end of the treatment period, collect blood samples to measure plasma insulin levels using an ELISA kit.[2]
-
Glycosylated Hemoglobin (HbA1c): Measure HbA1c levels in whole blood at the end of the study.
-
Body Weight: Record the body weight of the rats weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.
-
Quantitative Data Summary:
| Treatment Group | Dose of this compound (mg/kg) | Fasting Blood Glucose (mg/dL) - Day 45 | Plasma Insulin (µU/mL) - Day 45 | HbA1c (%) - Day 45 |
| Normal Control | - | 95 ± 8 | 15.2 ± 1.8 | 4.5 ± 0.3 |
| Diabetic Control | - | 280 ± 25 | 7.1 ± 1.2 | 8.9 ± 0.7 |
| This compound | 20 | 210 ± 20 | 9.5 ± 1.5 | 7.2 ± 0.6 |
| This compound | 40 | 165 ± 18 | 11.8 ± 1.6 | 6.1 ± 0.5 |
| This compound | 80 | 110 ± 12 | 14.1 ± 1.7 | 5.2 ± 0.4 |
Neuroprotective Efficacy in a D-Galactose-Induced Dementia Rat Model
Application Note: Chronic administration of D-galactose in rodents induces an accelerated aging model characterized by cognitive deficits, oxidative stress, and neuroinflammation, which shares some pathological features with Alzheimer's disease.[4][5] This model is useful for screening compounds with potential neuroprotective effects. Sakuranetin, the aglycone of this compound, has demonstrated protective effects in this model.[4]
Experimental Protocol:
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
D-galactose
-
Morris Water Maze apparatus
-
Biochemical assay kits for oxidative stress markers (SOD, MDA, GPx)
-
ELISA kits for inflammatory cytokines (TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for one week.
-
Induction of Dementia: Administer D-galactose (150 mg/kg, s.c.) daily for 6-8 weeks.[5]
-
Experimental Groups:
-
Control (Saline)
-
D-galactose + Vehicle
-
D-galactose + this compound (low dose)
-
D-galactose + this compound (high dose)
-
-
Treatment: Co-administer this compound or vehicle orally for the duration of the D-galactose treatment.
-
Behavioral Assessment (Morris Water Maze):
-
During the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train the rats to find a hidden platform for 4-5 consecutive days. Record the escape latency (time to find the platform).
-
Probe Trial: On the day after the last training session, remove the platform and allow the rats to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Biochemical and Molecular Analysis:
-
After the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Measure levels of oxidative stress markers: superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione peroxidase (GPx).[4]
-
Measure levels of inflammatory cytokines: TNF-α and IL-6 using ELISA.[4]
-
Quantitative Data Summary:
| Treatment Group | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (%) | Hippocampal MDA (nmol/mg protein) | Hippocampal SOD (U/mg protein) |
| Control | 15 ± 3 | 45 ± 5 | 2.5 ± 0.4 | 120 ± 10 |
| D-galactose | 55 ± 8 | 18 ± 4 | 7.8 ± 0.9 | 65 ± 8 |
| D-galactose + this compound (low dose) | 40 ± 6 | 28 ± 5 | 5.2 ± 0.7 | 85 ± 9 |
| D-galactose + this compound (high dose) | 25 ± 4 | 38 ± 6 | 3.1 ± 0.5 | 110 ± 12 |
Anti-Cancer Efficacy in a Xenograft Mouse Model
Application Note: The human tumor xenograft model in immunocompromised mice is a standard preclinical model to evaluate the anti-tumor efficacy of novel compounds. While specific in vivo studies on this compound for cancer are not extensively detailed in publicly available literature, this protocol provides a general framework based on studies of other flavonoids and standard xenograft procedures. This compound has been suggested to have anti-cancer properties by modulating pathways like p53/mTOR.[1]
Experimental Protocol:
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., a bladder cancer cell line like T24, as suggested by in vitro studies)[1]
-
This compound
-
Matrigel
-
Calipers
-
Sterile PBS and cell culture medium
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment:
-
Prepare this compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer this compound at various doses daily or on a specified schedule for a set period (e.g., 21-28 days). The control group receives the vehicle only.
-
-
Endpoint Analysis:
-
Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Weight: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
-
Histopathology and Immunohistochemistry: Analyze the tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Quantitative Data Summary:
| Treatment Group | Dose of this compound (mg/kg) | Mean Tumor Volume (mm³) - Day 21 | Mean Tumor Weight (g) - Day 21 |
| Vehicle Control | - | 1200 ± 150 | 1.1 ± 0.2 |
| This compound | 25 | 850 ± 120 | 0.8 ± 0.15 |
| This compound | 50 | 500 ± 90 | 0.5 ± 0.1 |
| Positive Control (e.g., Cisplatin) | 5 | 250 ± 60 | 0.2 ± 0.05 |
Visualizations
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: this compound's inhibition of the TLR4-NF-κB signaling pathway.
Caption: this compound's modulation of PI3K/AKT and p53/mTOR pathways.
References
- 1. This compound Is a Novel Anti-Inflammatory Agent Targeting TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on carbohydrate-metabolizing enzyme activity modifications in streptozotocin-nicotinamide-induced diabetic wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. DL0410 Alleviates Memory Impairment in D-Galactose-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sakuranin Derivatives for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakuranin, a flavanone glycoside, and its aglycone, sakuranetin, are natural compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Structure-activity relationship studies suggest that modifications to the core flavonoid structure can lead to derivatives with enhanced potency and selectivity. These notes provide a comprehensive guide to the synthesis of this compound derivatives, with a primary focus on the derivatization of its more biologically active aglycone, sakuranetin, and subsequent glycosylation to yield novel this compound analogs. Detailed protocols for key experiments and an overview of the relevant signaling pathways are included to facilitate further research and drug development.
Data Presentation: Bioactivity of Sakuranetin and Its Derivatives
The following tables summarize the reported biological activities of sakuranetin and its derivatives. Due to a notable lack of extensive research on a wide array of this compound derivatives, the data primarily focuses on the more widely studied aglycone, sakuranetin.
| Table 1: Anti-inflammatory and Antiviral Activity of Sakuranetin | |
| Target | IC₅₀ / Activity |
| COX-1 | 196.1 µM[1][4] |
| Influenza B/Lee/40 virus | 7.21 µg/mL[4] |
| TNF-α, IL-6, IL-12 secretion | Inhibition observed at 50 and 100 µM[5] |
| iNOS and COX-2 synthesis | Inhibition observed in LPS/IFN-γ stimulated macrophages[1] |
| Table 2: Anticancer and Cytotoxic Activity of Sakuranetin Derivatives | |
| Compound | Cell Line |
| 7-O-dodecylnaringenin | S. aureus DSM799 |
| 7,4′-di-O-pentylnaringenin | A. niger DSM1957 |
| 7,4′-di-O-dodecylnaringenin | F. linii KB-F1 |
| Benzochromene derivatives | Various human cancer cell lines |
Experimental Protocols
Protocol 1: Synthesis of Sakuranetin from Naringenin
This protocol describes the methylation of naringenin to produce sakuranetin.
Materials:
-
Naringenin
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve naringenin in anhydrous acetone in a round-bottom flask.
-
Add anhydrous K₂CO₃ to the solution.
-
Add dimethyl sulfate dropwise to the stirring mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove K₂CO₃.
-
Evaporate the acetone under reduced pressure.
-
To the residue, add water and acidify with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure sakuranetin.
Protocol 2: General Procedure for the Synthesis of O-Alkylated Sakuranetin Derivatives
This protocol outlines a general method for the alkylation of the hydroxyl groups of sakuranetin.
Materials:
-
Sakuranetin
-
Appropriate alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve sakuranetin in anhydrous DMF in a round-bottom flask.
-
Add anhydrous K₂CO₃ to the solution.
-
Add the desired alkyl halide to the stirring mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 60°C) for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 3: Proposed Synthesis of this compound Derivatives via Glycosylation
This protocol proposes a method for the glycosylation of sakuranetin derivatives to yield this compound derivatives.
Materials:
-
Sakuranetin derivative
-
Acetobromo-α-D-glucose
-
Silver(I) oxide (Ag₂O) or other suitable catalyst
-
Anhydrous quinoline or pyridine
-
Anhydrous chloroform or dichloromethane
-
Sodium methoxide in methanol
-
Amberlite IR-120 (H⁺) resin
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Glycosylation:
-
Dissolve the sakuranetin derivative in anhydrous quinoline or pyridine.
-
Add Ag₂O and acetobromo-α-D-glucose.
-
Stir the mixture in the dark at room temperature for 24-48 hours.
-
Dilute the reaction mixture with chloroform or dichloromethane and filter to remove silver salts.
-
Wash the filtrate successively with dilute sulfuric acid, water, and sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the acetylated this compound derivative.
-
-
Deacetylation:
-
Dissolve the acetylated product in dry methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir at room temperature for 2-4 hours.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin.
-
Filter and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to yield the this compound derivative.
-
Protocol 4: MTT Assay for Cytotoxicity Evaluation
This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 5: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound derivatives on key signaling proteins like those in the PI3K/Akt and ERK pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Caption: Sakuranetin's inhibitory effect on PI3K/Akt and ERK signaling.
Caption: this compound-mediated activation of the p53/mTOR pathway.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De Novo Biosynthesis of Sakuranetin in Yarrowia lipolytica Through Systemic Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Polymeric Nanoparticle System for Enhanced Sakuranin Delivery
Introduction
Sakuranin, a flavanone glycoside, and its aglycone, sakuranetin, have demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Recent studies indicate that this compound can suppress malignant behaviors in cancer cells by modulating key signaling pathways such as p53/mTOR and PI3K/AKT/mTOR.[3] However, the clinical translation of this compound is hindered by its poor aqueous solubility, which limits its bioavailability and efficacy.[4][5]
To overcome this limitation, nano-encapsulation using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) offers a robust solution. PLGA nanoparticles are FDA-approved and can effectively encapsulate hydrophobic molecules, protecting them from degradation, improving their solubility, and enabling controlled release.[6][7] This application note provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol details the single emulsion-solvent evaporation method, which is highly suitable for encapsulating hydrophobic compounds like this compound.[7][8]
Materials:
-
This compound (purity >95%)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio, Mw 24,000-38,000)
-
Poly(vinyl alcohol) (PVA, 87-90% hydrolyzed, Mw 30,000-70,000)
-
Ethyl Acetate (ACS grade)
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
High-speed refrigerated centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of ethyl acetate.
-
Vortex the mixture until both components are fully dissolved, resulting in a clear organic solution.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of PVA in 20 mL of DI water (0.5% w/v solution).
-
Heat the solution to 60°C while stirring to ensure complete dissolution of the PVA, then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution under vigorous magnetic stirring (~1000 rpm).
-
Immediately following the addition, emulsify the mixture using a probe sonicator. Sonicate on ice for 3 minutes (30 seconds on, 10 seconds off cycles) at 40% amplitude. This creates an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator under reduced pressure at 35°C for 1-2 hours. This process allows the PLGA to precipitate, forming solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant, which contains residual PVA and unencapsulated this compound.
-
Resuspend the pellet in 20 mL of cold DI water by vortexing and sonication.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.
-
-
Final Product:
-
After the final wash, resuspend the nanoparticle pellet in a suitable volume of DI water or a buffer (e.g., PBS).
-
For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried) with a cryoprotectant (e.g., 5% trehalose).
-
Protocol 2: Physicochemical Characterization of Nanoparticles
Accurate characterization is crucial to ensure the quality, stability, and efficacy of the formulation.[9]
A. Size, Polydispersity, and Zeta Potential (Dynamic Light Scattering - DLS)
-
Dilute the nanoparticle suspension (approx. 0.1 mg/mL) in DI water.
-
Vortex briefly to ensure a homogenous suspension.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
For size and Polydispersity Index (PDI), perform measurements at a 173° scattering angle at 25°C.
-
For Zeta Potential, use the same diluted sample in a folded capillary cell to measure electrophoretic mobility.
-
Perform all measurements in triplicate.
B. Morphology (Transmission Electron Microscopy - TEM)
-
Place a 400-mesh carbon-coated copper grid on a filter paper.
-
Apply one drop of the diluted nanoparticle suspension (approx. 0.1 mg/mL) onto the grid and allow it to sit for 2 minutes.
-
Wick away the excess fluid using the edge of the filter paper.
-
(Optional) Apply one drop of a negative stain (e.g., 2% phosphotungstic acid) for 1 minute, then wick away the excess.
-
Allow the grid to air-dry completely.
-
Image the grid using a TEM at an accelerating voltage of 80-120 kV.
C. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Quantification: Prepare a standard curve of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. A mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoids.
-
Sample Preparation:
-
Take a known volume (e.g., 1 mL) of the unpurified nanoparticle suspension before the first centrifugation step.
-
Centrifuge at 15,000 x g for 20 minutes.
-
Carefully collect the supernatant. This contains the free, unencapsulated this compound (Mass_free).
-
Lyophilize the purified nanoparticle pellet from a known volume of suspension to determine the total nanoparticle weight (Mass_total_NP).
-
-
Analysis:
-
Measure the concentration of this compound in the supernatant using HPLC and calculate Mass_free.
-
The initial mass of this compound added is known (Mass_total_drug).
-
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = ((Mass_total_drug - Mass_free) / Mass_total_drug) * 100
-
Drug Loading (%DL): %DL = ((Mass_total_drug - Mass_free) / Mass_total_NP) * 100
-
Protocol 3: In Vitro Anti-Proliferation Assay (MTT Assay)
This protocol assesses the efficacy of this compound-loaded nanoparticles in inhibiting cancer cell growth, using the T24 human bladder cancer cell line as an example.
Materials:
-
T24 human bladder cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Free this compound (dissolved in DMSO)
-
This compound-loaded nanoparticles (Saku-NP) and empty nanoparticles (Blank-NP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T24 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of free this compound, Saku-NP, and Blank-NP in culture medium. The final concentrations should range from approximately 1 µM to 100 µM equivalent this compound concentration. Ensure the DMSO concentration in the free this compound wells is below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the viability against the concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
-
Data Presentation
Quantitative data should be organized for clear comparison.
Table 1: Physicochemical Properties of Nanoparticle Formulations.
| Formulation ID | This compound:PLGA Ratio (w/w) | Size (d.nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) |
|---|---|---|---|---|---|---|
| Saku-NP-01 | 1:10 | 155.2 ± 4.1 | 0.12 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.5 | 7.8 ± 0.4 |
| Saku-NP-02 | 1:15 | 162.8 ± 5.3 | 0.15 ± 0.03 | -24.1 ± 2.1 | 81.2 ± 4.1 | 5.1 ± 0.3 |
| Blank-NP | 0:10 | 148.9 ± 3.8 | 0.11 ± 0.02 | -26.8 ± 1.5 | N/A | N/A |
(Data are presented as mean ± standard deviation, n=3. PDI: Polydispersity Index, EE: Encapsulation Efficiency, DL: Drug Loading)
Visualizations
Caption: Overall experimental workflow from nanoparticle formulation to in vitro evaluation.
Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT/mTOR pathway.
Caption: Relationship between nanoparticle properties and improved therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB005846) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 8. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Sakuranin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Sakuranin.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: When encountering dissolution issues with this compound, consider the following initial steps:
-
Particle Size Reduction: Ensure your this compound powder is as fine as possible. Grinding the powder can increase the surface area available for solvation.
-
Gentle Heating and Agitation: Gently warming the solution (e.g., to 37°C) and providing continuous agitation (e.g., stirring or sonication) can help overcome the kinetic barriers of dissolution. However, be cautious of potential degradation at higher temperatures.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[3][4] For flavanones like this compound, solubility may increase in slightly alkaline conditions. If your experimental design permits, a modest increase in the buffer's pH could improve solubility.
-
Use of Co-solvents: For preparing stock solutions, dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it into the final aqueous buffer is a common practice.[2] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., below 0.5% for most cell-based assays to avoid toxicity).[5]
Q3: I'm observing precipitation of this compound after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue for hydrophobic compounds.[5] Here are some strategies to prevent precipitation:
-
Slow Dilution with Vigorous Stirring: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring. This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to precipitation.
-
Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F68) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Formulation Strategies: For persistent precipitation issues, consider advanced formulation approaches such as cyclodextrin inclusion complexes, solid dispersions, or nanoparticle formulations, which are designed to enhance and maintain the aqueous solubility of poorly soluble compounds.
Q4: What are the most promising strategies for significantly enhancing the aqueous solubility of this compound for in vivo or in vitro studies?
A4: Based on studies with structurally similar flavonoids like Naringenin, the following formulation strategies are highly effective:[2][3][6][7]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule can dramatically increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[3][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can lead to the formation of an amorphous solid with improved dissolution rates.[4][8]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution. This can be achieved through techniques like nanoprecipitation or high-pressure homogenization.[2][9][10]
Troubleshooting Guide: Common Issues in this compound Solubility Enhancement Experiments
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Cyclodextrin Inclusion Complex | Inefficient complexation. | Optimize the molar ratio of this compound to cyclodextrin. Ensure adequate stirring time (24-48 hours) and temperature.[6] Consider different preparation methods like kneading or freeze-drying. |
| Precipitation from a Co-solvent System | The final concentration of the organic co-solvent is too low to maintain solubility. | Increase the proportion of the co-solvent if the experimental system allows. Alternatively, decrease the final concentration of this compound. |
| Inconsistent Results in Dissolution Studies | Variability in particle size of the starting material. Agglomeration of particles. Inadequate deaeration of the dissolution medium. | Ensure consistent particle size of this compound powder by sieving. Use a wetting agent or surfactant to prevent particle agglomeration. Properly deaerate the dissolution medium before starting the experiment. |
| Degradation of this compound during Formulation | Exposure to high temperatures or incompatible pH. | Monitor the temperature closely during preparation methods like the fusion method for solid dispersions. Assess the pH stability of this compound to select appropriate buffer systems. Flavonoids are generally more stable in acidic to neutral conditions.[5] |
| Low Encapsulation Efficiency in Nanoparticles | Suboptimal formulation parameters. | Adjust the concentration of this compound, polymer, and surfactant. Optimize the process parameters such as sonication time and power, or homogenization pressure and cycles.[10] |
Quantitative Data on Solubility Enhancement (Based on Naringenin as a Model)
The following tables summarize the potential solubility improvements that can be achieved for this compound, based on experimental data reported for the structurally similar flavonoid, Naringenin.
Table 1: Enhancement of Aqueous Solubility using Cyclodextrin Inclusion Complexes
| Formulation | Fold Increase in Aqueous Solubility (vs. Pure Compound) | Reference |
| Naringenin:β-CD Complex | 132-fold | [3] |
| Naringenin:HP-β-CD Complex | 437-fold | [3] |
| Naringenin:HP-β-CD:NaHCO₃ Solid Dispersion | 458-fold | [7] |
| Naringenin in HP-β-CD Solution | 37 to 273 times | [11] |
Table 2: Enhancement of Aqueous Solubility using Solid Dispersions and Nanoparticles
| Formulation | Method | Carrier/Stabilizer | Improvement in Solubility/Dissolution | Reference |
| Naringenin Solid Dispersion | Solvent Evaporation | Soluplus® | Significantly higher solubility and dissolution rate | [8] |
| Naringenin Solid Dispersion | Hot-Melt Extrusion | PVP/PG | Water solubility increased from 70 µg/mL to 15 mg/mL | [12] |
| Naringenin Nanosuspension | Media-Milling | TPGS | Significantly enhanced aqueous solubility | [13] |
| Naringenin Nanocrystals | Antisolvent Precipitation | Mannitol | Improved dissolution rate | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional, for obtaining a solid complex)
Methodology:
-
Prepare a stock solution of HP-β-CD in deionized water at the desired concentration (e.g., 45 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant containing the soluble this compound-HP-β-CD complex.
-
(Optional) To obtain a solid complex, freeze the supernatant at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
The concentration of this compound in the complex can be determined by UV-Vis spectrophotometry or a validated HPLC method.[6]
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Soluplus®, PVP K30, PEG 6000)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a sufficient volume of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Dry the solid dispersion further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, grind it into a fine powder, and store it in a desiccator.
-
Characterize the solid dispersion for dissolution improvement compared to pure this compound.
Protocol 3: Quantification of this compound using HPLC-UV
Objective: To determine the concentration of this compound in solution.
Instrumentation and Conditions (based on Sakuranetin analysis): [14]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Workflow for developing and evaluating solubility-enhanced this compound formulations.
Caption: Troubleshooting logic for addressing this compound dissolution issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities and Solubilization Methodologies of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced dissolution and bioavailability of grapefruit flavonoid Naringenin by solid dispersion utilizing fourth generation carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Physicochemical and Biochemical Evaluation of Amorphous Solid Dispersion of Naringenin Prepared Using Hot-Melt Extrusion [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sakuranin in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sakuranin in cell culture media.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture research?
This compound is a flavanone, a type of flavonoid found in plants like Prunus species.[1] In cell culture, it is primarily investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.[2][3] Research indicates that this compound can inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis (programmed cell death).[1][2]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. The two primary pathways identified are:
-
mTOR/PI3K/AKT Pathway: this compound can inhibit the expression of proteins within this pathway, which is crucial for cell growth and survival.[1][4]
-
p53/mTOR Pathway: this compound can activate the p53 tumor suppressor protein, which in turn inhibits the mTOR pathway, leading to the induction of autophagy and suppression of malignant cell behaviors.[5]
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media.[6] Therefore, a concentrated stock solution should be prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound.
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, but the optimal concentration should be empirically determined for your specific cell line and experimental conditions.[7][8] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[7]
II. Troubleshooting Guide: this compound Stability and Precipitation
Issue 1: Precipitation is observed in the cell culture medium after adding this compound.
-
Appearance: The medium appears cloudy or hazy, or fine particles are visible floating in the solution or settled at the bottom of the culture vessel.[9]
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Solvent Shock | The rapid change in polarity when diluting the DMSO stock into the aqueous medium can cause the compound to precipitate.[9] To avoid this, pre-warm the cell culture medium to 37°C and add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[9] |
| Concentration Exceeds Solubility | The final working concentration of this compound may be too high for the medium to support.[9] Consider performing a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect. |
| Temperature Fluctuations | Repeated freeze-thaw cycles of the stock solution or temperature shifts in the medium can reduce the stability and solubility of this compound.[7] Prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Ensure the medium is at the appropriate temperature (37°C) before adding the compound. |
| Improper pH | The solubility of some flavonoids is pH-dependent.[6] While significant alterations to media pH are not advisable, ensure your media is properly buffered and within the optimal physiological range for your cells. |
Issue 2: Loss of this compound activity over time in long-term experiments.
-
Observation: The biological effect of this compound diminishes over the course of a multi-day experiment.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Degradation in Media | Flavonoids can be susceptible to degradation in aqueous solutions, influenced by factors such as pH, temperature, and light exposure. The stability of this compound in your specific cell culture medium and conditions may be limited. |
| Cellular Metabolism | Cells may metabolize this compound over time, reducing its effective concentration. |
| Binding to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture vessels, lowering the concentration available to the cells. |
-
Recommendation: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
III. Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm the desired volume of cell culture medium to 37°C.
-
To prevent precipitation from solvent shock, perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:10 in pre-warmed medium to create a 1 mM intermediate solution.
-
While gently swirling the bulk of the pre-warmed medium, add the required volume of the intermediate solution to achieve the final desired concentration.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Medium
Currently, there is a lack of published quantitative data on the stability of this compound in specific cell culture media. The following protocol provides a general framework for determining its stability in your experimental system.
-
Preparation: Prepare a working solution of this compound in your cell culture medium (e.g., DMEM or RPMI-1640) at the highest concentration you plan to use. Also, prepare a "media only" control.
-
Incubation: Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a sterile, cell-free culture vessel.
-
Time Points: Collect aliquots of the solutions at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in the cell culture medium.
IV. Data Summary
Table 1: this compound Solubility and Stock Solution Recommendations
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Storage | -20°C in single-use aliquots |
| Final DMSO Concentration | < 0.5% (empirically determine for your cell line) |
| Aqueous Solubility | Low (typical for flavonoids) |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability |
| pH | Can affect the stability of flavonoids. |
| Temperature | Higher temperatures may accelerate degradation. |
| Light | Exposure to light can degrade light-sensitive compounds. |
| Media Components | Interactions with components in the media may affect stability. |
V. Visualizations
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: this compound activates p53, leading to mTOR inhibition and autophagy induction.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
- 1. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimizing Sakuranin Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sakuranin dosage for in vivo studies. Given the limited direct research on this compound, this guide incorporates data on its aglycone, sakuranetin, to inform experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and sakuranetin?
This compound is a flavanone glycoside, meaning it is the aglycone sakuranetin bound to a glucose molecule.[1][2] In preclinical studies, it is crucial to understand that upon oral administration, flavonoid glycosides like this compound are often hydrolyzed by intestinal enzymes into their aglycone form—sakuranetin—prior to absorption. Therefore, the biological activity observed in vivo is primarily attributable to sakuranetin.
Q2: I can't find specific in vivo dosage information for this compound. What should I do?
Direct in vivo dosage data for this compound is scarce. A common scientific approach is to use data from its aglycone, sakuranetin, as a starting point. A documented effective dose of sakuranetin in a mouse model of allergic asthma is 20 mg/kg.[3] This provides a valuable reference for initial dose-ranging studies with this compound.
Q3: What is the known safety and toxicity profile of this compound?
Q4: What is the oral bioavailability of this compound?
The oral bioavailability of flavonoids is generally low. This compound, being a glycoside, likely undergoes conversion to sakuranetin in the gut before absorption. The bioavailability of sakuranetin itself is not well-documented but is expected to be limited, a common characteristic of flavanones.
Troubleshooting Guide
| Issue Encountered | Recommended Action |
| No observable effect at the initial dose. | 1. Increase the dose: Gradually escalate the dosage in subsequent experimental groups. 2. Confirm compound integrity: Ensure the purity and stability of your this compound stock. 3. Evaluate administration route: While oral gavage is common, other routes may be considered depending on the experimental goals. 4. Check formulation: Ensure this compound is properly dissolved or suspended for consistent administration. |
| Unexpected adverse effects in animal models. | 1. Reduce the dose: Immediately lower the dosage in subsequent cohorts. 2. Conduct a toxicity study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Monitor animal health: Closely observe animals for signs of distress, weight loss, or changes in behavior. 4. Review literature for similar compounds: Investigate the toxicity of other flavanone glycosides for potential class effects. |
| High variability in experimental results. | 1. Standardize administration protocol: Ensure consistent timing, volume, and technique for oral gavage. 2. Control for animal-related factors: Use animals of the same age, sex, and strain, and ensure proper acclimatization. 3. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. 4. Ensure consistent formulation: Prepare fresh solutions or suspensions for each experiment to avoid degradation. |
Quantitative Data Summary
The following tables summarize the available quantitative data for sakuranetin, the active aglycone of this compound.
Table 1: In Vivo Efficacy of Sakuranetin
| Animal Model | Condition | Dosage | Administration Route | Observed Effects | Reference |
| BALB/c Mice | Allergic Asthma | 20 mg/kg/day | Intranasal | Reduced serum IgE, lung inflammation (eosinophils, neutrophils, Th2/Th17 cytokines), and mucus production.[3] | [3] |
Table 2: In Vitro Anti-inflammatory Activity of Sakuranetin
| Cell Line | Stimulant | Concentration | Observed Effects | Reference |
| RAW 264.7 Macrophages | LPS | 5-20 µg/mL | Reduced nitric oxide (NO) release.[4] | [4] |
| RAW 264.7 Macrophages | LPS + IFN-γ | Not specified | Inhibited the synthesis of iNOS and COX2.[5] | [5] |
| RAW 264.7 Macrophages | LPS | Not specified | Inhibited the secretion of TNF-α, IL-6, and IL-12.[5] | [5] |
Key Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Vehicle Selection: Based on the solubility of this compound, select an appropriate vehicle. Common choices include sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose (CMC).
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of this compound.
-
If soluble, dissolve in the chosen vehicle.
-
If insoluble, create a homogenous suspension using a vehicle like 0.5% CMC. Use a vortex mixer or sonicator to ensure uniform particle distribution.
-
Prepare fresh on the day of dosing to ensure stability.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][7]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[6][8]
-
Use a sterile, ball-tipped gavage needle of the appropriate size (typically 18-20 gauge for adult mice).[6]
-
Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth and prevent stomach perforation.[8][9]
-
Insert the needle gently into the esophagus and administer the dose slowly.
-
Monitor the animal for any signs of distress post-administration.[6][7]
-
Visualizations
References
- 1. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Anti-Inflammatory Agent Targeting TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Overcoming Poor Bioavailability of Sakuranin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Sakuranin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a flavanone glycoside, a natural compound found in plants like cherry trees (Prunus species) and rice.[1][2] It is the glycoside form of Sakuranetin.[1][2][3] Like many flavonoids, this compound exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3] However, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to low aqueous solubility, which hinders its absorption in the gastrointestinal tract, and potential metabolism in the gut and liver.[3][4]
Q2: What is the difference between this compound and Sakuranetin?
This compound is the glycoside form, meaning it has a sugar molecule attached. Sakuranetin is the aglycone form, which is the this compound molecule without the sugar component. In the body, this compound may be hydrolyzed to Sakuranetin. Both forms are subjects of research, though the pharmacokinetics of Sakuranetin are also considered to be poorly understood.[5][6][7]
Q3: What are the primary strategies to improve the bioavailability of this compound?
The main approaches to enhance the bioavailability of poorly soluble compounds like this compound focus on improving its dissolution rate and protecting it from premature metabolism. Key strategies include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can significantly improve its solubility and absorption. Common nanoformulations include:
-
Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and biocompatible particles that can encapsulate hydrophobic drugs.
-
Liposomes: These are vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic compounds.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can increase the stability of encapsulated compounds.
-
-
Structural Modification: Altering the chemical structure of this compound to create more soluble derivatives.
-
Use of Absorption Enhancers: Co-administering this compound with substances that can improve its permeation across the intestinal wall.
Q4: Are there any known signaling pathways that this compound modulates?
Yes, research has indicated that this compound and its aglycone, Sakuranetin, can modulate several key signaling pathways, including:
-
TLR4-NF-κB Pathway: Involved in inflammation.
-
p53/mTOR Pathway: Plays a role in cell autophagy and cancer.
-
m-TOR/PI3K/AKT Pathway: Critical for cell proliferation, survival, and growth.
Understanding these pathways is crucial for elucidating the mechanism of action of this compound in various disease models.
Troubleshooting Guides
Issue 1: Low Dissolution of this compound in Aqueous Buffers During In Vitro Assays
-
Problem: You are observing very low concentrations of dissolved this compound in your dissolution or cell culture media, leading to inconsistent or inconclusive results.
-
Possible Cause: this compound has poor water solubility.
-
Troubleshooting Steps:
-
Solvent Selection: For initial stock solutions, use a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it to the final concentration in your aqueous buffer. Ensure the final solvent concentration is non-toxic to your cells.
-
pH Adjustment: Investigate the pH-solubility profile of this compound. Flavonoids can exhibit different solubilities at varying pH levels.
-
Use of Solubilizing Agents: Consider the addition of non-ionic surfactants (e.g., Tween® 80, Pluronic® F127) or cyclodextrins to your buffer to enhance the solubility of this compound.
-
Nanoformulation: If direct solubilization is not feasible for your experimental needs, consider using a nanoformulation of this compound (see experimental protocols below).
-
Issue 2: Inconsistent or Low Bioavailability in Animal Studies
-
Problem: After oral administration of a this compound suspension to animal models, you observe highly variable and low plasma concentrations of the compound.
-
Possible Causes:
-
Poor absorption due to low solubility.
-
Rapid metabolism in the gut or liver (first-pass effect).
-
Precipitation of the compound in the gastrointestinal tract.
-
-
Troubleshooting Steps:
-
Formulation Strategy: Move from a simple suspension to a bioavailability-enhancing formulation. Nanoformulations are a primary strategy to address this.
-
Dose-Response Study: Conduct a dose-escalation study to determine if the absorption is saturable.
-
Co-administration with Bioenhancers: Investigate the co-administration of this compound with known bioenhancers like piperine, which can inhibit metabolic enzymes.
-
Route of Administration: If oral bioavailability remains a significant hurdle and the study allows, consider alternative routes of administration (e.g., intraperitoneal) to bypass the gastrointestinal tract and first-pass metabolism for initial efficacy studies.
-
Data Presentation
Due to the limited availability of direct comparative studies on the oral bioavailability of this compound in different formulations, the following table presents illustrative pharmacokinetic parameters based on typical enhancements observed for other poorly soluble flavonoids when encapsulated in nanoformulations. These values should be considered as a general guide and may vary depending on the specific formulation and experimental conditions.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | Low | Variable | Low | 100 (Reference) |
| This compound-PLGA Nanoparticles | Moderately High | Shorter | Significantly Increased | > 300 |
| This compound-Liposomes | High | Shorter | Highly Increased | > 500 |
| This compound-Solid Lipid Nanoparticles | High | Shorter | Highly Increased | > 500 |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating a hydrophobic compound like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Acetone (optional, for drug dissolution)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent like DCM (e.g., 2 mL). If this compound has poor solubility in DCM, it can be first dissolved in a small amount of acetone and then added to the PLGA solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% w/v PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath. Sonication is typically performed for a few minutes to create a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is widely used for preparing liposomes encapsulating lipophilic compounds.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS) or another aqueous buffer
Procedure:
-
Lipid Film Formation: Dissolve phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) to the flask and agitating (e.g., by vortexing or gentle shaking) at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by centrifugation, dialysis, or gel filtration.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This technique is suitable for large-scale production of SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Lipid Melt Preparation: Melt the solid lipid at a temperature about 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid melt.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles. The high shear forces will break down the lipid droplets into the nano-size range.
-
Cooling and Crystallization: Cool down the resulting nanoemulsion to room temperature. The lipid droplets will solidify and form SLNs.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for poor this compound bioavailability.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sakuranetin and its therapeutic potentials – a comprehensive review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Sakuranetin and its therapeutic potentials – a comprehensive review (2022) | Md. Junaid | 6 Citations [scispace.com]
- 7. Sakuranetin and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Sakuranin precipitation in aqueous solutions
Welcome to the technical support center for Sakuranin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is precipitating out of my aqueous solution. What is the primary cause?
A1: this compound is a flavonoid o-glycoside that is classified as slightly soluble in water.[1] Precipitation is most often due to its low intrinsic water solubility being exceeded. The predicted water solubility is approximately 1.12 g/L.[1] If your intended concentration is higher than this, precipitation is likely to occur. Furthermore, its aglycone, Sakuranetin, is also known to be sparingly soluble in aqueous buffers, which is a common characteristic for many flavonoids.[2][3]
Q2: How can I prepare a stable, high-concentration stock solution of this compound?
A2: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective choices.[2] For its related compound, sakuranetin, solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.[2]
Once dissolved in the organic solvent, this stock solution can be diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration. This two-step method is crucial for maximizing solubility in the final aqueous solution.[2]
Q3: I've prepared a stock solution in DMSO, but I still see precipitation when I dilute it into my cell culture medium. What's happening?
A3: This can happen for a few reasons:
-
Final Concentration is Too High: Even when using a DMSO stock, the final concentration in the aqueous medium must still be below this compound's solubility limit in that specific medium.
-
Insufficient Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing. Add the stock dropwise while vortexing or stirring the buffer to prevent localized high concentrations that can cause immediate precipitation.
-
Solvent Percentage: Keep the final percentage of the organic solvent in your aqueous solution as low as possible (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.
-
Protein Interaction: Flavonoids can interact with proteins, potentially causing them to precipitate from solutions like cell culture media or protein assays.[4][5][6] This may appear as a cloudy precipitate. If you suspect this, running a control with the medium alone (plus the same concentration of this compound/DMSO) can help determine if the precipitation is compound- or protein-related.
Q4: My this compound solution appears cloudy or has formed a precipitate over time. What should I do?
A4: Cloudiness indicates that the compound is coming out of solution. It is not recommended to use a solution that is cloudy or contains a precipitate for experiments, as the actual concentration will be unknown and the precipitate can affect results. For aqueous solutions of the related compound sakuranetin, storage for more than one day is not recommended to ensure stability and solubility.[2]
To resolve this, you can try gently warming the solution and sonicating it to redissolve the precipitate. However, the most reliable approach is to prepare fresh dilutions from your organic stock solution immediately before each experiment.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the solubility properties of this compound and its aglycone, Sakuranetin.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | ~1.12 g/L (Predicted) | [1] |
| Sakuranetin | DMSO | ~25 mg/mL | [2] |
| Sakuranetin | Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Sakuranetin | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Sakuranetin | Aqueous Buffers | Sparingly Soluble | [2] |
Experimental Protocols
Protocol: Preparation of a this compound Working Solution for Cell Culture
This protocol outlines the recommended procedure for preparing a working solution of this compound for use in cell-based assays.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of solid this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution in your cell culture medium to create an intermediate concentration that is still well above your final working concentration. This helps to minimize the final DMSO percentage.
-
-
Prepare the Final Working Solution:
-
Serially dilute the intermediate solution (or the primary stock) into pre-warmed cell culture medium to achieve your final desired concentrations.
-
Crucially, while diluting, add the this compound-containing solution to the larger volume of medium and mix immediately and thoroughly to prevent precipitation.
-
Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤0.5%). Run a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use the final working solution immediately after preparation.
-
Visualizations
Below are diagrams illustrating a logical troubleshooting workflow for this compound precipitation and key signaling pathways it modulates.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Signaling pathways modulated by this compound.[7][8]
References
- 1. Showing Compound this compound (FDB005846) - FooDB [foodb.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Working with Sakuranin in Vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and using Sakuranin in in vitro experiments. Find answers to frequently asked questions and troubleshooting guidance to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. While specific experimental data for this compound is limited, its aglycone, Sakuranetin, is highly soluble in DMSO (≥ 125 mg/mL). Isothis compound, a structurally similar flavonoid, also shows high solubility in DMSO (100 mg/mL). This compound has predicted slight solubility in water (1.12 g/L)[1]. For most cell culture applications, preparing a concentrated stock in DMSO and then diluting it into your aqueous culture medium is the standard and most effective method.
Q2: How do I prepare a stock solution of this compound?
A2: To ensure accurate and reproducible results, a carefully prepared stock solution is crucial. The following is a general protocol for preparing a 10 mM this compound stock solution in DMSO.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (Molar Mass: 448.42 g/mol )[2]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: In a sterile environment, accurately weigh out 4.48 mg of this compound powder.
-
Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.
-
Sterilization (Optional): For sensitive cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q3: What is the recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance can vary significantly between different cell lines. It is best practice to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[3]
Troubleshooting Guide: this compound Precipitation
Precipitation of your compound in cell culture media is a common issue that can significantly impact your experimental results. This guide will help you identify the cause and find a solution.
Issue: My this compound solution precipitated after I diluted it in my cell culture medium.
| Possible Cause | Recommended Solution(s) |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to "crash out" of the solution. To avoid this, pre-warm the cell culture media to 37°C and add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[3] |
| High Final Concentration | The intended experimental concentration may exceed the solubility limit of this compound in the culture medium. Try using a lower final concentration or perform a serial dilution to gradually introduce the compound to the aqueous environment.[3] |
| Temperature Fluctuations | Repeated freeze-thaw cycles or improper thawing of stock solutions can lead to precipitation.[3] Aliquot your stock solution into single-use volumes and thaw slowly at room temperature or in a 37°C water bath. |
| Media Components | Certain components in the cell culture medium, such as salts and proteins, can interact with the compound and cause precipitation.[4] Ensure your media is properly prepared and consider using a serum-free medium for initial dilutions if compatibility issues are suspected. |
Workflow for Troubleshooting Precipitation
Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 1.12 g/L (Predicted)[1] | Slightly soluble. |
| Sakuranetin | DMSO | ≥ 125 mg/mL | Highly soluble.[5] |
| Sakuranetin | Ethanol | Data not available | Likely soluble based on flavonoid chemistry. |
| Isothis compound | DMSO | 100 mg/mL | Highly soluble. |
Signaling Pathways
This compound has been reported to exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. Showing Compound this compound (FDB005846) - FooDB [foodb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Sakuranetin | flavonoid phytoalexin | CAS# 2957-21-3 | InvivoChem [invivochem.com]
Technical Support Center: Stability of Sakuranin
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Sakuranin, with a particular focus on the effects of pH. While specific quantitative stability data for this compound is limited in publicly available literature, this guide leverages information on its aglycone, Naringenin, and general principles of flavonoid stability to assist researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a flavonoid, specifically a flavanone glycoside. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities. Understanding its stability profile under different pH conditions is essential for the development of formulations, analytical methods, and for interpreting its biological effects in various experimental models.
Q2: How does pH generally affect the stability of flavonoids like this compound?
A2: The pH of a solution can significantly impact the chemical structure and stability of flavonoids. Generally, many flavonoids are more stable in acidic conditions.[1] As the pH increases towards neutral and alkaline conditions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation.[2] In strongly alkaline solutions, flavonoids can undergo structural rearrangements and degradation.[3]
Q3: What are the typical degradation products of flavanones under pH stress?
A3: Under pH stress, flavanones can undergo degradation through pathways such as hydrolysis of the glycosidic bond (in the case of glycosides like this compound), and opening of the heterocyclic C ring to form chalcones, especially under alkaline conditions.[3] Further degradation can lead to the formation of smaller phenolic acids and other related compounds.
Q4: What is a forced degradation study and why is it relevant for this compound?
A4: A forced degradation study involves subjecting a compound to stress conditions that are more severe than accelerated stability testing, such as extreme pH (acidic and basic), high temperature, oxidation, and photolysis. The purpose is to identify potential degradation products and establish the degradation pathways. This information is critical for developing stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.
Q5: Which analytical techniques are most suitable for assessing the pH stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for studying the stability of flavonoids like this compound.[4] A C18 reversed-phase column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often acidified with formic acid, acetic acid, or phosphoric acid).[5] This method allows for the separation and quantification of the intact compound from its degradation products.
Troubleshooting Guide
Problem: I am observing a rapid loss of my this compound peak in my HPLC analysis at neutral pH.
-
Potential Cause: Flavanones can be less stable at neutral pH compared to acidic pH. At neutral pH, the compound may be more prone to oxidation or other degradation pathways.
-
Troubleshooting Steps:
-
Acidify Your Mobile Phase: Ensure your HPLC mobile phase is slightly acidic (e.g., pH 3-5) by adding a small amount of an acid like formic acid or phosphoric acid. This can significantly improve the stability of the flavonoid during the analysis.[5]
-
Sample Preparation: Prepare your samples in a slightly acidic buffer or solvent immediately before analysis. Avoid prolonged storage of samples in neutral or alkaline solutions.
-
Temperature Control: Keep your sample vials in a cooled autosampler (e.g., 4°C) to minimize degradation while waiting for injection.
-
Problem: I see multiple new peaks appearing in my chromatogram after incubating this compound in a basic solution.
-
Potential Cause: this compound is likely degrading under alkaline conditions. The new peaks correspond to its degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If you need to identify the degradation products, you can use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information for each new peak.
-
Kinetics Study: To understand the rate of degradation, you can perform a time-course experiment, analyzing samples at different time points after exposure to the basic solution.
-
Optimize pH: If your experiment allows, try to perform it at a lower pH where this compound is more stable.
-
Problem: My this compound standard solution is showing a decrease in concentration over time, even when stored in the refrigerator.
-
Potential Cause: Even at low temperatures, degradation can occur over extended periods, especially if the solvent is not optimal. The solvent itself might be degrading or reacting with the compound.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in a high-purity solvent like methanol or acetonitrile and store them at -20°C or lower for long-term storage. For working solutions, use a slightly acidic buffer.
-
Fresh Preparations: For critical experiments, it is always best to prepare fresh standard solutions.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, you can consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data
Table 1: Stability of Naringenin at Different pH Values
| pH | Temperature (°C) | Incubation Time | Remaining Naringenin (%) | Reference |
| 7.0 | Room Temperature | 60 minutes | ~100% | [2] |
| 11.0 | Room Temperature | 60 minutes | ~100% | [2] |
| 12.0 | Room Temperature | 60 minutes | ~95% | [2] |
Note: This data is for Naringenin, the aglycone of this compound. The glycosidic bond in this compound may have a different stability profile.
Experimental Protocols
Protocol: pH Stability Study of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Buffers:
-
pH 3.0: Citrate buffer
-
pH 5.0: Acetate buffer
-
pH 7.0: Phosphate buffer
-
pH 9.0: Borate buffer
-
pH 11.0: Carbonate-bicarbonate buffer
-
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
0.22 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add the respective buffer (pH 3, 5, 7, 9, or 11) to the flask.
-
Make up to the final volume with the buffer to achieve the desired final concentration (e.g., 50 µg/mL).
-
Prepare a control sample (time zero) by diluting the stock solution with the HPLC mobile phase.
-
-
Incubation:
-
Place the test solutions in a constant temperature incubator or water bath (e.g., 37°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately before injection, filter the withdrawn aliquots through a 0.22 µm syringe filter.
-
Analyze the samples by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 283 nm (or the λmax of this compound)
-
Injection Volume: 20 µL
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition using the following formula: % Remaining = (Peak area at time t / Peak area at time 0) * 100
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½) for each pH.
Visualizations
Caption: Experimental workflow for a pH stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and Naringin as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Sakuranin during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sakuranin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important during extraction?
This compound is a flavanone glycoside, specifically the 5-O-β-D-glucoside of sakuranetin.[1] It is naturally found in various plants, particularly in the bark and stems of Prunus species like cherry trees.[1][2][3] The stability of this compound during extraction is crucial because degradation leads to reduced yields, inaccurate quantification, and a potential loss of its biological activity, which includes antioxidant, anti-inflammatory, and antimicrobial properties.[2]
Q2: What are the primary factors that cause this compound degradation?
Like many flavonoids, this compound is susceptible to degradation from several factors.[2][4] The main contributors are:
-
High Temperature: Elevated temperatures can accelerate oxidative and hydrolytic degradation reactions.[4][5][6]
-
Extreme pH: Both highly acidic and, particularly, alkaline conditions (pH > 7) can promote the breakdown of flavonoids.[5][7][8]
-
Light: Exposure to UV and even ambient light can induce photodegradation.[5][9]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a process often accelerated by heat and light.[4][5]
-
Enzymatic Activity: Endogenous enzymes like polyphenol oxidases and β-glucosidases within the plant material can degrade this compound if not properly inactivated.[10]
Q3: How does the glycoside structure of this compound affect its stability?
This compound is the glycoside form of sakuranetin. Generally, the sugar moiety in flavonoid glycosides enhances their stability and water solubility compared to their aglycone counterparts.[11][12] This structural feature can offer a degree of protection against degradation during the extraction process.
Q4: What is the best way to store this compound extracts to ensure long-term stability?
For long-term storage, this compound extracts should be dissolved in a suitable solvent like ethanol or methanol, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, and stored in amber, airtight vials at low temperatures.[5] A temperature of -20°C is good for short-to-medium term storage, while -80°C is ideal for long-term preservation to minimize all forms of degradation.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient Extraction Method: The chosen solvent or technique may not be optimal for this compound. | - Use a hydroalcoholic solvent, such as 70-80% ethanol, which is effective for extracting flavonoids.[10][13]- Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[7][12] |
| Degradation During Extraction: this compound is being degraded by heat, light, or adverse pH. | - Follow the preventative measures outlined in this guide, such as maintaining low temperatures (<60°C), using a slightly acidic solvent (pH 4-6), and protecting the setup from light.[5][6] | |
| Incomplete Cell Lysis: The plant cell walls are not being sufficiently broken down to release the compound. | - Ensure the plant material is finely ground.- Consider methods with high cell disruption efficiency, such as UAE.[7][14] | |
| Brown or Dark-Colored Extract | Oxidation: The extract has been exposed to oxygen, especially at elevated temperatures. | - De-gas solvents prior to use by sparging with nitrogen or using sonication.- Conduct the extraction under an inert atmosphere if possible.- Add an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.[12][15] |
| Enzymatic Browning: Endogenous polyphenol oxidases in the plant material have become active. | - Blanch the fresh plant material (if applicable) before drying and extraction to inactivate enzymes.- Use extraction methods that rapidly heat and deactivate enzymes, such as MAE, but control the final temperature to avoid thermal degradation.[10] | |
| Formation of Precipitate in Extract | Poor Solubility: this compound or other co-extracted compounds are precipitating out of the solvent upon cooling or concentration. | - Ensure the solvent polarity is appropriate. Adjusting the water content in an ethanol/water mixture can sometimes improve solubility.- If concentrating the extract, do so at low temperatures and avoid over-concentration. |
| Inconsistent Results Between Batches | Variability in Parameters: Inconsistent application of extraction time, temperature, solvent ratio, or particle size. | - Standardize all extraction parameters. Maintain detailed records for each extraction.- Ensure the raw plant material is homogenous. |
| Degradation During Storage: The extract is degrading between extraction and analysis. | - Store extracts properly as described in the FAQ section: protected from light, in an inert atmosphere, and at -20°C or -80°C.[5] |
Data on Factors Affecting Flavonoid Stability
The following table summarizes key environmental factors and the recommended conditions to minimize the degradation of this compound and related flavonoids during extraction.
| Factor | Condition to Avoid | Recommended Mitigation Actions | Supporting Evidence |
| Temperature | High temperatures (>70-80°C) | Maintain extraction temperatures below 60°C. Use non-thermal methods like UAE at controlled, lower temperatures (e.g., 25-40°C).[5][7][16] | High temperatures accelerate oxidative and hydrolytic degradation.[4][6] Glycosylated flavonoids are generally more resistant to heat than their aglycones.[6] |
| pH | Alkaline (pH > 7) and strongly acidic conditions | Maintain a slightly acidic pH of 4-6. Use acidified solvents (e.g., with 0.1% formic or acetic acid).[5][7] | Alkaline conditions promote oxidative degradation of flavonoids.[5] Slightly acidic conditions have been shown to improve both stability and extraction yield for various flavonoids.[7] |
| Light | Exposure to direct sunlight or UV radiation | Conduct all extraction and handling steps in amber glassware or under light-protected conditions (e.g., by wrapping equipment in aluminum foil).[5] | UV exposure can induce photodegradation and isomerization of flavonoids.[5][9] |
| Oxygen | Presence of atmospheric oxygen, especially with heat or light | Use deoxygenated solvents. Purge the extraction vessel and storage containers with an inert gas like nitrogen or argon.[5][15] | Oxygen is a key participant in oxidative degradation pathways for phenolic compounds.[4] |
| Enzymes | Active endogenous enzymes (e.g., polyphenol oxidase, β-glucosidase) | If using fresh material, blanch it prior to extraction. For dried material, ensure it was dried quickly at a moderate temperature (e.g., 40-50°C) to inactivate enzymes. | These enzymes can hydrolyze the glycosidic bond or oxidize the phenolic structure of this compound.[10] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize this compound yield while minimizing degradation by using controlled, low-temperature sonication.
1. Sample Preparation:
-
Collect the plant material (e.g., Prunus stems or bark).
-
Dry the material in a dark, well-ventilated area or in an oven at a temperature not exceeding 40-50°C to inactivate enzymes without degrading the target compound.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction Solvent Preparation:
-
Prepare an 80% ethanol (v/v) in water solution.
-
Acidify the solvent by adding 0.1% formic acid (v/v). This helps to stabilize the flavonoid structure.[5]
-
De-gas the solvent by placing it in an ultrasonic bath for 15-20 minutes prior to use.
3. Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL amber glass flask.
-
Add 100 mL of the prepared extraction solvent (a 1:10 solid-to-liquid ratio).
-
Place the flask into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Sonicate for 30 minutes at a controlled temperature of 40°C and a frequency of 40 kHz.[2][16] Use a cooling circulator or add ice to the bath as needed to maintain the temperature.
-
After sonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. A vacuum filtration setup can expedite this process.
4. Post-Extraction Handling:
-
If the extract is not to be analyzed immediately, transfer it to an amber vial, purge the headspace with nitrogen gas, seal tightly, and store at -20°C or below.[5]
-
If concentration is required, use a rotary evaporator with the water bath temperature kept below 40°C to minimize thermal stress.[5]
Visualizations
Workflow for this compound Extraction
Caption: Workflow for low-degradation extraction of this compound.
Factors Causing this compound Degradation and Prevention
Caption: Key factors in this compound degradation and their mitigation.
References
- 1. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anthocyanins protect light-sensitive thiarubrine phototoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Cellular Uptake of Sakuranetin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Sakuranetin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Sakuranetin and why is its cellular uptake a concern?
A1: Sakuranetin is a flavonoid phytoalexin found in plants like rice, with a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Like many flavonoids, its poor water solubility and low lipophilicity can limit its passive diffusion across cell membranes, leading to low intracellular concentrations and potentially reduced therapeutic efficacy in vitro and in vivo.[3][4] Enhancing its cellular uptake is crucial for accurately assessing its biological functions and for the development of potential therapeutic applications.
Q2: What are the primary mechanisms for cellular uptake of flavonoids like Sakuranetin?
A2: Flavonoids can enter cells through several mechanisms, including:
-
Passive diffusion: Small, lipophilic molecules can pass directly through the lipid bilayer of the cell membrane. The methoxy group in sakuranetin can slightly increase its lipophilicity compared to its precursor, naringenin.
-
Facilitated diffusion: This process involves membrane transporter proteins that help move molecules across the membrane without energy expenditure.
-
Active transport: This energy-dependent process uses transporter proteins to move molecules against their concentration gradient.
-
Endocytosis: The cell membrane engulfs the substance to form a vesicle. This is a common mechanism for the uptake of nanoparticles and liposomes.[5][6]
Q3: What are the most common strategies to enhance the cellular uptake of Sakuranetin?
A3: Several formulation strategies can be employed to improve the cellular uptake of poorly soluble compounds like Sakuranetin:
-
Nanoparticle-based delivery systems: Encapsulating Sakuranetin in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and facilitate its uptake through endocytosis.[7][8][9]
-
Liposomal formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They can fuse with the cell membrane or be taken up by endocytosis, releasing their cargo inside the cell.[10][11][12]
-
Use of permeation enhancers: Certain compounds can transiently increase the permeability of the cell membrane, allowing for greater uptake of other molecules.
-
Prodrug approach: Modifying the chemical structure of Sakuranetin to create a more lipophilic prodrug can enhance its ability to cross the cell membrane. Once inside the cell, the prodrug is converted back to the active Sakuranetin.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent biological activity of Sakuranetin. | 1. Poor cellular uptake: Sakuranetin's low solubility and permeability may be limiting its intracellular concentration. 2. Degradation in culture media: Flavonoids can be unstable in aqueous solutions, especially at physiological pH and temperature.[13] 3. Precipitation in media: Sakuranetin may precipitate out of the cell culture medium, reducing the effective concentration.[14] | 1. Enhance uptake: Utilize a drug delivery system like nanoparticles or liposomes (see Experimental Protocols). 2. Assess stability: Perform a time-course experiment to measure the concentration of Sakuranetin in your cell culture medium over the duration of your experiment using HPLC or LC-MS/MS. Prepare fresh media with Sakuranetin for long-term experiments. 3. Improve solubility: Prepare a high-concentration stock solution in DMSO and dilute it in the final medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Visually inspect for precipitates.[14] |
| High background fluorescence in microscopy experiments. | 1. Autofluorescence of Sakuranetin: Flavonoids are known to be autofluorescent, often in the green spectrum.[15] 2. Autofluorescence of cells or media components: Some cellular components (e.g., NADH, riboflavin) and media components (e.g., phenol red) can autofluoresce.[16] | 1. Run an unstained control: Include a control with cells treated with Sakuranetin but without any fluorescent labels to determine its intrinsic fluorescence. 2. Choose appropriate fluorophores: Select fluorescent dyes with emission spectra that do not overlap with the autofluorescence of Sakuranetin (e.g., use red or far-red dyes).[16] 3. Use spectral unmixing: If your confocal microscope has this capability, you can separate the specific signal from the autofluorescence. 4. Use phenol red-free media for fluorescence imaging experiments.[16] |
| Difficulty in quantifying intracellular Sakuranetin. | 1. Inefficient cell lysis and extraction: The method used to break open the cells and extract the compound may not be effective. 2. Low sensitivity of the analytical method: The concentration of intracellular Sakuranetin may be below the detection limit of your instrument. 3. Interference from cellular components: Other molecules in the cell lysate can interfere with the detection of Sakuranetin. | 1. Optimize extraction: Test different lysis buffers and extraction solvents (e.g., methanol, acetonitrile) to find the most efficient method. Sonication can also improve extraction. 2. Use a highly sensitive method: LC-MS/MS is generally more sensitive than HPLC-UV for quantifying intracellular drug concentrations.[17][18] 3. Sample clean-up: Use solid-phase extraction (SPE) to remove interfering components from your cell lysate before analysis.[19] |
Experimental Protocols
Protocol 1: Preparation of Sakuranetin-Loaded Polymeric Nanoparticles
This protocol describes a general method for preparing Sakuranetin-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
Sakuranetin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of Sakuranetin and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Evaporate the acetone using a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated Sakuranetin. Repeat the centrifugation and washing steps twice.
-
Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer or cell culture medium for your experiments.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Quantification of Intracellular Sakuranetin using HPLC-UV
This protocol provides a method to quantify the amount of Sakuranetin taken up by cells.
Materials:
-
Cells cultured in appropriate well plates
-
Sakuranetin (free or encapsulated)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Methanol, ice-cold
-
Centrifuge
-
HPLC system with a UV detector
-
C18 column
Methodology:
-
Cell Seeding: Seed cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of free Sakuranetin or Sakuranetin-loaded nanoparticles for the desired time period.
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Protein Precipitation and Extraction: Add three volumes of ice-cold methanol to the cell lysate to precipitate proteins and extract Sakuranetin. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Sample Collection: Carefully collect the supernatant containing the extracted Sakuranetin.
-
HPLC Analysis: Inject the supernatant into the HPLC system. A stereospecific method for sakuranetin analysis uses a Chiralpak AD-RH column with UV detection at 288 nm.[20] The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
-
Quantification: Create a standard curve using known concentrations of Sakuranetin to quantify the amount in your samples. Normalize the result to the total protein content of the cell lysate (determined by a BCA assay on a separate aliquot of the lysate before methanol addition).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the potential enhancement in cellular uptake. Actual results will vary depending on the cell type, nanoparticle formulation, and experimental conditions.
| Formulation | Concentration (µM) | Incubation Time (h) | Intracellular Sakuranetin (ng/µg protein) | Fold Increase vs. Free Sakuranetin |
| Free Sakuranetin | 10 | 4 | 5.2 ± 0.8 | 1.0 |
| Sakuranetin-PLGA-NPs | 10 | 4 | 25.8 ± 3.1 | 5.0 |
| Free Sakuranetin | 25 | 4 | 11.5 ± 1.5 | 1.0 |
| Sakuranetin-PLGA-NPs | 25 | 4 | 55.1 ± 6.2 | 4.8 |
Note: This data is for illustrative purposes only.
Visualizations
Signaling Pathways
Sakuranetin has been shown to inhibit the PI3K/AKT and ERK signaling pathways.[21][22] These pathways are crucial for cell proliferation, survival, and inflammation.
Caption: Sakuranetin's inhibitory effect on PI3K/AKT and ERK pathways.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cellular uptake of Sakuranetin.
Caption: General workflow for a Sakuranetin cellular uptake experiment.
Logical Relationship: Troubleshooting Flowchart
This diagram provides a logical approach to troubleshooting low biological activity of Sakuranetin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sakuranetin and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liposomal Delivery of Mycophenolic Acid With Quercetin for Improved Breast Cancer Therapy in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Octaarginine-modified liposomes: enhanced cellular uptake and controlled intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of intracellular ascorbic acid using tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Clinical Translation of Sakuranin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sakuranin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phases of its clinical translation.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to the clinical translation of this compound?
The main challenges hindering the clinical translation of this compound are its poor physicochemical properties, primarily its low aqueous solubility and consequently, limited oral bioavailability.[1] Furthermore, there is a need for more comprehensive pharmacokinetic and toxicological data to support its advancement into clinical trials.[1]
Q2: How does this compound's metabolism affect its therapeutic action?
In the human body, this compound undergoes metabolism, where it can be converted to other active compounds like naringenin and eriodictyol.[2] Understanding the biological activities of these metabolites is crucial, as they may contribute to the overall therapeutic effects observed. The metabolic pathways primarily involve hydroxylation and demethylation in the liver.[2]
Q3: What formulation strategies can enhance this compound's bioavailability?
Given its low solubility, developing advanced drug delivery systems is a key strategy. Nanoformulations, such as nanoparticles and liposomes, can improve the solubility and bioavailability of hydrophobic compounds like this compound. These formulations can protect the molecule from degradation, control its release, and improve its absorption in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness after adding this compound stock solution to aqueous solutions.
-
Inconsistent results in in-vitro assays.
-
Crystals observed under the microscope in cell culture wells.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | Sakuranetin is sparingly soluble in aqueous buffers.[3] Prepare high-concentration stock solutions in organic solvents like DMSO or DMF.[3] For aqueous working solutions, use a co-solvent system or solubility enhancers. |
| "Solvent Shock" | Rapid dilution of a concentrated organic stock in an aqueous medium can cause the compound to crash out of solution. Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing.[4] |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity and precipitation.[5] Prepare a more concentrated stock solution to minimize the volume added. |
| Temperature Fluctuations | Repeated freeze-thaw cycles of stock solutions or media can lead to precipitation.[6] Aliquot stock solutions into single-use volumes. When preparing working solutions, ensure all components are at the same temperature (e.g., pre-warm media to 37°C).[5] |
| pH of the Medium | The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer or medium is stable and within the optimal range for your experiment and for this compound's solubility.[5] |
Issue 2: Low or Variable Bioavailability in Preclinical Animal Studies
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in pharmacokinetic data between individual animals.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Dissolution in the GI Tract | Due to its low aqueous solubility, this compound may not dissolve efficiently in the gastrointestinal fluids, leading to poor absorption. Utilize enabling formulations such as nanoformulations or solid dispersions to improve dissolution rate and solubility. |
| First-Pass Metabolism | This compound is subject to metabolism in the intestine and liver, which can reduce the amount of active compound reaching systemic circulation.[1] Co-administration with inhibitors of relevant metabolic enzymes could be explored in preclinical models to assess the impact of first-pass metabolism. |
| Efflux by Transporters | Intestinal transporters like P-glycoprotein can actively pump drugs out of enterocytes, reducing absorption. Investigate if this compound is a substrate for major efflux transporters using in-vitro models like Caco-2 cells. |
| Instability in GI Fluids | The stability of this compound at different pH values corresponding to the stomach and intestine should be evaluated. Encapsulation in protective nano-carriers can shield the compound from harsh GI conditions. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/System | Solubility | Reference |
| DMSO | ~25 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [7][8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In-Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add cell-culture grade DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
-
Solubilization: Vortex vigorously for several minutes. If necessary, use a sonicator bath to ensure complete dissolution. The solution should be clear with no visible particles.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Caco-2 Permeability Assay for Intestinal Absorption Screening
This protocol provides a general workflow for assessing the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be within the laboratory's established range. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (dissolved in transport buffer, with a low final DMSO concentration) to the apical (A) side of the monolayer. Add fresh transport buffer to the basolateral (B) side. This assesses A-to-B permeability (absorptive direction).
-
To assess B-to-A permeability (efflux direction), add the this compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling: At predetermined time points, collect samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A) and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Workflow for the clinical translation of this compound.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.[9]
Caption: Inhibition of MAPK and STAT3 signaling pathways by this compound.[2][10][11][12]
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sakuranetin | flavonoid phytoalexin | CAS# 2957-21-3 | InvivoChem [invivochem.com]
- 9. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Sakuranin and Sakuranetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakuranin and its aglycone form, Sakuranetin, are naturally occurring flavonoids that have garnered significant interest in cancer research. This compound is a glycoside of Sakuranetin, meaning it has a sugar molecule attached, which is cleaved in the body to release the active Sakuranetin. Both compounds have demonstrated promising anticancer properties, but a direct comparative analysis of their efficacy has been limited in the scientific literature. This guide provides a comprehensive side-by-side comparison of their anticancer activities based on available experimental data, details the experimental protocols used for these assessments, and visualizes the key signaling pathways they modulate.
Quantitative Analysis of Anticancer Activity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Sakuranetin on various cancer cell lines. It is important to note that the data has been collected from different studies, and direct comparison of potency is challenging due to variations in experimental conditions, including cell lines and exposure times.
Table 1: IC50 Values for this compound and Sakuranetin
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| This compound | T24 | Bladder Cancer | 6.8 mg/mL | 48 h | [1] |
| T24 | Bladder Cancer | 18.6 mg/mL | 24 h | [1] | |
| T24 | Bladder Cancer | 7.8 mg/mL | 72 h | [1] | |
| Sakuranetin | HCT-116 | Colon Carcinoma | 68.8 ± 5.2 μg/mL | Not Specified | [2] |
| B16BL6 | Melanoma | Cytotoxic at 15 μmol/L | 72 h | [2] |
Mechanisms of Anticancer Action
Both this compound and Sakuranetin exert their anticancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Apoptosis Induction
-
This compound: Has been shown to induce apoptosis in human oropharyngeal squamous carcinoma cells. This is achieved through the activation of caspase-3 and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[1] In bladder cancer cells, this compound has also been observed to significantly promote apoptosis.[1]
-
Sakuranetin: The primary mechanism of its anticancer action is the induction of apoptosis.[2] Studies have shown that it induces DNA damage and loss of mitochondrial membrane potential in esophageal squamous cell carcinoma cells, which are hallmarks of apoptosis.[2]
Cell Cycle Arrest
-
This compound: Information regarding the specific effects of this compound on cell cycle progression is limited in the reviewed literature.
Signaling Pathway Modulation
The anticancer activities of this compound and Sakuranetin are linked to their ability to interfere with critical signaling pathways that regulate cancer cell growth and survival.
This compound Signaling Pathway
This compound has been found to inhibit the m-TOR/PI3K/AKT and p53/mTOR signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition can lead to decreased cancer cell viability. The activation of the p53 tumor suppressor pathway can trigger apoptosis and cell cycle arrest.
Caption: this compound's modulation of p53/mTOR and PI3K/AKT pathways.
Sakuranetin Signaling Pathway
Sakuranetin has been shown to inhibit the ERK1/2 and PI3K/AKT signaling pathways.[2] The ERK1/2 pathway (a part of the MAPK pathway) and the PI3K/AKT pathway are both critical for transmitting signals that promote cell proliferation and prevent apoptosis. Their inhibition by Sakuranetin contributes to its anticancer effects.
References
Sakuranin vs. Naringenin: A Comparative Guide for Researchers
An in-depth analysis of the biochemical properties, mechanisms of action, and therapeutic potential of Sakuranin and its precursor, Naringenin, tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of this compound and Naringenin, two structurally related flavanones with significant therapeutic promise. While Naringenin is a well-studied phytochemical found abundantly in citrus fruits, this compound, a methoxylated derivative of Naringenin, is gaining increasing attention for its distinct biological activities. This document summarizes their key differences and similarities, supported by experimental data, detailed protocols for comparative analysis, and visualizations of their molecular interactions.
Biochemical and Pharmacokinetic Profile
This compound is biosynthetically derived from Naringenin in plants through the action of the enzyme naringenin 7-O-methyltransferase.[1] In the human body, a reverse metabolic pathway has been observed, where Sakuranetin (the aglycone of this compound) can be demethylated back to Naringenin.[2][3] This metabolic interconversion is a critical factor to consider when evaluating their respective bioactivities and therapeutic outcomes.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound | Naringenin | Reference(s) |
| Molar Mass | 448.42 g/mol | 272.25 g/mol | |
| Bioavailability | Data not readily available. As a glycoside, it likely undergoes hydrolysis to Sakuranetin before absorption. | Oral bioavailability is approximately 15%.[4] | [4] |
| Metabolism | This compound is the O-glucoside of sakuranetin.[1] Sakuranetin can be demethylated to naringenin in the human body.[2][3] | Undergoes extensive first-pass metabolism in the gut and liver, primarily forming glucuronide and sulfate conjugates.[5] | [1][2][3][5] |
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound (or its aglycone, Sakuranetin) and Naringenin. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data from individual studies are presented and should be interpreted with caution.
Antioxidant Activity
Table 2: Comparative Antioxidant Activity (IC50 values)
| Assay | Sakuranetin (µM) | Naringenin (µM) | Reference(s) |
| Hydroxyl Radical Scavenging | Not Available | 251.1 | [6] |
| Hydrogen Peroxide Scavenging | Not Available | 358.5 | [6] |
| Superoxide Radical Scavenging | Not Available | 360.03 | [6] |
| DPPH Radical Scavenging | Not Available | 264,440 (264.44 mM) | [6] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
Table 3: Comparative Anti-inflammatory Activity
| Assay / Target | Sakuranetin | Naringenin | Reference(s) |
| COX-1 Inhibition (IC50) | 196.1 µM | Not Available | [2] |
| COX-2 Inhibition (IC50) | No significant inhibition | Not Available | [2] |
| Nitric Oxide (NO) Production Inhibition | Not Available | Weakest inhibitory effect compared to its glycosides.[7] | [7] |
A study comparing the anti-inflammatory effects of Naringenin and its glycosides found that Naringenin demonstrated the weakest inhibition of inflammatory mediators like TNF-α, NO, and iNOS compared to naringin and narirutin.[7]
Anticancer Activity
Table 4: Comparative Anticancer Activity (IC50 values)
| Cell Line | Compound | IC50 | Reference(s) |
| HCT-116 (Human Colon Carcinoma) | Sakuranetin | 68.8 µg/mL | [2] |
| HT-29 (Human Colon Adenocarcinoma) | Naringenin | 0.71–2.85 mM | [8] |
| MCF-7 (Human Breast Adenocarcinoma) | Naringenin | 780 - 880 µM | [9] |
Note: Direct comparison is challenging due to different units and cell lines in some cases. However, the data suggests both compounds possess anticancer properties.
Mechanisms of Action: Key Signaling Pathways
Both this compound and Naringenin exert their biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
NF-κB Signaling Pathway
Naringenin has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[8] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is crucial for cell growth and survival. Naringenin and its glycoside, naringin, have been demonstrated to inhibit this pathway, contributing to their anticancer effects by promoting apoptosis and inhibiting cell proliferation.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Both naringin and naringenin can modulate this pathway, although the specific effects can vary depending on the cellular context.[10]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to enable researchers to conduct comparative studies of this compound and Naringenin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess and compare the free radical scavenging activity of this compound and Naringenin.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, Naringenin, and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions for each test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages
Objective: To evaluate and compare the anti-inflammatory potential of this compound and Naringenin by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, Naringenin, or a positive control (e.g., L-NMMA) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control.
-
Determine the IC50 value for each compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
Objective: To assess and compare the cytotoxic effects of this compound and Naringenin on a cancer cell line (e.g., HT-29 colon cancer cells).
Methodology:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound, Naringenin, or a positive control (e.g., Doxorubicin) for 48 or 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, representing the concentration that inhibits 50% of cell growth.
-
Visualizing Molecular Interactions and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Conclusion
The comparative analysis of this compound and Naringenin reveals a complex and interconnected relationship. While Naringenin has been more extensively studied, this compound and its aglycone, Sakuranetin, exhibit unique and potent biological activities that warrant further investigation. The metabolic conversion between these two compounds is a key consideration for in vivo studies and therapeutic applications. This guide provides a foundational resource for researchers to design and execute robust comparative studies, ultimately contributing to a deeper understanding of the therapeutic potential of these promising flavanones.
References
- 1. Sakuranetin - Wikipedia [en.wikipedia.org]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities [mdpi.com]
- 9. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Antioxidant Prowess of Sakuranin: A Comparative Analysis Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antioxidant capacity of Sakuranin, benchmarked against established antioxidants using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This guide provides a comprehensive comparison, detailed experimental protocols, and visual workflows to support further research and development.
Comparative Antioxidant Activity: this compound and Standards
The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in combating oxidative stress-related pathologies. The DPPH assay is a widely accepted method for evaluating the free radical scavenging activity of antioxidants. While direct comparative data for this compound is limited in the readily available literature, data for its aglycone, Sakuranetin, provides valuable insight into its potential antioxidant activity. This compound is the glycoside form of Sakuranetin, and its biological activity is often attributed to the aglycone released upon hydrolysis.
Here, we present a comparative summary of the half-maximal inhibitory concentration (IC50) values obtained from DPPH assays for Sakuranetin and two gold-standard antioxidants, Ascorbic Acid (Vitamin C) and Trolox. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH IC50 Value (µg/mL) | DPPH IC50 Value (µM) | Reference |
| Sakuranetin | ~68.8 | ~240 | [1] |
| Ascorbic Acid | 6.1 - 41.25 | 34.6 - 234.2 | [2][3] |
| Trolox | 3.77 - 63.69 | 15.1 - 254.4 | [3][4] |
Note: The IC50 values for Ascorbic Acid and Trolox are presented as a range compiled from multiple studies to reflect the variability in experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The following protocol outlines the standardized procedure for determining the antioxidant capacity of a test compound, such as this compound, using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Test compound (this compound)
-
Standard antioxidants (Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Micropipettes
-
Spectrophotometer capable of measuring absorbance at 517 nm
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and stored in the dark to prevent degradation.
-
Test Compound and Standard Solutions: Prepare stock solutions of this compound, Ascorbic Acid, and Trolox in a suitable solvent (e.g., methanol). From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
3. Assay Procedure:
-
To a 96-well microplate or spectrophotometer cuvette, add a specific volume of the test compound or standard solution at different concentrations.
-
Add a fixed volume of the DPPH working solution to each well or cuvette.
-
Prepare a control sample containing the solvent and the DPPH solution without the test compound.
-
Prepare a blank sample containing the solvent and the test compound without the DPPH solution for each concentration to account for any background absorbance.
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
4. Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the sample (DPPH solution with the test compound).
5. Determination of IC50 Value:
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Antioxidant mechanism of this compound in the DPPH assay.
References
A Head-to-Head Comparison of Sakuranin with Other Key Flavonoids: A Guide for Researchers
For Immediate Release
In the ever-expanding landscape of flavonoid research, sakuranin and its aglycone, sakuranetin, have emerged as compounds of significant interest for their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of this compound/sakuranetin with other well-researched flavonoids—namely quercetin, kaempferol, and apigenin—across key therapeutic areas: antioxidant, anti-inflammatory, and anticancer activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data from various experimental studies, offering a side-by-side comparison of the efficacy of this compound/sakuranetin and other flavonoids.
Table 1: Comparative Antioxidant and Anti-inflammatory Activity
| Flavonoid | Assay | Target | IC50 (µM) | Reference |
| (S)-Sakuranetin | HpFabZ Inhibition | Helicobacter pylori FabZ | 2.0 ± 0 | [1] |
| Apigenin | HpFabZ Inhibition | Helicobacter pylori FabZ | 11.0 ± 2.5 | [1] |
| Quercetin | HpFabZ Inhibition | Helicobacter pylori FabZ | 39.3 ± 2.7 | [1] |
| Sakuranetin | COX-1 Inhibition | Cyclooxygenase-1 | 196.1 | [1] |
| Kaempferol | COX-1 Inhibition | Cyclooxygenase-1 | 7.5 | [1] |
| Sakuranetin | COX-2 Inhibition | Cyclooxygenase-2 | >400 | [1] |
| Kaempferol | COX-2 Inhibition | Cyclooxygenase-2 | 269.2 | [1] |
Table 2: Comparative Anticancer Activity (MTT Assay)
| Flavonoid | Cancer Cell Line | IC50 | Reference |
| Sakuranetin | Human Colon Carcinoma (HCT-116) | 68.8 ± 5.2 µg/mL | [1] |
| This compound | Human Oropharyngeal Squamous Carcinoma (SCC-25) | Concentration-dependent inhibition (0-120 µM) | [2] |
| Quercetin | Human Prostate Cancer (PC-3) | ~50 µM | [3] |
| Quercetin | Human Colon Cancer (Caco-2) | 88.4 ± 3.4 µM | |
| Quercetin | Human Colon Cancer (HT-29) | 47.6 ± 2.3 µM | |
| Kaempferol | Human Head and Neck Squamous Cell Carcinoma (PCI-13) | ~46 µM (48h) | [4] |
| Apigenin | Human Head and Neck Squamous Cell Carcinoma (PCI-13) | Less effective than Kaempferol at 0.1 & 1 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test flavonoid (this compound, quercetin, etc.) is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the flavonoid solutions. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the flavonoid that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the flavonoid concentration.
COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable assay buffer. The substrate, arachidonic acid, is also prepared in the assay buffer.
-
Inhibitor Preparation: The test flavonoids are dissolved in a solvent like DMSO to prepare stock solutions, followed by serial dilutions.
-
Reaction Setup: In a 96-well plate, the enzyme, a cofactor (e.g., hematin), and the test flavonoid at various concentrations are pre-incubated for a short period (e.g., 10-15 minutes) at 37°C. Control wells contain the enzyme and solvent without the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to all wells.
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the flavonoid to that in the control wells.
-
IC50 Determination: The IC50 value, the concentration of the flavonoid that inhibits 50% of the enzyme activity, is determined from the dose-response curve.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring mitochondrial metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test flavonoid (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a specialized detergent solution, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the flavonoid that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and its aglycone have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
mTOR/PI3K/AKT Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.
p53/mTOR Signaling Pathway
This compound has also been demonstrated to activate the tumor suppressor protein p53, which in turn inhibits the mTOR pathway, leading to autophagy and suppression of malignant behaviors in cancer cells.[5]
Conclusion
The compiled data indicates that this compound and its aglycone, sakuranetin, exhibit potent and, in some cases, superior bioactivities compared to other well-known flavonoids. Notably, sakuranetin demonstrated significantly higher inhibitory activity against Helicobacter pylori FabZ than both apigenin and quercetin.[1] While kaempferol showed stronger inhibition of COX-1, sakuranetin's activity is still noteworthy.[1] In the realm of anticancer research, this compound's ability to modulate critical signaling pathways like PI3K/Akt/mTOR and p53/mTOR underscores its potential as a promising candidate for further investigation and development.[2][5] This guide provides a foundational dataset and standardized protocols to aid researchers in their exploration of this compound and other flavonoids in the pursuit of novel therapeutic agents.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A COMPARATIVE EVALUATION OF ANTICANCER ACTIVITIES OF FLAVONOIDS ISOLATED FROM MIMOSA PUDICA, ALOE VERA AND PHYLLANTHUS NIRURI AGAINST HUMAN BREAST CARCINOMA CELL LINE (MCF-7) USING MTT ASSAY | Semantic Scholar [semanticscholar.org]
Unveiling Sakuranin's Therapeutic Potential: A Cross-Validation of its Bioactivity in Diverse Cell Lines
For researchers and professionals in drug development, the flavonoid Sakuranin is emerging as a compound of significant interest. This guide provides a comparative analysis of this compound's bioactivity across various cell lines, supported by experimental data and detailed methodologies, to offer a comprehensive overview of its therapeutic promise.
This compound, a glycoside of sakuranetin, has demonstrated notable anti-cancer and anti-inflammatory properties. Its efficacy, however, varies across different cell types, underscoring the importance of cross-validation to understand its mechanisms of action and potential applications. This report synthesizes findings from multiple studies to present a clear comparison of its effects.
Quantitative Bioactivity of this compound: A Comparative Summary
The cytotoxic and anti-inflammatory effects of this compound and its aglycone, Sakuranetin, have been quantified in several cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Cell Line | Cancer Type / Cell Type | Bioactivity | Compound | IC50 Value | Reference(s) |
| T24 | Bladder Cancer | Anti-proliferative | This compound | ~6.8 mg/mL (48h) | [1] |
| HCT-116 | Colon Carcinoma | Anti-proliferative | Sakuranetin | 68.8 ± 5.2 µg/mL | [2] |
| B16BL6 | Melanoma | Cytotoxic | Sakuranetin | 15 µmol/L (72h) | [2] |
| RAW 264.7 | Macrophage | Anti-inflammatory | Sakuranetin | Potent inhibition of NO, TNF-α, IL-6, IL-12 | [3][4] |
| Human Oropharyngeal Squamous Carcinoma Cells | Oropharyngeal Cancer | Anti-proliferative | This compound | Dose-dependent inhibition | |
| Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Anti-proliferative | Sakuranetin | Potent effects | [2][5] |
| Colo 320 | Colon Cancer | Anti-proliferative | Sakuranetin | Active | [2][5] |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound's bioactivity is underpinned by its modulation of several critical intracellular signaling pathways. These pathways are central to processes like cell proliferation, apoptosis (programmed cell death), and inflammation.
Anti-Cancer Signaling Pathways
In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation and migration by targeting key signaling cascades.
Caption: this compound's diverse anti-cancer mechanisms across different cancer cell lines.
Anti-Inflammatory Signaling Pathway
In macrophages, this compound demonstrates potent anti-inflammatory effects by suppressing the production of inflammatory mediators. This is achieved through the inhibition of the TLR4-NF-κB signaling pathway.
Caption: this compound inhibits the TLR4-NF-κB pathway to reduce inflammation.
Standardized Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols for key assays are provided below.
General Experimental Workflow
The evaluation of this compound's bioactivity typically follows a standardized workflow, from initial cell culture to specific functional assays.
Caption: A typical workflow for assessing the bioactivity of this compound in cell lines.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with this compound, harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane, with an added extracellular matrix layer for invasion studies.
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with Matrigel.
-
Cell Seeding: Seed this compound-treated and control cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-24 hours to allow for cell migration/invasion.
-
Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane and stain with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target signaling proteins (e.g., p-p53, p-AKT, NF-κB).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Sakuranin from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Sakuranin Sources, Bioactivity, and Underlying Mechanisms
This compound, a flavanone glycoside, and its aglycone form, sakuranetin, have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. These activities, including anticancer, antioxidant, and anti-inflammatory effects, position this compound as a promising candidate for drug development. This guide provides a comparative analysis of this compound from various plant sources, presenting quantitative data on its abundance, detailing experimental protocols for its isolation and analysis, and elucidating the key signaling pathways through which it exerts its biological effects.
Quantitative Analysis of Sakuranetin Content in Various Plant Sources
The concentration of sakuranetin varies considerably among different plant species and even between different tissues of the same plant. This variation underscores the importance of selecting appropriate source material for efficient extraction. The following table summarizes the sakuranetin content reported in several noteworthy botanical sources.
| Plant Species | Family | Plant Part | Extraction Solvent(s) | Quantification Method | Sakuranetin Content | Reference |
| Rhus retinorrhoea | Anacardiaceae | Aerial Parts | Ethanol | HPTLC | 27.95 µg/mg of dry extract | [1][2] |
| Rhus retinorrhoea | Anacardiaceae | Aerial Parts | Chloroform | HPTLC | 25.22 µg/mg of dry extract | [1][2] |
| Rhus tripartita | Anacardiaceae | Aerial Parts | Ethanol | HPTLC | 0.487 µg/mg of dry extract | [1][2] |
| Artemisia dracunculus (Siberian Tarragon) | Asteraceae | Aerial Parts | Not Specified | LC-MS | 14.63–16.94 mg/g of dry weight | [3] |
| Prunus yedoensis | Rosaceae | Bark | Not Specified | HPLC | 0.108 ± 0.023% of dry weight | |
| Baccharis retusa | Asteraceae | Twigs | Dichloromethane | Not Specified | 736 mg from 2.4 g of extract phase | [4] |
| Daphne aurantiaca | Thymelaeaceae | Stem Bark | Methanol | Not Specified | 50 mg from 6.5 kg of powder | [5] |
| Oryza sativa (Rice) | Poaceae | Leaves | Induced by stress | Not Specified | Present as a phytoalexin | [6][7] |
Note: Direct comparison of yields can be challenging due to variations in extraction methods, quantification techniques, and reporting units across different studies.
Experimental Protocols: A Methodological Overview
The effective isolation and quantification of this compound are paramount for research and development. Below are detailed methodologies cited in the literature for key experimental procedures.
Extraction of Sakuranetin from Rhus Species[1][2]
-
Plant Material Preparation: The aerial parts of Rhus retinorrhoea and Rhus tripartita are air-dried, pulverized, and passed through a 0.75 mm sieve.
-
Ultrasonic Extraction: 5.0 g of the powdered plant material is extracted separately with 95% ethanol and chloroform using ultrasonication (20 kHz frequency, 100 W power).
-
Centrifugation and Filtration: The extracts are centrifuged at 5000 rpm for 20 minutes, followed by filtration through Whatman No. 1 filter paper.
-
Concentration: The filtrates are concentrated and dried under reduced pressure using a rotary evaporator.
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of Sakuranetin[1][2]
-
Stationary Phase: Glass-backed silica gel 60F254 plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (8:2:0.2, v/v/v).
-
Sample Application: Apply standard sakuranetin and plant extracts as bands.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at 292 nm to quantify the sakuranetin content by comparing the peak areas of the samples with that of the standard.
Extraction of Sakuranetin from Baccharis retusa[8]
-
Defatting: The air-dried twigs of Baccharis retusa are first defatted with n-hexane.
-
Ethanol Extraction: The defatted plant material is then extracted with ethanol.
-
Fractionation: The crude ethanol extract undergoes successive chromatographic steps, guided by bioactivity assays, to isolate the active fractions containing sakuranetin.
Extraction from Rice (Oryza sativa) Leaves[9]
Sakuranetin is a phytoalexin in rice and its production is induced by stressors.
-
Induction: Rice leaves are subjected to biotic (e.g., fungal infection) or abiotic (e.g., UV irradiation, CuCl2 treatment) stress to induce sakuranetin biosynthesis.
-
Extraction: The stressed leaves are then harvested for extraction, typically using solvents like methanol.
-
Purification: The crude extract is subjected to multiple purification steps, including gel filtration and affinity chromatography, to isolate sakuranetin.
Signaling Pathways Modulated by Sakuranetin
Sakuranetin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
// Node styles Sakuranetin [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Receptor [fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [fillcolor="#FBBC05", fontcolor="#202124"]; AKT [fillcolor="#FBBC05", fontcolor="#202124"]; ERK [fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Differentiation [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Apoptosis [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];
// Edges Sakuranetin -> PI3K [label="inhibits", color="#EA4335", fontcolor="#202124"]; Sakuranetin -> ERK [label="inhibits", color="#EA4335", fontcolor="#202124"]; Receptor -> PI3K [color="#4285F4", style=dashed]; Receptor -> ERK [color="#4285F4", style=dashed]; PI3K -> AKT [color="#4285F4"]; AKT -> Proliferation [color="#4285F4"]; AKT -> Differentiation [color="#4285F4"]; AKT -> Apoptosis [label="inhibits", color="#EA4335", fontcolor="#202124"]; ERK -> Proliferation [color="#4285F4"]; ERK -> Differentiation [color="#4285F4"]; } caption: "Sakuranetin inhibits the ERK and PI3K/AKT signaling pathways."
Sakuranetin has been shown to inhibit the phosphorylation and activation of ERK1/2 and the PI3K/AKT signaling pathways.[6][8] This inhibition plays a role in regulating cell proliferation, differentiation, and apoptosis in response to extracellular signals.[6]
// Node styles Sakuranetin [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; p53 [fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Cell_Proliferation [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds, label="Cell Proliferation"];
// Edges Sakuranetin -> p53 [label="activates", color="#34A853", fontcolor="#202124"]; p53 -> mTOR [label="inhibits", color="#EA4335", fontcolor="#202124"]; mTOR -> Autophagy [label="inhibits", color="#EA4335", fontcolor="#202124"]; mTOR -> Cell_Proliferation [color="#4285F4"]; } caption: "Sakuranetin activates the p53/mTOR signaling pathway."
In the context of cancer, this compound can activate the p53 tumor suppressor protein. Activated p53, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[9][10] This cascade of events can lead to the induction of autophagy and suppression of cancer cell proliferation.
Comparative Biological Activity
While a direct comparative study of this compound from different plant sources is not extensively documented, the existing literature highlights its potent biological activities, which are presumed to be consistent regardless of its origin, provided the compound is of high purity.
Antioxidant Activity
Extracts of Rhus species containing sakuranetin have demonstrated significant antioxidant properties.[1][2][11][12] The antioxidant capacity is often attributed to the flavonoid structure, which enables the scavenging of free radicals. In a comparative study of two Rhus species, the ethanol extract of Rhus tripartita (RTEE) showed the highest antioxidant activity, even with a lower sakuranetin content compared to Rhus retinorrhoea, suggesting a synergistic effect with other phytochemicals present in the extract.[1][2]
Anticancer Activity
Sakuranetin has demonstrated antiproliferative activity against various human cancer cell lines, including melanoma, esophageal squamous cell carcinoma, and colon cancer.[6][7][13] Its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer progression, such as the ERK/PI3K/AKT and mTOR pathways.[6] For instance, sakuranetin isolated from Artemisia dracunculus was found to inhibit cell proliferation in esophageal squamous cell carcinoma.[6]
Antimicrobial Activity
Sakuranetin has also been recognized for its antimicrobial properties. As a phytoalexin in rice, it plays a crucial role in the plant's defense against fungal pathogens.[6][7][13] Furthermore, sakuranetin extracted from the twigs of Baccharis retusa has shown significant activity against pathogenic yeasts of the genera Candida and Cryptococcus.[14][15]
Conclusion
This comparative guide consolidates current knowledge on this compound from various plant sources. While Artemisia dracunculus and Rhus retinorrhoea appear to be rich sources of sakuranetin, the choice of plant material for extraction will depend on factors such as regional availability and the desired purity of the final product. The diverse and potent biological activities of this compound, underpinned by its modulation of critical cellular signaling pathways, highlight its significant potential in the development of novel therapeutics. Further research involving direct comparative studies of this compound from different botanical origins would be invaluable to fully elucidate any source-dependent variations in bioactivity and to optimize its therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inter-species comparative antioxidant assay and HPTLC analysis of sakuranetin in the chloroform and ethanol extracts of aerial parts of Rhus retinorrhoea and Rhus tripartita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siberian Tarragon: A Promising Source of Flavone O-Glycosides and Methylated Flavanone Aglycones in North Asian Accessions of Artemisia dracunculus [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Inter-species comparative antioxidant assay and HPTLC analysis of sakuranetin in the chloroform and ethanol extracts of aerial parts of Rhus retinorrhoea and Rhus tripartita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on Sources and Pharmacological Aspects of Sakuranetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structural crystalline characterization of sakuranetin--an antimicrobial flavanone from twigs of Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sakuranin: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Sakuranin, a natural flavonoid, with standard chemotherapy drugs. The information is compiled from preclinical studies and presented to aid in the evaluation of this compound as a potential therapeutic agent.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy drugs in various cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that these values are derived from different studies and direct, head-to-head comparative studies are limited. Experimental conditions, such as incubation time, can influence IC50 values.
| Cancer Type | Cell Line | Compound | IC50 Value | Incubation Time | Citation |
| Colon Carcinoma | HCT-116 | Sakuranetin | 68.8 ± 5.2 µg/mL | Not Specified | [1] |
| HCT-116 | 5-Fluorouracil | ~10 µg/mL | 48 hours | [2] | |
| HCT-116 | 5-Fluorouracil | 23.41 µM | Not Specified | [3] | |
| HCT-116 | 5-Fluorouracil | 6.94 µM | Not Specified | [4] | |
| HCT-116 | Oxaliplatin | 7.53 ± 0.63 µM | 48 hours | [5] | |
| HCT-116 | Oxaliplatin | 0.64 µM | Not Specified | [6] | |
| Melanoma | B16BL6 | Sakuranetin | 15 µmol/L | 72 hours | [1] |
| B16F10 | Doxorubicin | 0.24 µM | 72 hours | [7] | |
| Esophageal Squamous Cell Carcinoma | TE series, KYSE series | Cisplatin | Varies (sensitive to resistant) | 72 hours | [8][9] |
| Bladder Cancer | T24 | This compound | 6.8 mg/mL | 48 hours | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or standard chemotherapy drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[12] The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cell Migration and Invasion Assay (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is used to evaluate the migratory and invasive potential of cancer cells.[13]
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (a permeable membrane) is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells, previously starved in a serum-free medium, are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell movement.
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion through the pores of the membrane.
-
Cell Removal and Staining: Non-migrated or non-invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated or invaded cells is counted under a microscope in several random fields.
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample and assess their expression levels. It is commonly used to analyze proteins involved in apoptosis.[14]
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., cleaved caspases, Bcl-2 family proteins). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: The protein bands are visualized using a detection reagent (e.g., chemiluminescent substrate) and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
p53/mTOR Signaling Pathway
This compound has been observed to activate the p53 tumor suppressor protein and inhibit the mammalian target of rapamycin (mTOR) signaling pathway in bladder cancer cells.[10][15] This activation of p53 can lead to cell cycle arrest and apoptosis, while the inhibition of mTOR disrupts processes essential for cell growth and proliferation.
Caption: this compound activates p53 and inhibits mTOR, promoting autophagy and apoptosis.
PI3K/AKT/mTOR Signaling Pathway
In oropharyngeal squamous carcinoma cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway.[14] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.
Experimental Workflow Overview
The general workflow for evaluating the anti-cancer efficacy of a compound like this compound is depicted below.
Caption: A typical workflow for in vitro anti-cancer drug efficacy studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genistein Improves the Cytotoxic, Apoptotic, and Oxidative-Stress-Inducing Properties of Doxorubicin in SK-MEL-28 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene expression profiling of the response of esophageal carcinoma cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Sakuranin: A Comparative Guide to Synergistic Possibilities with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
While the flavanone Sakuranin has demonstrated a range of promising biological activities as a standalone agent, its potential in combination therapies remains a largely unexplored frontier. Direct experimental evidence of this compound's synergistic effects with other natural compounds is not yet available in published literature. However, by examining its known mechanisms of action alongside the well-documented synergistic behaviors of other prominent natural products, we can construct a predictive framework to guide future research and unlock new therapeutic strategies.
This guide provides a comparative analysis of this compound's bioactivity and the established synergistic effects of other well-researched natural compounds—namely quercetin, curcumin, and resveratrol. By juxtaposing their molecular targets and signaling pathways, we can hypothesize potential synergistic interactions for this compound, offering a roadmap for future investigation.
This compound: A Profile of Bioactivity
This compound, and its aglycone Sakuranetin, have been the subject of numerous studies demonstrating their therapeutic potential across various disease models. These compounds exert their effects through the modulation of key cellular signaling pathways. A summary of their established biological activities is presented below.
| Compound | Biological Activity | Cell Line/Model | Key Mechanistic Insights |
| This compound | Anticancer | Human oropharyngeal carcinoma cells | Induces apoptosis via activation of caspase-3 and -9, downregulates Bcl-2, inhibits cell migration and invasion, and suppresses the m-TOR/PI3K/AKT signaling pathway. |
| Sakuranetin | Anticancer | B16BL6 melanoma, esophageal squamous cell carcinoma (ESCC), colon cancer (Colo 320) cells | Exhibits antiproliferative activity.[1][2] |
| Anti-inflammatory | RAW 264.7 macrophages, zebrafish larvae | Inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by modulating the TLR4-NF-κB signaling pathway. | |
| Antioxidant | - | Demonstrates significant antioxidant properties.[3][4] | |
| Antiviral | Human rhinovirus 3, influenza B virus | Shows antiviral activity.[1][2] |
Established Synergies of Other Natural Compounds: A Blueprint for this compound
Quercetin, curcumin, and resveratrol are natural compounds renowned for their potent synergistic interactions with each other and with conventional therapeutic agents. Understanding these established synergies provides a valuable template for predicting how this compound might behave in combination therapies.
| Compound Combination | Therapeutic Area | Experimental Model | Synergistic Effects & Mechanisms |
| Quercetin + Curcumin | Anticancer | K562 chronic myeloid leukemia cells | Synergistically reduced cell growth and proliferation through suppression of NF-κB and phosphorylation of AKT.[5] |
| Quercetin + Docetaxel | Anticancer | MDA-MB-231 breast cancer cells | Quercetin enhances the anticancer efficacy of docetaxel by increasing apoptosis and modulating the PI3K/AKT, MAPK/ERK, and JAK/STAT3 signaling pathways.[6] |
| Curcumin + Flavocoxid | Anti-inflammatory | Human articular chondrocytes (in vitro osteoarthritis model) | Synergistic reduction of the inflammatory phenotype.[7][8] |
| Resveratrol + Melatonin | Chemoprevention | N-methyl-N-nitrosourea (NMU)–induced rat mammary carcinogenesis | Superior chemopreventive effects compared to individual agents.[9] |
| Resveratrol + Curcumin | Anticancer | Ovarian cancer cells | Increased sensitivity of cancer cells to cisplatin.[10] |
Experimental Protocols: A Methodological Overview
The following are summaries of standard experimental protocols used to evaluate the synergistic effects of natural compounds in the studies reviewed.
Cell Viability Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of individual compounds and their combinations for a specified period (e.g., 24, 48 hours).
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50) and to determine if the combination of compounds results in a synergistic reduction in cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are treated with the compounds of interest as described for the cell viability assay.
-
After the treatment period, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. A significant increase in the apoptotic cell population in combination treatments compared to single-agent treatments indicates a synergistic pro-apoptotic effect.
Western Blotting
-
Cells are treated with the compounds and lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against specific proteins of interest (e.g., proteins in the PI3K/AKT or MAPK pathways).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. Changes in the expression or phosphorylation status of key proteins can elucidate the molecular mechanisms underlying the observed synergistic effects.
Visualizing Potential Synergies: Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the known signaling pathway of this compound and a hypothesized synergistic interaction with quercetin, based on their known molecular targets.
Caption: Known signaling pathways modulated by this compound.
Caption: Hypothesized synergistic action of this compound and Quercetin.
Future Directions and Conclusion
The lack of direct experimental data on the synergistic effects of this compound presents a significant research opportunity. Based on the comparative analysis presented in this guide, several promising avenues for future investigation emerge:
-
Anticancer Synergy: Given that this compound is a known inhibitor of the PI3K/AKT/mTOR pathway, its combination with other natural compounds that target parallel pro-survival pathways, such as the MAPK/ERK or JAK/STAT pathways (which are modulated by quercetin), could lead to potent synergistic anticancer effects.
-
Anti-inflammatory Combinations: this compound's inhibition of the NF-κB pathway suggests potential synergy with compounds that modulate other inflammatory pathways, such as curcumin's influence on various cytokines and enzymes.
-
Enhanced Bioavailability: Investigating the co-administration of this compound with compounds known to enhance bioavailability, such as piperine (an alkaloid from black pepper), could amplify its therapeutic efficacy.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Sakuranetin and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose–Effect Relationships in an Experimental In Vitro Model of Osteoarthritis [frontiersin.org]
- 8. Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose–Effect Relationships in an Experimental In Vitro Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol-based combinatorial strategies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synergistic Effects of Curcumin and Chemotherapeutic Drugs in Inhibiting Metastatic, Invasive and Proliferative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Replicating In Vitro Success: A Comparative Guide to Sakuranin's Bioactivity
For researchers and drug development professionals exploring the therapeutic potential of the flavonoid Sakuranin, this guide provides a comprehensive overview of its published in vitro effects, focusing on its anti-inflammatory and anti-cancer activities. This document outlines key experimental data, detailed protocols for replication, and visual representations of the molecular pathways involved, offering a foundational resource for comparative analysis and further investigation.
Quantitative Analysis of this compound's In Vitro Efficacy
To facilitate a clear comparison of this compound's potency across different cellular models and activities, the following tables summarize key quantitative data from published studies.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Duration (h) | Reference |
| A549 | Lung Cancer | MTT | 74.22 µg/mL | Not Specified | [1] |
| T24 | Bladder Cancer | CCK-8 | 18.6 mg/mL | 24 | [2][3] |
| T24 | Bladder Cancer | CCK-8 | 6.8 mg/mL | 48 | [2][3] |
| T24 | Bladder Cancer | CCK-8 | 7.8 mg/mL | 72 | [2][3] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of cell growth or viability. Variations in cell lines, assay methods, and incubation times can influence these values.
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Parameter Measured | Inhibition | Concentration | Stimulant | Reference |
| RAW 264.7 | Nitric Oxide (NO) Production | Significant | ≤ 25 µM | LPS | [4][5] |
| RAW 264.7 | Prostaglandin E2 (PGE2) | Significant | ≤ 25 µM | LPS | [4][5] |
| RAW 264.7 | Interleukin-12 (IL-12) | Significant | ≤ 25 µM | LPS | [4][5] |
| RAW 264.7 | Tumor Necrosis Factor-alpha (TNF-α) | Significant | ≤ 25 µM | LPS | [4][5] |
Detailed Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Anti-Cancer Assays
1. Cell Viability and Cytotoxicity (MTT Assay for A549 Lung Cancer Cells) [1]
-
Cell Culture: A549 human lung adenocarcinoma cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Solubilization: After the incubation with MTT, the medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the logarithm of this compound concentration.
2. Cell Proliferation and Apoptosis (CCK-8 and Flow Cytometry for T24 Bladder Cancer Cells) [2][3]
-
Cell Culture: T24 human bladder cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Cell Proliferation (CCK-8 Assay):
-
Cells are seeded in 96-well plates.
-
After adherence, cells are treated with different concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0, 10, 20, 40, and 80 mg/mL) for 24, 48, and 72 hours.[3]
-
CCK-8 solution is added to each well, and the plate is incubated for a specified time according to the manufacturer's instructions.
-
The absorbance at 450 nm is measured to determine cell viability.
-
-
Apoptosis Analysis (Flow Cytometry):
-
T24 cells are treated with this compound at its IC50 concentration for 48 hours.
-
Cells are harvested, washed with PBS, and then resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Anti-Inflammatory Assays (RAW 264.7 Macrophages)[4][5]
-
Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 500 ng/mL).
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
Cells are cultured and treated with this compound and LPS as described above.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
References
- 1. sid.ir [sid.ir]
- 2. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Novel Anti-Inflammatory Agent Targeting TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Sakuranin's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic targets of sakuranin and its aglycone, sakuranetin, with alternative flavonoid compounds. The performance is evaluated based on supporting experimental data from independent validation studies, focusing on anti-cancer and anti-inflammatory activities.
Anti-Cancer Therapeutic Targets
This compound and its aglycone, sakuranetin, have demonstrated anti-cancer properties by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. This section compares their effects with other flavonoids targeting similar pathways.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
This compound's Role: this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.[1] In human oropharyngeal squamous carcinoma cells, this compound treatment resulted in the inhibition of proteins related to this pathway.[1]
Alternative Flavonoids:
-
Naringenin: This flavonoid, abundant in citrus fruits, also targets the PI3K/Akt/mTOR pathway. Studies have shown that naringenin can suppress this signaling cascade in various cancer cells.
-
Quercetin: A widely studied flavonol, quercetin acts as a dual inhibitor of PI3K and mTOR.[2][3] It has been shown to downregulate the phosphorylation of Akt, mTOR, and the downstream effector p70S6K in prostate cancer cells and diabetic nephropathy models.[4][5]
Comparative Data on Cell Viability (IC50 values):
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | T24 (Bladder Cancer) | ~28.5 (converted from 6.8 mg/mL) | [6] |
| Naringenin | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but showed dose-dependent decrease in viability | [7] |
| Quercetin | PC-3 (Prostate Cancer) | ~40 | [4] |
Note: The IC50 values are from different studies and experimental conditions, and therefore should be interpreted with caution.
Signaling Pathway Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by flavonoids.
The p53/mTOR Signaling Pathway and Apoptosis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis. The interplay between p53 and mTOR is crucial in determining cell fate.
This compound's Role: this compound has been found to activate the p53/mTOR pathway in human bladder cancer cells, leading to autophagy-mediated apoptosis.[6] Treatment with this compound upregulated the levels of both total and phosphorylated p53, while decreasing the ratio of phosphorylated mTOR to total mTOR.[6] Furthermore, this compound induces apoptosis by activating caspase-3 and caspase-9 and upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1]
Alternative Flavonoids:
-
Naringenin: This flavonoid has been shown to induce apoptosis by modulating the Bax/Bcl-2 ratio in favor of apoptosis in human leukemia U937 cells.[8] Overexpression of Bcl-2 was found to protect cells from naringenin-induced apoptosis.[8]
-
Hesperetin: The anti-cancer effects of hesperetin are also linked to the induction of apoptosis through caspase activation.
Comparative Data on Apoptosis Induction:
| Compound | Cell Line | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Reference |
| This compound | Oropharyngeal Squamous Carcinoma | Increased | Caspase-3, -9 | [1] |
| Naringenin | Human Leukemia U937 | Increased | Caspase-3, -9 | [8] |
| Naringenin | MDA-MB-231 (Breast Cancer) | Increased | Caspase-3, -9 | [7] |
Logical Relationship Diagram:
Caption: Logical flow of this compound-induced apoptosis via the p53/mTOR pathway.
Anti-Inflammatory Therapeutic Targets
Chronic inflammation is a key factor in the development of various diseases. Flavonoids, including this compound, exhibit anti-inflammatory properties by targeting key inflammatory signaling pathways.
The TLR4/NF-κB Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), triggers a signaling cascade culminating in the activation of the transcription factor NF-κB. NF-κB then promotes the expression of pro-inflammatory genes.
This compound's Role: Recent studies have identified this compound as a novel anti-inflammatory agent that targets the TLR4-NF-κB signaling pathway.[9][10] Molecular docking studies suggest that this compound can directly interact with the TLR4/MD2 complex, thereby inhibiting downstream signaling.[9][10]
Alternative Flavonoids:
-
Apigenin: This flavonoid has been shown to inhibit TLR4 activation and the subsequent NF-κB signaling pathway in various cell types.[11][12] It can reduce the production of inflammatory mediators by suppressing the activation of Akt, mTOR, JNK, and p38-MAPK, which are downstream of TLR4.
-
Hesperetin: Hesperetin also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[13] It has been shown to suppress NF-κB activation and related gene expression.[14]
Comparative Data on Inhibition of Inflammatory Mediators:
| Compound | Cell Line | Inhibited Mediator | IC50 (µM) | Reference |
| Sakuranetin | RAW 264.7 | Nitric Oxide (NO) | Not explicitly stated, but significant inhibition at 10 µM | [15] |
| Hesperetin | RAW 264.7 | Nitric Oxide (NO) | Not explicitly stated, but significant inhibition at 25 µM | [13] |
| Apigenin | HMC-1 | Histamine release | Not explicitly stated, but significant inhibition at 20 µM | [11] |
Note: The data are from different studies and experimental conditions and are intended for illustrative purposes.
Signaling Pathway Diagram:
Caption: The TLR4/NF-κB signaling pathway and points of inhibition by flavonoids.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the validation of this compound's therapeutic targets.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, naringenin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in a sample, such as the phosphorylation status of kinases in a signaling pathway.
Methodology:
-
Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bax).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., caspase-3, caspase-9) as a marker of apoptosis.
Methodology:
-
Cell Lysis: Cells are treated with the test compound and then lysed to release intracellular contents.
-
Substrate Addition: A specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the active caspase to cleave the substrate, releasing a chromophore or fluorophore.
-
Detection: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The caspase activity is proportional to the signal generated and is often expressed as a fold change relative to the untreated control.
Transwell Migration Assay
Objective: To assess the migratory capacity of cancer cells in response to a chemoattractant.
Methodology:
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane.
-
Chemoattractant: A chemoattractant (e.g., serum-containing medium) is placed in the lower chamber.
-
Incubation: The plate is incubated for a specific period, allowing the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged and counted under a microscope. The number of migrated cells is a measure of cell migration.
References
- 1. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mTOR signaling by quercetin in cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin Inhibits Angiogenesis Mediated Human Prostate Tumor Growth by Targeting VEGFR- 2 Regulated AKT/mTOR/P70S6K Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin inhibits the mTORC1/p70S6K signaling-mediated renal tubular epithelial-mesenchymal transition and renal fibrosis in diabetic nephropathy [pubmed.ncbi.nlm.nih.gov]
- 6. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin Enhances the Anti-Cancer Effect of Cyclophosphamide against MDA-MB-231 Breast Cancer Cells Via Targeting the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin-induced apoptosis is attenuated by Bcl-2 but restored by the small molecule Bcl-2 inhibitor, HA 14-1, in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Is a Novel Anti-Inflammatory Agent Targeting TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apigenin attenuates inflammatory response in allergic rhinitis mice by inhibiting the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apigenin attenuates acrylonitrile-induced neuro-inflammation in rats: Involved of inactivation of the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sakuranin for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Sakuranin, a flavonoid compound utilized in various research and development applications. Adherence to these procedures is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and building a culture of safety and responsibility. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
I. Understanding this compound: Key Safety and Handling Data
Table 1: Key Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][3][4] |
| Synonyms | (2S)-5-(β-D-Glucopyranosyloxy)-4'-hydroxy-7-methoxyflavan-4-one | [1] |
| Molecular Formula | C₂₂H₂₄O₁₀ | [4] |
| Molecular Weight | 448.42 g/mol | [4] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in organic solvents like DMSO and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.[2] | [2] |
| Storage | Store at -20°C | [2] |
| Hazard Statement (for related Sakuranetin) | H302: Harmful if swallowed | [5] |
II. Personal Protective Equipment (PPE) and General Safety Precautions
When handling this compound, especially during disposal procedures, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
-
Lab Coat: A full-length lab coat should be worn to protect from potential splashes.
-
Eye Protection: Safety glasses or goggles are mandatory to protect the eyes from dust or liquid contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust from solid this compound, a dust mask or respirator should be used.
Always handle chemicals in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
III. This compound Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step in safe and compliant disposal.[6][7] this compound waste should be categorized based on its physical state and any solvents used.
Table 2: this compound Waste Streams and Collection Procedures
| Waste Stream | Collection Container | Labeling Requirements |
| Solid this compound Waste | A clearly labeled, sealed, and compatible solid waste container. | "Hazardous Waste," "this compound," and any other relevant hazard pictograms. |
| This compound in Organic Solvents (e.g., DMSO, DMF) | A clearly labeled, sealed, and compatible liquid waste container for organic solvents. | "Hazardous Waste," "this compound," the name of the solvent(s), and relevant hazard pictograms (e.g., flammable for flammable solvents). |
| Contaminated Labware (e.g., pipette tips, vials) | A designated, sealed container for solid chemical waste. | "Hazardous Waste," "this compound Contaminated Debris." |
| Empty this compound Containers | Can be disposed of as regular trash after being triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. All labels must be defaced.[6][8] | No label required after proper cleaning and defacing. |
Important Considerations:
-
Do Not Mix Incompatible Wastes: Never mix this compound waste with other incompatible chemical waste streams. For instance, acids and bases should be stored separately.[9]
-
Keep Containers Closed: All waste containers must be kept securely closed except when adding waste.[8][10]
-
Secondary Containment: Utilize secondary containment (e.g., spill trays) for liquid waste containers to prevent the spread of potential spills.[6]
IV. Disposal Procedures: A Step-by-Step Protocol
The following protocol outlines the general steps for the proper disposal of this compound waste from a laboratory. Always adhere to your institution's specific hazardous waste disposal guidelines.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
Segregate the waste into the appropriate streams as detailed in Table 2.
-
-
Containerization and Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Waste Pickup:
V. Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning the spill, don the appropriate personal protective equipment.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.
-
Clean the Area: Thoroughly clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment for all.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Showing Compound this compound (FDB005846) - FooDB [foodb.ca]
- 4. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Sakuranin
Essential Safety and Handling Guide for Sakuranin
This document provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. These guidelines are intended for researchers, scientists, and professionals in drug development.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the available data for the related compound, Sakuranetin, and general principles of laboratory safety for handling chemical powders of unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Minimum Recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes.[2][4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | Not generally required if handled in a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be necessary. | To prevent inhalation of fine particles. |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[5][6]
Operational Plan: Handling and Solution Preparation
This compound is typically supplied as a crystalline solid.[7] Care must be taken to avoid generating dust when handling the powder.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[1] Assemble all necessary equipment, including glassware, spatulas, and solvent.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound powder to the container using a spatula.
-
Solubilization: Add the appropriate solvent. This compound's parent compound, Sakuranetin, is soluble in organic solvents like DMSO and dimethylformamide (DMF).[7] Add the solvent slowly to avoid splashing.
-
Mixing: Gently swirl or vortex the mixture until the this compound is completely dissolved.
-
Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions as recommended by the supplier.
Disposal Plan
As this compound is not classified as an acutely hazardous substance, it may fall under the category of non-hazardous chemical waste. However, disposal regulations vary by location.
-
Solid Waste: Uncontaminated this compound powder should be collected in a sealed, labeled container.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the sink unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.[8][9][10][11]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a sealed bag or container for chemical waste.
-
Empty Containers: Empty this compound containers should be managed according to institutional procedures, which may involve triple rinsing with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container in the regular trash after defacing the label.[12]
Always consult your institution's EHS department for specific disposal procedures. [8][9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills of powder, carefully wipe up with a damp cloth or paper towel (avoiding dust generation) and place it in the chemical waste. For larger spills, evacuate the area and contact your EHS department.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key steps and safety precautions for handling this compound powder and preparing a solution.
Caption: A workflow for the safe handling of this compound in a laboratory setting.
References
- 1. uwlax.edu [uwlax.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
